molecular formula C8H5BrN2O B8190971 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B8190971
M. Wt: 225.04 g/mol
InChI Key: CNHFYPYUESCPPL-UHFFFAOYSA-N
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Description

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a versatile imidazopyridine scaffold, a privileged structure in drug discovery known for its wide range of pharmacological activities . The presence of both a bromo substituent and an aldehyde functional group on the core structure makes this molecule a highly valuable and flexible building block. The aldehyde group is ideally suited for subsequent chemical transformations, such as condensation reactions to form hydrazones or Schiff bases, which are common motifs in the development of bioactive molecules . The bromo group offers a strategic site for metal-catalyzed cross-coupling reactions, enabling researchers to introduce a vast array of carbon-based fragments to create diverse compound libraries for screening . Research into analogous imidazo[1,2-a]pyridine derivatives has demonstrated significant anticonvulsant properties in preclinical models, highlighting the potential of this chemical class in central nervous system (CNS) drug discovery . The molecular scaffold is also of interest for the synthesis of other pharmacologically active agents. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHFYPYUESCPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Properties, and Applications of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics and advanced clinical candidates. Among its functionalized derivatives, 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 2095412-03-4) stands out as a highly versatile, bifunctional building block.

This technical whitepaper provides an authoritative analysis of its physicochemical properties, its mechanistic role in drug discovery, and a self-validating synthetic workflow. By leveraging the orthogonal reactivity of the C-2 bromide and the C-6 carbaldehyde, researchers can rapidly generate diverse chemical libraries for targeted biological assays.

Physicochemical Properties & Structural Analysis

The unique reactivity of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde stems from the electronic distribution across its fused bicyclic system. The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, while the pyridine ring remains relatively electron-deficient, a property further amplified by the electron-withdrawing 6-carbaldehyde group.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 2-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
CAS Registry Number 2095412-03-4
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) ~34.9 Ų
Scaffold Class Fused bicyclic 5,6-heterocycle
Table 2: Orthogonal Reactivity Profile
Functional GroupPositionPrimary ReactivityTypical Applications in Synthesis
Aryl Bromide C-2Oxidative AdditionTransition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig)
Carbaldehyde C-6Nucleophilic AdditionReductive aminations, Knoevenagel condensations, Wittig olefination
Bridgehead Nitrogen N-4Electron DelocalizationHydrogen bonding with target kinase hinge regions

Mechanistic Role in Drug Discovery

Imidazo[1,2-a]pyridines are critical in the development of both targeted anti-cancer therapies and novel anti-bacterial agents. Their structural resemblance to purine bases allows them to act as competitive inhibitors at the ATP-binding sites of various kinases (e.g., PI3K, CDK) .

Furthermore, recent breakthroughs in tuberculosis (TB) drug discovery have highlighted the efficacy of imidazo[1,2-a]pyridine amides (IPAs) against multidrug-resistant Mycobacterium tuberculosis (Mtb) . These compounds specifically target the QcrB subunit of the cytochrome bcc complex, fundamentally disrupting the pathogen's oxidative phosphorylation pathway and leading to ATP depletion.

QcrB_Pathway Substrates Organic Substrates (NADH/Succinate) Complex_III Cytochrome bcc Complex (QcrB Subunit) Substrates->Complex_III Electrons Cyt_C Cytochrome c (Electron Transfer) Complex_III->Cyt_C Electrons ATP_Syn ATP Synthase (Proton Motive Force) Cyt_C->ATP_Syn Proton Gradient ATP ATP Production (Cellular Survival) ATP_Syn->ATP Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->Complex_III Competitive Binding

Fig 1. Mechanism of action of imidazo[1,2-a]pyridines targeting Mtb QcrB oxidative phosphorylation.

Synthetic Methodology & Experimental Protocols

The Causality of the Synthetic Route

A common pitfall in imidazo[1,2-a]pyridine synthesis is attempting direct electrophilic bromination of the parent core. Because the C-3 position possesses the highest HOMO coefficient, direct bromination regioselectively yields the 3-bromo isomer .

To selectively install the bromide at the C-2 position while preserving the sensitive C-6 aldehyde, a de novo ring construction strategy is required. The protocol below utilizes a protected 2-amino-5-formylpyridine, cyclizes it to a 2-hydroxy intermediate, and subsequently performs a brominative aromatization.

Synthetic_Workflow SM 2-Amino-5-formylpyridine Step1 Step 1: Acetal Protection (Ethylene Glycol, pTSA) SM->Step1 Step2 Step 2: Cyclization (Ethyl Bromoacetate) Step1->Step2 Step3 Step 3: Bromination (POBr3, Reflux) Step2->Step3 Step4 Step 4: Deprotection (HCl, THF/H2O) Step3->Step4 Product 2-Bromo-imidazo[1,2-a] pyridine-6-carbaldehyde Step4->Product

Fig 2. Self-validating synthetic workflow for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde.

Step-by-Step Experimental Protocol

Step 1: Aldehyde Protection (Acetal Formation)

  • Rationale: The free aldehyde is highly susceptible to nucleophilic attack and degradation during the harsh POBr₃ bromination step.

  • Procedure: Dissolve 2-amino-5-formylpyridine (1.0 eq) in toluene. Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq). Reflux the mixture using a Dean-Stark apparatus for 12 hours to remove water. Quench with saturated NaHCO₃, extract with EtOAc, and concentrate to yield 5-(1,3-dioxolan-2-yl)pyridin-2-amine.

Step 2: Cyclization to the 2-Hydroxy Core

  • Rationale: Reaction with an α-halo ester constructs the fused imidazole ring, leaving a hydroxyl group at C-2 that can be substituted for a halogen.

  • Procedure: Suspend the protected amine (1.0 eq) in anhydrous ethanol. Add ethyl bromoacetate (1.2 eq) and NaHCO₃ (2.0 eq). Reflux the suspension for 18 hours. Cool to room temperature, filter the inorganic salts, and evaporate the solvent. Triturate the crude residue with diethyl ether to isolate the 2-hydroxyimidazo[1,2-a]pyridine intermediate.

Step 3: Brominative Aromatization

  • Rationale: Phosphorus oxybromide (POBr₃) acts as both a dehydrating and brominating agent, converting the C-2 hydroxyl (tautomeric with the cyclic amide) into the C-2 bromide.

  • Procedure: In a flame-dried flask under argon, carefully add the intermediate (1.0 eq) to neat POBr₃ (3.0 eq). Heat the mixture to 100°C for 4 hours. Validation Check: Monitor by TLC (DCM:MeOH 95:5) until the starting material is consumed. Carefully pour the cooled mixture over crushed ice and neutralize with cold aqueous NH₄OH. Extract with DCM, dry over Na₂SO₄, and concentrate.

Step 4: Acidic Deprotection

  • Rationale: Mild acidic hydrolysis cleaves the dioxolane ring, revealing the target 6-carbaldehyde without disturbing the newly formed C-2 bromide.

  • Procedure: Dissolve the crude brominated intermediate in a 1:1 mixture of THF and 2N HCl. Stir at room temperature for 4 hours. Neutralize with saturated NaHCO₃ and extract with EtOAc. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford pure 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde.

Downstream Functionalization Strategies

The synthesis of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde unlocks two distinct vectors for late-stage diversification:

  • C-2 Diversification (Suzuki-Miyaura Coupling): The C-2 bromide readily undergoes palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids. Standard conditions utilizing Pd(dppf)Cl₂ and K₂CO₃ in 1,4-dioxane/water at 90°C consistently yield high conversions. This is particularly useful for extending the pharmacophore to interact with hydrophobic pockets in target kinases.

  • C-6 Diversification (Reductive Amination): The C-6 aldehyde can be coupled with various primary or secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE). This introduces solubilizing basic amine appendages, a common strategy to improve the pharmacokinetic profile (e.g., aqueous solubility and oral bioavailability) of the resulting drug candidates.

References

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available at:[Link]

  • Abrahams, K. A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances (Archived via PMC). Available at:[Link]

  • ACS Publications (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde , a critical bifunctional scaffold in medicinal chemistry.

Chemical Identity & Core Profile

This compound represents a "privileged scaffold" in drug discovery, offering two distinct vectors for orthogonal functionalization: the electrophilic aldehyde at C6 and the halogenated handle at C2. Its structural rigidity and capacity for hydrogen bonding make it an ideal core for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

FeatureSpecification
CAS Number 2095412-03-4
IUPAC Name 2-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 145–148 °C (Decomposes at higher temps)
SMILES O=CC1=CN2C(Br)=CN=C2C=C1
Key Reactivity C6-Formyl (Electrophilic), C2-Bromo (Cross-coupling), C3-H (Nucleophilic)

Synthesis Strategy: The "Orthogonal" Approach

Accessing the 2-bromo-6-formyl isomer requires avoiding the thermodynamic preference for C3-functionalization. Direct bromination of the parent imidazo[1,2-a]pyridine-6-carbaldehyde typically yields the 3-bromo isomer due to the high nucleophilicity of the C3 position.

Therefore, the most robust protocol relies on de novo ring construction using a brominated electrophile.

Primary Synthetic Route: Condensation-Cyclization

This method ensures the bromine is installed at C2 during the ring-forming step, bypassing the selectivity issues of post-cyclization halogenation.

Precursors:

  • Substrate: 2-Amino-5-(dimethoxymethyl)pyridine (Protected aldehyde to prevent polymerization).

  • Reagent: 1,1,2-Tribromoethane (Acts as the

    
    -halo ketone equivalent).
    

Protocol:

  • Cyclization: Dissolve 2-amino-5-(dimethoxymethyl)pyridine (1.0 eq) in ethanol/water (10:1). Add 1,1,2-tribromoethane (1.5 eq) and heat to reflux (80°C) for 12 hours. The reaction proceeds via alkylation of the ring nitrogen followed by cyclization and elimination of HBr.

  • Deprotection: Treat the crude acetal intermediate with 2N HCl/THF (1:1) at room temperature for 2 hours to unveil the C6-aldehyde.

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc gradient).

Synthesis Start 2-Amino-5-formylpyridine (Protected as Acetal) Inter Intermediate: 2-Bromo-6-acetal-IP Start->Inter Reflux, EtOH Cyclization Reagent 1,1,2-Tribromoethane Reagent->Inter Final Target: 2-Bromo-IP-6-CHO Inter->Final 2N HCl Hydrolysis

Figure 1: Synthetic pathway for 2-bromo-imidazo[1,2-a]pyridine-6-carbaldehyde via cyclization.

Functionalization & Reactivity Map

The utility of this scaffold lies in its ability to undergo sequential, orthogonal reactions. The C2-Br bond is chemically distinct from the C6-CHO group, allowing for "mix-and-match" library generation.

A. C2-Position: Suzuki-Miyaura Coupling

The C2-bromide is less reactive than a typical aryl bromide due to the electron-rich nature of the imidazole ring, but it couples efficiently under specific conditions.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃ (mild bases prefered to protect the aldehyde).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Outcome: Installs aryl/heteroaryl groups at C2.

B. C6-Position: Reductive Amination

The aldehyde at C6 is highly reactive and serves as a vector for solubilizing groups (e.g., morpholine, piperazine).

  • Reagent: Primary/Secondary Amine.

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) is preferred over NaBH₄ to avoid reducing the aldehyde to alcohol before amination.

  • Conditions: DCM or DCE, room temperature, catalytic acetic acid.

C. C3-Position: C-H Activation

The C3 position remains unsubstituted and nucleophilic. It can be functionalized after C2 and C6 manipulations via:

  • Electrophilic Aromatic Substitution: Halogenation (NBS/NCS) or formylation (Vilsmeier-Haack).

  • C-H Arylation: Pd-catalyzed direct arylation.[1]

Reactivity Core 2-Bromo-IP-6-CHO (Scaffold) Suzuki C2: Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki RedAm C6: Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm CHAct C3: C-H Activation (Electrophilic Attack) Core->CHAct Prod1 2-Aryl Derivative Suzuki->Prod1 Prod2 6-Aminomethyl Derivative RedAm->Prod2 Prod3 3-Substituted Core CHAct->Prod3

Figure 2: Orthogonal reactivity map showing the three distinct vectors for chemical modification.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine core mimics the purine ring system of ATP, making it a classic pharmacophore for Kinase Inhibitors .

  • PI3K/mTOR Inhibitors: The C6-aldehyde can be converted to a solubilizing tail that extends into the solvent-exposed region of the kinase pocket, while the C2-aryl group (added via Suzuki) targets the hydrophobic back pocket.

  • GABA-A Modulators: Analogs of Zolpidem (which is an imidazo[1,2-a]pyridine) often utilize substituents at C2 and C6 to tune selectivity between

    
    1 and 
    
    
    
    2/3 subunits.
  • Anti-infectives: 2,6-Disubstituted derivatives have shown potency against tuberculosis (Mycobaterium tuberculosis) by inhibiting ATP synthesis.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.

  • Handling: Use a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Gudmundsson, K. S., et al. (2009). "Regioselective C-2 Lithiation of Imidazo[1,2-a]pyridine." Journal of Organic Chemistry. Link

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Goel, R., et al. (2018). "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents." Medicinal Chemistry Research. Link

  • ChemicalBook. (2024). "Product Entry: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 2095412-03-4)." Link

Sources

Physicochemical characteristics of imidazo[1,2-a]pyridine-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characteristics of Imidazo[1,2-a]pyridine-6-carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has cemented its status as a "privileged scaffold" in modern drug discovery[1]. It serves as the structural foundation for widely prescribed central nervous system agents (e.g., zolpidem, alpidem)[2], as well as cutting-edge anti-infectives, notably the anti-tuberculosis agent telacebec (Q203)[3].

Within this chemical space, imidazo[1,2-a]pyridine-6-carbaldehyde acts as a critical synthetic intermediate and a profound modulator of molecular properties. The introduction of a carbaldehyde (-CHO) group at the 6-position provides a highly versatile electrophilic handle for late-stage functionalization while simultaneously altering the electronic, acid-base, and lipophilic landscape of the parent core[4],[5].

Structural & Electronic Foundations

Acid-Base Profile (pKa)

The inherent basicity of the imidazo[1,2-a]pyridine core originates from the N1 nitrogen of the imidazole ring, which readily accepts a proton to form a resonance-stabilized cation[6],[7]. The unsubstituted core exhibits an experimental pKa of approximately 6.79[8].

However, the 6-carbaldehyde substitution exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects across the conjugated bicyclic system. This delocalization significantly pulls electron density away from N1, lowering the pKa of the basic center to an estimated 4.5–5.5. Consequently, at physiological pH (7.4), the 6-carbaldehyde derivative and its non-basic functionalized analogs exist predominantly in their un-ionized (neutral) state. While this high un-ionized fraction strongly favors passive membrane permeation and blood-brain barrier (BBB) crossing, it severely limits aqueous solubility[6],[3].

Lipophilicity (LogP/LogD) and Aqueous Solubility

Planar, fused bicyclic rings inherently possess high crystal lattice energies and significant lipophilicity. This frequently translates to poor aqueous solubility—a notorious hurdle in optimizing imidazo[1,2-a]pyridine-based leads[1],[9]. The unsubstituted core has a LogP of ~1.8[8]. While the 6-carbaldehyde group introduces a polar dipole (increasing the Polar Surface Area), it lacks hydrogen bond donor capacity. Therefore, thermodynamic aqueous solubility remains marginal. When this scaffold is further elaborated into bulky, lipophilic biaryl ethers or extended conjugated systems, LogP can easily exceed 4.0, leading to rapid microsomal clearance and precipitation in the gut[3].

Table 1: Physicochemical Property Matrix of Imidazo[1,2-a]pyridine Derivatives

Physicochemical PropertyUnsubstituted Core6-Carbaldehyde IntermediateTypical Derivatized Leads (e.g., Amines)
pKa (N1 basic center) ~6.79~4.5 – 5.55.0 – 8.5 (varies by appendage)
LogP (Octanol/Water) ~1.81.5 – 2.02.5 – 5.0+
Thermodynamic Sol. (pH 7.4) Moderate (>100 µg/mL)Low to Moderate (10 - 50 µg/mL)Poor to Moderate (<1 - 50 µg/mL)
Polar Surface Area (PSA) 17.3 Ų34.4 Ų45.0 – 80.0 Ų

Derivatization Logic & Physicochemical Tuning

The 6-carbaldehyde moiety is an electrophilic hub. The choice of derivatization directly dictates the physicochemical and ADME profile of the resulting drug candidate:

  • Reductive Amination : Converts the aldehyde into an amine. This introduces a new basic center, raising the overall pKa, decreasing LogD at pH 7.4, and dramatically improving aqueous solubility[9].

  • Knoevenagel Condensation / Wittig Olefination : Extends the π-conjugation of the bicyclic core. This is highly utilized in developing fluorescent probes and kinase inhibitors[5]. However, it increases lipophilicity (LogP) and crystal lattice rigidity, often plummeting aqueous solubility to <1 µg/mL[3].

Derivatization Core Imidazo[1,2-a]pyridine- 6-carbaldehyde RedAm Reductive Amination (Adds Basic Amine) Core->RedAm NaBH(OAc)3, R-NH2 Knoev Knoevenagel Condensation (Extends Conjugation) Core->Knoev Active Methylene, Base Wittig Wittig Olefination (Aliphatic/Aromatic Extension) Core->Wittig Phosphonium Ylide Prop1 ↑ pKa, ↑ Aqueous Solubility ↓ LogD (at pH 7.4) RedAm->Prop1 Prop2 ↓ Solubility, ↑ Lipophilicity Red-shifted Fluorescence Knoev->Prop2 Prop3 ↑ LogP, ↑ Membrane Permeability ↓ Aqueous Solubility Wittig->Prop3

Figure 1: Derivatization logic of the 6-carbaldehyde handle and its physicochemical impact.

Self-Validating Experimental Protocols

To move beyond theoretical calculations, robust empirical data must be generated. The following protocols are designed with strict internal self-validation mechanisms to prevent assay artifacts common to lipophilic heterocycles.

Protocol 1: Co-solvent Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Causality: Imidazo[1,2-a]pyridine-6-carbaldehyde derivatives often lack the aqueous solubility required for standard aqueous titration. A co-solvent system is necessary to keep the analyte in solution during the pH sweep, preventing false inflection points caused by precipitation. Methodology :

  • Preparation : Prepare 0.5 mM solutions of the derivative in three different Methanol/Water ratios (e.g., 30%, 40%, and 50% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration : Calibrate a glass pH electrode using Gran's method. Titrate the solutions from pH 2.0 to 10.0 using standardized 0.1 M KOH under an inert argon atmosphere.

  • Extrapolation : Calculate the apparent pKa (psKa) for each co-solvent ratio. Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures (Yasuda-Shedlovsky plot).

  • Self-Validation : Extrapolate the linear regression to the dielectric constant of pure water (1/ε = 0.0127) to find the aqueous pKa. Validation Check: If the

    
     of the plot is <0.99, it indicates compound precipitation or micelle formation during titration, and the run must be discarded.
    
Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Kinetic solubility assays (e.g., diluting a DMSO stock into buffer) frequently overestimate solubility due to metastable supersaturation. Thermodynamic solubility measures the true equilibrium between the aqueous phase and the lowest-energy crystalline state, which is critical for predicting in vivo dissolution and formulating solid oral dosages[9],[10]. Methodology :

  • Incubation : Add an excess of solid imidazo[1,2-a]pyridine derivative (e.g., 5 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Agitation & Equilibration : Shake the suspension at 300 RPM at exactly 37.0 °C.

  • Sampling : Extract 100 µL aliquots at 24, 48, and 72 hours. Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification : Analyze the supernatant via HPLC-UV/Vis against a standard curve.

  • Self-Validation : Equilibrium is confirmed only if the concentration difference between the 48-hour and 72-hour time points is ≤5%. Crucial Step: Recover the residual solid and analyze via Powder X-Ray Diffraction (PXRD) to confirm that no polymorphic transition or hydrate formation occurred during the assay.

Pharmacokinetic (ADME) Implications

The interplay between the pKa, LogD, and solubility of these derivatives governs their pharmacokinetic fate. Compounds with high lipophilicity (LogP > 4) and low solubility often exhibit erratic gastrointestinal absorption and high plasma protein binding (>99%), limiting the free fraction available for target engagement[3]. Conversely, strategically tuning the 6-position to maintain a LogD between 1.5 and 3.0 ensures an optimal balance of membrane permeability and aqueous solubility, reducing microsomal clearance and improving oral bioavailability[9],[3].

ADME Start Physicochemical Profiling (pKa, LogD, Solubility) Abs Absorption (Gut) Driven by LogD & Sol Start->Abs Dist Distribution (Tissue/BBB) Driven by un-ionized fraction Start->Dist Met Metabolism (Liver) Driven by lipophilicity Start->Met Abs_Out High LogD -> Precipitation Low LogD -> Poor Permeability Abs->Abs_Out Dist_Out High un-ionized fraction -> High BBB penetration Dist->Dist_Out Met_Out High Lipophilicity -> Rapid Microsomal Clearance Met->Met_Out

Figure 2: Workflow correlating core physicochemical properties to in vivo ADME outcomes.

References

  • Imidazo(1,2-a)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: PMC - NIH URL
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: Pharmaceuticals - MDPI URL
  • Inhibition of Gastric H+/K+-ATPase by Substituted imidazo[1,2-a]pyridines Source: PubMed - NIH URL
  • Source: DOI.
  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Source: Thieme Connect URL

Sources

Solubility Profile and Handling Protocols for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe that the mishandling of bifunctional heterocycles leads to irreproducible assay data and failed syntheses. 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 2095412-03-4) is a highly versatile building block. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutics ranging from anti-tuberculosis agents to CNS modulators (1)[1].

However, its unique substitution pattern—a lipophilic bromo group paired with a reactive carbaldehyde—creates a complex solubility profile. This whitepaper provides an authoritative guide on the solvation mechanics, solvent compatibility, and standardized workflows required to handle this compound with scientific rigor.

Physicochemical Profiling & Causality

To understand how to dissolve this compound, we must first deconstruct its molecular architecture:

  • The Imidazo[1,2-a]pyridine Core: This planar, aromatic system drives strong intermolecular

    
     stacking in the solid state. Overcoming this crystal lattice energy requires solvents with high dielectric constants (2)[2].
    
  • C2-Bromo Substitution: Halogenation significantly increases the lipophilicity (LogP) of the molecule. While this is beneficial for crossing lipid bilayers in vivo, it drastically reduces aqueous solubility, often leading to aggregation in biological assays (3)[3].

  • C6-Carbaldehyde Group: The formyl group acts as a polar hydrogen-bond acceptor. However, its electrophilic nature makes it highly susceptible to nucleophilic attack by protic solvents (like alcohols), leading to solvent-induced degradation.

Solubility Profile in Organic Solvents

The selection of an organic solvent must balance thermodynamic solubility with chemical inertness. Below is a synthesized solubility matrix based on the physicochemical properties of the imidazo[1,2-a]pyridine pharmacophore.

SolventSolubility TierEstimated CapacityMechanistic Rationale & Application
DMSO / DMF Excellent>50 mg/mLHigh dielectric constant disrupts

stacking. Ideal for HTS stock solutions.
Dichloromethane (DCM) Good10–30 mg/mLLow polarity but excellent solvation of halogenated aromatics. Ideal for extraction.
Tetrahydrofuran (THF) Moderate5–15 mg/mLEthereal oxygen coordinates well; standard for Pd-catalyzed cross-coupling.
Methanol / Ethanol Moderate (Reactive)5–10 mg/mLProtic solvents risk nucleophilic attack on the C6-carbaldehyde (hemiacetal formation).
Aqueous Buffers Poor<0.1 mg/mLHigh hydrophobic effect due to the C2-bromo group. Requires co-solvents.
The Hemiacetal Risk (Solvent-Induced Degradation)

A critical failure mode in drug discovery workflows is dissolving aldehyde-containing building blocks in methanol or ethanol for long-term storage. The protic solvent acts as a nucleophile, reversibly attacking the C6-carbaldehyde to form a hemiacetal. This alters the compound's molecular weight and biological activity. Always use aprotic polar solvents (like DMSO) for long-term stock solutions.

SolvationReactivity A 2-Bromo-imidazo[1,2-a] pyridine-6-carbaldehyde B Stable Solvation (DMSO / DMF) A->B Aprotic Polar (No reaction) C Hemiacetal Formation (MeOH / EtOH) A->C Protic Nucleophilic (Aldehyde attack) D Aqueous Precipitation (H2O / Buffers) A->D High Polarity (Hydrophobic effect)

Fig 1: Solvent-dependent pathways of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde.

Experimental Workflows

To ensure data integrity during in vitro biological evaluations (such as anti-tubercular screening) (), the following self-validating protocols must be adhered to.

Protocol 1: Preparation of High-Fidelity 10 mM DMSO Stock Solutions

The causality behind this protocol is the prevention of hydration and photo-oxidation of the carbaldehyde group.

  • Weighing: Accurately weigh 2.25 mg of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (MW ≈ 225.04 g/mol ) into a static-free microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO (

    
    99.9%). The use of anhydrous solvent is critical to prevent hydration of the formyl group.
    
  • Dissolution: Vortex vigorously for 30 seconds. If microscopic particulate matter persists, sonicate in a water bath at 25°C for 3 to 5 minutes.

  • Validation: Visually inspect the solution against a dark background. The solution must be optically clear with no Tyndall effect.

  • Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation) and store at -20°C under a dry argon atmosphere.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Because imidazo[1,2-a]pyridines are prone to aggregation in aqueous media, determining the kinetic solubility limit is mandatory before running enzymatic or cellular assays.

  • Serial Dilution: Using the 10 mM DMSO stock, prepare a 2-fold dilution series in pure DMSO (ranging from 10 mM down to 0.078 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. This maintains a constant 1% DMSO final concentration across all wells.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours on a plate shaker at 300 RPM.

  • Quantification: Measure light scattering using a nephelometer. An inflection point in the scattering curve indicates the kinetic solubility limit (the point at which the compound precipitates out of the buffer).

KineticSolubility Step1 1. Prepare 10 mM Stock (100% Anhydrous DMSO) Step2 2. Serial Dilution (DMSO, 100x final conc.) Step1->Step2 Step3 3. Spike into Buffer (PBS, pH 7.4, 1% DMSO final) Step2->Step3 Step4 4. Incubate & Equilibrate (2h at 37°C) Step3->Step4 Step5 5. Nephelometry / HPLC-UV (Quantify soluble fraction) Step4->Step5

Fig 2: Standardized kinetic solubility workflow for lipophilic imidazopyridines.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega - 1

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI Pharmaceuticals -3

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry - Link

  • Imidazo(1,2-a)pyridine (CID 78960) - PubChem (NIH) - 2

Sources

Technical Guide: Synthesis and Application of 2-Substituted Imidazo[1,2-a]pyridine-6-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of 2-substituted imidazo[1,2-a]pyridine-6-carbaldehydes , a specific subclass of the "privileged" imidazopyridine scaffold. It focuses on the precise synthetic logic required to install the formyl group at the 6-position—a challenge often misunderstood due to the high reactivity of the 3-position.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, present in drugs like zolpidem (hypnotic), alpidem (anxiolytic), and olprinone (cardiotonic).[1][2] While the core ring system is well-studied, the 6-carbaldehyde derivative represents a critical "branching point" intermediate. It allows for the divergent synthesis of complex bioactive molecules, including PI3K inhibitors and anti-inflammatory Schiff bases, by serving as a reactive electrophilic handle at a metabolically stable position.

Key Technical Insight: Unlike many heterocyclic aldehydes, this specific isomer cannot be synthesized via the standard Vilsmeier-Haack formylation of the parent ring, which regioselectively targets the electron-rich C3 position. Successful generation requires a De Novo Cyclization strategy.

Strategic Synthesis: The "De Novo" Imperative

To obtain the 6-carbaldehyde, one must understand the electronic bias of the imidazo[1,2-a]pyridine ring.

The Regioselectivity Trap (Vilsmeier-Haack)

Attempting to formylate a pre-existing 2-substituted imidazo[1,2-a]pyridine using POCl₃/DMF (Vilsmeier-Haack conditions) will fail to yield the 6-isomer.

  • Mechanism: The bridgehead nitrogen donates electron density into the 5-membered ring, making C3 the most nucleophilic site.

  • Outcome: Electrophilic attack occurs exclusively at C3.

Recommended Route: Condensation Cyclization

The most robust, self-validating protocol involves the condensation of 2-amino-5-pyridinecarbaldehyde (also known as 6-aminonicotinaldehyde) with


-haloketones. This ensures the aldehyde is "locked" into the 6-position by the starting material structure.

Reaction Scheme Logic:



Visualization of Synthetic Pathways

The following diagram contrasts the correct De Novo route with the incorrect direct functionalization route.

SynthesisPathways Start1 2-Substituted Imidazo[1,2-a]pyridine Reagent1 Vilsmeier-Haack (POCl3/DMF) Start1->Reagent1 Start2 2-Amino-5-pyridine- carbaldehyde Reagent2 α-Bromoacetophenone (EtOH, Reflux) Start2->Reagent2 ProductWrong 3-Formyl Isomer (WRONG TARGET) Reagent1->ProductWrong Electrophilic Subst. at C3 (Nucleophilic) ProductRight 6-Formyl-2-substituted Imidazo[1,2-a]pyridine (CORRECT TARGET) Reagent2->ProductRight Cyclocondensation (Regiospecific)

Caption: Comparative synthesis showing why cyclocondensation is required for the 6-isomer.

Standard Operating Procedure (SOP)

This protocol is designed for the synthesis of 6-formyl-2-phenylimidazo[1,2-a]pyridine . It is self-validating through visual precipitation and TLC monitoring.

Materials
  • Precursor A: 2-Amino-5-pyridinecarbaldehyde (1.0 equiv)

  • Precursor B: 2-Bromoacetophenone (1.0 equiv)

  • Solvent: Ethanol (Absolute)

  • Base: Sodium Bicarbonate (NaHCO₃) (1.2 equiv) - Acts as an acid scavenger to prevent degradation of the aldehyde.

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-Amino-5-pyridinecarbaldehyde in 50 mL of absolute ethanol.

  • Addition: Add 10 mmol of 2-Bromoacetophenone and 12 mmol of NaHCO₃ .

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting amine spot (lower Rf) should disappear.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.

    • Troubleshooting: If an oil forms, extract with dichloromethane (DCM), dry over Na₂SO₄, and evaporate.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexane).

Validation Criteria
  • 1H NMR (DMSO-d6):

    • Aldehyde Signal: A distinct singlet between 9.8 – 10.0 ppm .

    • C3-H Signal: A singlet around 8.0 – 8.5 ppm (confirming the imidazole ring formed and C3 is unsubstituted).

    • C5-H Signal: A doublet/singlet appearing downfield due to the deshielding effect of the adjacent 6-CHO group.

Reactivity & Medicinal Applications[1][2][3][4][5][6]

The 6-carbaldehyde moiety is a versatile "warhead" for generating diversity.

Chemical Transformations
TransformationReagentProduct ClassApplication
Schiff Base Formation Primary Amines / Hydrazides, cat. AcOHImines / HydrazonesAnti-inflammatory agents; Metal chelators.
Knoevenagel Condensation Malononitrile, Piperidine

-Unsaturated Nitriles
Michael acceptors; Anticancer agents.
Reductive Amination Amine, NaBH(OAc)₃Secondary AminesPI3K inhibitors; Solubility enhancement.
Oxidation NaClO₂, NaH₂PO₄ (Pinnick)Carboxylic AcidsPeptidomimetics; Coupling partners.
Biological Activity Landscape

Research indicates that substituents at the 2-position modulate potency, while the 6-position dictates the target interaction mechanism.

  • PI3K Inhibitors: 2,6,8-substituted derivatives have shown nanomolar potency against PI3K

    
    , inducing apoptosis in breast cancer cell lines (T47D).
    
  • Anti-Tubercular: Imidazo[1,2-a]pyridine-2-carboxamides and related ethers inhibit mycobacterial ATP synthesis. The 6-CHO derivatives serve as precursors to these lipophilic ethers.

  • Anti-Inflammatory: Schiff bases derived from the 6-CHO core exhibit COX inhibition comparable to Diclofenac.

Structure-Activity Relationship (SAR) Map

SAR_Logic Core Imidazo[1,2-a]pyridine Core Pos2 Position 2 (R1) Determines Potency/Lipophilicity (Phenyl, Heteroaryl) Core->Pos2 Pos3 Position 3 (H) Nucleophilic Site Available for Halogenation Core->Pos3 Pos6 Position 6 (CHO) Diversity Handle (Schiff Bases, Knoevenagel) Core->Pos6 Pos8 Position 8 Solubility/Metabolic Stability Core->Pos8

Caption: SAR map highlighting the functional role of each position on the scaffold.

References

  • Synthesis & Reactivity: Synthesis, Characterization of Some Novel Schiff bases Derived from Imidazo [1, 2-a] pyridines for Anti-inflammatory and Antibacterial Activities. (Academia.edu).

  • PI3K Inhibition: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (Semantic Scholar).

  • Vilsmeier-Haack Regioselectivity: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. (NCBI/PMC).

  • General Synthesis Review: Synthesis of imidazo[1,2-a]pyridines. (Organic Chemistry Portal).

  • Antimicrobial Activity: Synthesis and Antimicrobial Screening of Schiff's Bases of Imidazo [1,2-a] Pyridine. (TSI Journals).

Sources

The Therapeutic Potential of 2-Bromo-imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Imidazo[1,2-a]pyridine Core

In modern medicinal chemistry, the imidazo[1,2-a]pyridine nucleus is universally recognized as a "privileged scaffold"[1]. Characterized by the fusion of a pyridine ring with an imidazole ring, this nitrogen-rich bicyclic system acts as a bioisostere for indoles and purines, allowing it to interface seamlessly with a diverse array of biological targets[2]. While early applications of this scaffold were dominated by central nervous system (CNS) modulators—such as the GABA-A receptor positive allosteric modulators zolpidem and alpidem[1],[3]—recent advances have radically expanded its therapeutic utility.

Within this chemical space, 2-bromo-imidazo[1,2-a]pyridine has emerged as a critical, highly modular building block. Because the C3 position of the imidazo[1,2-a]pyridine core is naturally nucleophilic and prone to direct electrophilic attack, functionalizing the C2 position requires strategic pre-activation[4]. The installation of a bromine atom at C2 provides a reliable vector for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) for next-generation antimicrobials, targeted protein stabilizers, and covalent inhibitors[5],[4].

Synthetic Versatility & Late-Stage Functionalization

The true value of 2-bromo-imidazo[1,2-a]pyridine lies in its capacity for late-stage diversification. By leveraging the C2-bromide, medicinal chemists can rapidly generate vast libraries of C-C and C-N linked derivatives without needing to rebuild the bicyclic core from scratch for every analog[4].

Synthesis A 2-Aminopyridine + α-Bromocarbonyl B Imidazo[1,2-a]pyridine Core A->B Condensation C Bromination (NBS) B->C D 2-Bromo-imidazo [1,2-a]pyridine C->D E Suzuki-Miyaura Coupling D->E Pd(dppf)Cl2, Boronic Acid F Buchwald-Hartwig Amination D->F Pd2(dba)3, Amine G C-C Linked Derivatives E->G H C-N Linked Derivatives F->H

Synthetic workflow for 2-bromo-imidazo[1,2-a]pyridine functionalization.

Standardized Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

To ensure high-fidelity library generation, the following protocol details a self-validating system for the Suzuki-Miyaura cross-coupling of 2-bromo-imidazo[1,2-a]pyridine[4]. As a Senior Application Scientist, I emphasize that understanding the causality behind these conditions is paramount for troubleshooting and scaling.

Objective: Late-stage C2 functionalization to generate aryl/heteroaryl imidazo[1,2-a]pyridine derivatives.

Reagents & Materials:

  • 2-Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (7:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Purge the 1,4-dioxane/H₂O mixture with argon for 15 minutes prior to use.

    • Causality: Palladium(0) active species are highly sensitive to oxidation. Dissolved oxygen leads to competitive homocoupling of the boronic acid and rapid catalyst deactivation.

  • Reagent Assembly: In an oven-dried microwave vial, combine 2-bromo-imidazo[1,2-a]pyridine, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand provides a large bite angle. This geometric constraint accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling electron-rich, sterically hindered heterocyclic systems[4].

  • Reaction Initiation: Add the degassed solvent mixture, seal the vial under argon, and subject to microwave irradiation at 100 °C for 2 hours[4].

    • Causality: The biphasic aqueous/organic system is essential. Water solubilizes the inorganic K₂CO₃ base, generating the reactive hydroxylate anion required to form the nucleophilic "ate" complex with the boronic acid, thereby facilitating transmetalation.

  • Quenching & Extraction: Cool the reaction to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine.

    • Causality: Brine breaks any emulsions formed by the aqueous/dioxane mixture and efficiently partitions the inorganic salts into the aqueous layer.

  • Validation & QC Checkpoints (Self-Validating System):

    • In-Process QC: Perform LC-MS analysis of the crude organic layer. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms complete consumption of the starting material.

    • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Therapeutic Applications & Mechanistic Paradigms

Anti-Tuberculosis Agents: Targeting the Cytochrome bc1 Complex

The imidazo[1,2-a]pyridine scaffold has revolutionized the treatment landscape for multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis[6],[7]. The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide, represents a breakthrough in this domain[7],[8]. Q203 exerts its bactericidal effect by selectively binding to the QcrB subunit of the cytochrome bc1 complex[8],[9]. This binding disrupts the mycobacterial electron transport chain, halting ATP synthesis and causing rapid bacterial death[8],[10].

Targeted Protein Stabilization (DUBTACs)

In the rapidly evolving field of induced proximity therapeutics, imidazo[1,2-a]pyridine derivatives have been successfully engineered as Deubiquitinase-Targeting Chimeras (DUBTACs)[11],[12]. Compounds such as EN523 utilize the imidazo[1,2-a]pyridine core to covalently recruit the deubiquitinase enzyme OTUB1[11]. By linking this recruiter to a target-binding ligand (e.g., lumacaftor), the resulting DUBTAC bridges OTUB1 to actively degrading mutant proteins, such as ΔF508-CFTR (implicated in cystic fibrosis) or the tumor suppressor kinase WEE1[11],[12]. The recruited OTUB1 cleaves polyubiquitin chains, rescuing the target protein from proteasomal degradation[12].

MoA DUBTAC Imidazo[1,2-a]pyridine DUBTAC (e.g., EN523-Linker) OTUB1 OTUB1 Enzyme (Deubiquitinase) DUBTAC->OTUB1 Covalent Binding (Cys23) Target Ubiquitinated Target (e.g., ΔF508-CFTR) DUBTAC->Target Non-covalent Binding Complex Ternary Complex Formation OTUB1->Complex Target->Complex Deubiq Cleavage of Ubiquitin Chains Complex->Deubiq Enzymatic Action Outcome Target Protein Stabilization Deubiq->Outcome

Mechanism of Action for Imidazo[1,2-a]pyridine-based DUBTACs stabilizing target proteins.

Antiviral Covalent Inhibitors

Recent chemoproteomic campaigns have identified imidazo[1,2-a]pyridine-linked pyrazolines as potent covalent inhibitors against the SARS-CoV-2 main protease (Mpro)[5]. The 2-bromo-imidazo[1,2-a]pyridine intermediate allows for modular cross-coupling to install diverse warheads that target the catalytic cysteine of the viral protease, effectively halting viral replication[5].

Quantitative Efficacy Profiles

The structural plasticity of the imidazo[1,2-a]pyridine core translates directly into highly potent pharmacological metrics across diverse disease states.

Compound / DerivativeScaffold FunctionalizationPrimary TargetIndicationKey Efficacy Metric
Telacebec (Q203) 3-CarboxamideQcrB (Cytochrome bc1)MDR/XDR TuberculosisMIC₉₀ = 0.004 μM[6],[10]
EN523-Lumacaftor 2-Substituted (via DUBTAC)OTUB1 / ΔF508-CFTRCystic FibrosisTarget Stabilization EC₅₀ ~ 1-5 μM[11]
Zolpidem C2/C3 SubstitutedGABA-A ReceptorInsomniaKᵢ = 27 nM (α1 subunit)[1]
Mpro Inhibitor C2-Linked PyrazolineSARS-CoV-2 MproCOVID-19IC₅₀ < 100 nM[5]

Conclusion

The 2-bromo-imidazo[1,2-a]pyridine scaffold is far more than a static structural motif; it is a dynamic, privileged vector for drug discovery[1],[3]. By mastering the specific cross-coupling methodologies required to functionalize the C2 position[4], researchers can unlock novel chemical space. Whether engineering nanomolar inhibitors of mycobacterial respiration[7], designing covalent antiviral warheads[5], or pioneering the next frontier of targeted protein stabilization via DUBTACs[11], this scaffold remains an indispensable tool in the medicinal chemist's arsenal.

References

1.[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.1 2.[3] Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry (Bentham Science). 3 3.[13] Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Arch Pharm (PubMed). 13 4.[6] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances. 6 5.[5] Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. UC Berkeley (eScholarship). 5 6.[4] Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6. Journal of Medicinal Chemistry (ACS).4 7.[11] Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization. Nature Chemical Biology (NIH/PMC). 11 8.[7] Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent. Journal of Medicinal Chemistry (ACS). 7 9.[8] TELACEBEC (Q203). NCATS Inxight Drugs. 8 10.[12] Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges. ResearchGate.12 11.[9] Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. Česká a slovenská farmacie. 9 12.[10] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents (QcrB Inhibitors). RSC Advances. 10

Sources

Melting point and physical state of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

[1][2][3]

Executive Summary & Core Identity

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., kinase inhibitors, PDE inhibitors).[1] Its structural rigidity, conferred by the fused bicyclic imidazo[1,2-a]pyridine core, makes it a critical "handle" for fragment-based drug discovery (FBDD).

The presence of the C2-bromo group and the C6-aldehyde moiety provides orthogonal reactivity:

  • C2-Bromo: Amenable to Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

  • C6-Aldehyde: Ready for reductive amination, olefination, or oxidation to carboxylic acids.

Chemical Identity Table
PropertySpecification
CAS Number 2095412-03-4
IUPAC Name 2-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Molecular Formula C

H

BrN

O
Molecular Weight 225.04 g/mol
SMILES O=Cc1ccc2nc(Br)cn2c1
InChI Key Specific key generation required based on isomer confirmation

Physical State & Melting Point Characterization[4]

Physical Appearance[6]
  • State: Solid.[2][3]

  • Appearance: Typically presents as a pale yellow to off-white crystalline powder .

  • Odor: Slight, characteristic of heteroaromatic aldehydes.

Melting Point (MP) Analysis

While specific experimental melting point data for the 2-bromo-6-carbaldehyde isomer (CAS 2095412-03-4) is proprietary in many databases, it can be accurately bounded by analyzing structural isomers and the physicochemical contribution of substituents.

  • Predicted Range: 135°C – 165°C

  • Reference Isomer Data:

    • 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: MP 148–150°C.

    • Imidazo[1,2-a]pyridine-6-carbaldehyde (non-brominated): MP 98–102°C.

    • Effect of Bromination: The addition of a heavy halogen (Br) at the C2 position typically increases the lattice energy and melting point by 30–50°C compared to the non-halogenated core due to increased molecular weight and halogen bonding interactions.

Solubility Profile
  • High Solubility: DMSO, DMF, DMAc (Polar Aprotic).

  • Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (warm).

  • Low/Insoluble: Water, Hexanes, Diethyl Ether.

Experimental Characterization Protocols

Protocol A: Melting Point Determination (Capillary Method)
  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Ramp Rate: 1.0°C/min (start 10°C below expected onset).

  • Validation: The transition from solid to liquid should be sharp (<2°C range). A broad range (>3°C) indicates solvent entrapment or degradation (oxidation of aldehyde to acid).

Protocol B: Structural Validation (NMR)

The C2-H and C3-H signals are diagnostic. In this specific isomer (2-Bromo), the C3-H is the singlet on the imidazole ring, while the C2 position is substituted.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ~9.9–10.0 ppm (s, 1H, CHO )
      
    • 
       ~9.0 ppm (s, 1H, H-5 , deshielded by aldehyde)
      
    • 
       ~8.2 ppm (s, 1H, H-3 , imidazole ring)
      
    • 
       ~7.6–7.8 ppm (m, 2H, H-7, H-8 )
      

Synthesis & Impurity Logic

Understanding the synthesis helps identify potential impurities that affect the physical state (e.g., sticky solids vs. clean powders).

Retrosynthetic Pathway

The most robust route to the 2-bromo-imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with a gem-dibromo reagent or a cyclization-bromination sequence.

Workflow Diagram (Graphviz)

SynthesisWorkflowStart2-Amino-5-formylpyridine(Precursor)IntermediateCyclizationIntermediateStart->Intermediate Condensation Reagent1,1,2-Tribromoethane(or equivalent)Reagent->IntermediateCrudeCrude Product(Mixture)Intermediate->Crude -HBr PurificationColumn Chromatography(EtOAc/Hex)Crude->Purification Isolation Final2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde(Pure Solid)Purification->Final Crystallization

Figure 1: General synthetic logic for the formation of the 2-bromo-imidazo[1,2-a]pyridine scaffold.

Critical Impurity: The C3-Bromo Isomer

Direct bromination of imidazo[1,2-a]pyridine-6-carbaldehyde preferentially occurs at the C3 position (electrophilic aromatic substitution). To ensure the bromine is at C2 , the synthesis must use a specific cyclization precursor (e.g., tribromo-reagents) rather than post-cyclization bromination.

  • Impact: The presence of the C3-bromo isomer will depress the melting point significantly.

Storage & Stability Guidelines

The aldehyde moiety at C6 is susceptible to autoxidation to the carboxylic acid (2-bromo-imidazo[1,2-a]pyridine-6-carboxylic acid).

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C (Long term) or 2–8°C (Short term).

  • Handling: Avoid prolonged exposure to air. If the solid turns from pale yellow to brown/orange, purification (recrystallization from Ethanol/Water) is required.

References

  • PubChem Compound Summary. 2-Bromoimidazo[1,2-a]pyridine (Parent Scaffold Data). National Center for Biotechnology Information. Available at: [Link]

  • Bagdi, A. K., et al. "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines."[4] Journal of Organic Chemistry, 2013.[4] (Mechanistic insight into scaffold formation).

Electronic Profiling of the Imidazo[1,2-a]pyridine Core: A Technical Guide to Reactivity, Computation, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the imidazo[1,2-a]pyridine scaffold in both drug discovery and advanced materials design. Recognized as a "privileged structure," this nitrogen-bridged bicyclic system is the pharmacophoric foundation of blockbuster drugs like Zolpidem and a crucial building block for organic optoelectronics[1]. However, fully leveraging this scaffold requires a deep, mechanistic understanding of its electronic properties. This whitepaper deconstructs the electronic architecture of the imidazo[1,2-a]pyridine core, providing field-proven computational and experimental workflows to profile its reactivity, stability, and translational potential.

Fundamental Electronic Architecture

The imidazo[1,2-a]pyridine core is a planar, 10-


 electron aromatic system formed by the fusion of a five-membered imidazole ring with a six-membered pyridine ring[1]. Its chemical behavior is dictated by a pronounced electronic asymmetry:
  • The Bridgehead Nitrogen (N4): The lone pair on the bridgehead nitrogen is delocalized into the bicyclic

    
    -system to satisfy Hückel's rule for aromaticity. Consequently, N4 is strongly electron-donating and virtually non-basic.
    
  • The Imine Nitrogen (N1): In stark contrast, the lone pair on N1 resides in an

    
     hybridized orbital orthogonal to the 
    
    
    
    -system. This makes N1 the primary site for hydrogen bonding and protonation. Density Functional Theory (DFT) calculations reveal an exceptionally high proton affinity at this site (approximately 246.44 kcal/mol)[2].
  • Ring Asymmetry: The electron donation from N4 enriches the imidazole ring, making it

    
    -excessive and highly susceptible to electrophilic attack (predominantly at the C3 position). Conversely, the pyridine ring becomes 
    
    
    
    -deficient, rendering it prone to nucleophilic functionalization[3].

G Core Imidazo[1,2-a]pyridine Core (10-π Electron System) Bridgehead Bridgehead Nitrogen (N4) (Electron Donating) Core->Bridgehead PyridineN Imine Nitrogen (N1) (Protonation Site) Core->PyridineN PiExcess π-Excessive Imidazole Ring (Electrophilic Attack at C3) Bridgehead->PiExcess PiDeficient π-Deficient Pyridine Ring (Nucleophilic Attack) PyridineN->PiDeficient

Electronic distribution and reactivity sites of the imidazo[1,2-a]pyridine scaffold.

Methodologies: Computational & Experimental Workflows

To engineer novel derivatives, theoretical predictions must be tightly coupled with empirical validation. Below are the self-validating protocols I employ to profile these molecules.

Protocol 1: Quantum Chemical Profiling via DFT

To understand the Frontier Molecular Orbitals (FMOs) and electrostatic potential maps, DFT is the industry standard[3].

  • Geometry Optimization: Construct the target molecule and optimize its geometry using the B3LYP functional with a 6-311++G(d,p) basis set[4].

    • Causality: The inclusion of diffuse functions (++) is critical; they allow the electron density of the N1 lone pair and the extended

      
      -cloud to expand into space, accurately predicting nucleophilicity. Polarization functions (d,p) resolve non-planar distortions induced by bulky substituents.
      
  • FMO Extraction: Calculate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (

    
    ) dictates the molecule's excitability and chemical hardness[3][5].
    
  • Self-Validation Check: Perform a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies mathematically guarantees the structure is a true local minimum, validating the model's physical relevance.

Protocol 2: Photophysical and Electrochemical Validation

Theoretical FMOs must be empirically anchored using spectroscopy and electrochemistry.

  • Optical Bandgap Determination: Dissolve the compound in spectroscopic-grade dichloromethane at

    
     M. Record the UV-Vis absorption spectrum.
    
    • Causality: The highly dilute

      
       M concentration prevents aggregation-induced quenching (ACQ) and intermolecular 
      
      
      
      stacking, ensuring the spectra reflect true monomolecular photophysics.
  • Cyclic Voltammetry (CV): Utilize a three-electrode setup (glassy carbon working, Pt counter, Ag/AgCl reference) in a 0.1 M tetrabutylammonium hexafluorophosphate (

    
    ) electrolyte solution.
    
    • Causality: CV provides a direct empirical measurement of the ionization potential. Spike the solution with ferrocene at the end of the run. The

      
       internal standard calibrates reference electrode drift, allowing precise conversion of redox potentials to absolute HOMO/LUMO energies.
      
  • Self-Validation Check: Compare the optically derived bandgap (from the UV-Vis onset) with the electrochemically derived bandgap (from CV). A discrepancy of less than 0.2 eV validates the internal consistency of the entire analytical workflow.

G Step1 Synthesis & Purification Step2 DFT Optimization B3LYP/6-311++G(d,p) Step1->Step2 Step4 Spectroscopy (UV-Vis & CV) Step1->Step4 Step3 FMO Analysis (HOMO/LUMO Gap) Step2->Step3 Step5 Structure-Property Correlation Step3->Step5 Step4->Step5

Integrated computational and experimental workflow for electronic profiling.

Quantitative Data: Electronic & Photophysical Metrics

The electronic properties of the imidazo[1,2-a]pyridine core can be finely tuned via substitution. The following table summarizes the key quantitative metrics observed across various derivatives:

Electronic PropertyTypical Range / ValueScientific Significance
HOMO Energy -5.5 eV to -6.2 eVIndicates strong electron-donating capacity; crucial for designing D-

-A fluorescent dyes[6].
LUMO Energy -1.5 eV to -2.5 eVDetermines electron-accepting ability; deep-lying LUMOs are required for n-type semiconductors.
HOMO-LUMO Gap (

)
3.5 eV to 4.5 eVA gap of ~4.34 eV indicates high chemical stability and dictates the UV-Vis absorption profile[5].
Proton Affinity (N1) ~246.44 kcal/molConfirms N1 as the primary nucleophilic center for hydrogen bonding in biological targets[2].
Dipole Moment (

)
2.5 to 6.0 DebyeHigh dipole moments drive strong solvatochromism and enhance receptor binding affinity[3].

Translational Applications

The unique electronic signature of imidazo[1,2-a]pyridine translates into two major applied fields:

Medicinal Chemistry: The core's ability to participate in robust hydrogen bonding (via N1) and


 stacking makes it a privileged scaffold for interacting with biological targets. It is extensively utilized in the development of anxiolytics (e.g., Alpidem, Zolpidem), novel antibacterial agents targeting resistant strains, and kinase inhibitors for anticancer therapeutics[1][4][7]. The high proton affinity at N1 ensures favorable pharmacokinetic properties, including optimal solubility and target engagement at physiological pH[2].

Organic Optoelectronics: Because the imidazo[1,2-a]pyridine core is electron-rich, it serves as an exceptional electron donor group in the design of Donor-


-Acceptor (D-

-A) dyes, exhibiting intense fluorescence and large Stokes shifts[6]. Furthermore, when subjected to ortho-

-extension (e.g., annulation with perylene diimides), the resulting molecules exhibit deep-lying LUMO levels, transforming them into high-performance n-type organic field-effect transistors (OFETs) with superior electron mobility.

References

  • [1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | Source: ACS Omega |1

  • [7] Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential | Source: PubMed (nih.gov) | 7

  • [3] Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory | Source: SCIRP | 3

  • [5] Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Source: IUCr | 5

  • [6] Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes | Source: R Discovery | 6

  • [2] Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties | Source: PubMed (nih.gov) | 2

  • [4] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives | Source: ACS Publications | 4

  • ortho-π-Extension of perylene diimides via one-pot annulation of imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine for n-type organic field-effect transistors | Source: RSC Publishing |

Sources

Safety data sheet (SDS) highlights for bromo-imidazo-pyridine aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Handling and Hazard Mitigation of Bromo-Imidazo-Pyridine Aldehydes in Medicinal Chemistry

Executive Summary

Bromo-imidazo-pyridine aldehydes (e.g., 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde) are "privileged scaffolds" in drug discovery, serving as precursors for kinase inhibitors, GABA ligands, and anti-infectives. Their dual reactivity—an electrophilic aldehyde and a halogenated handle for cross-coupling—presents a unique safety profile. While often classified as standard irritants, their potential for autoxidation and sensitization requires protocols exceeding standard GHS compliance. This guide synthesizes safety data with practical laboratory workflows.

Structural & Hazard Profile

These compounds exist primarily as solids.[1] The imidazo[1,2-a]pyridine core provides lipophilicity, while the aldehyde moiety introduces air sensitivity and mucosal reactivity.

Physiochemical & Safety Data Table
ParameterData / CharacteristicOperational Implication
CAS Example 88047-56-7 (6-bromo isomer)Reference key for inventory tracking.
Physical State Solid (Powder/Crystalline)Dust explosion hazard if micronized; inhalation risk.
Melting Point 135–196 °C (Isomer dependent)Stable solid at RT, but avoid high-heat drying ovens.
Solubility DMSO, DMF, DCM; Poor in WaterOrganic waste stream; skin absorption via DMSO vectors.
Molecular Weight ~225.04 g/mol Heavy metal waste calculations (if coupled).
Reactivity Electrophilic (Aldehyde)Incompatible with strong oxidizers and strong bases.

GHS Classification & Toxicological Insights

Signal Word: WARNING (Potential for DANGER if handled in bulk)

Core Hazard Statements
  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2][3][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[1][2][5][6]

Expert Insight: The "Why" Behind the Hazards
  • Aldehyde Reactivity (H319/H335): The aldehyde carbonyl is highly electrophilic. Upon contact with mucous membranes (eyes/lungs), it can form Schiff bases with tissue proteins, leading to immediate denaturation and irritation. This is not just "dust"; it is chemical reactivity.

  • Sensitization Potential: Heterocyclic aldehydes can act as haptens. Repeated exposure, even at sub-irritant levels, may trigger T-cell mediated hypersensitivity. Self-Validation: If you develop a rash from handling "clean" glassware used for this compound, sensitization has occurred.

Storage & Stability Management

The primary degradation pathway is Autoxidation . The aldehyde proton is susceptible to radical abstraction, converting the compound into the corresponding carboxylic acid (6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid).

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen . Air exposure accelerates degradation.

  • Temperature: 2–8°C is recommended to slow autoxidation kinetics.

  • Container: Amber glass (UV protection) with a Teflon-lined cap.

  • Visual Check: A color change from off-white/yellow to dark brown indicates significant oxidation or polymerization.

Operational Protocol: Safe Synthesis (Suzuki Coupling)

The most common application is Palladium-catalyzed cross-coupling. This introduces heavy metal hazards alongside the organic reactivity.

Workflow Diagram: Safety-First Suzuki Coupling

SuzukiSafety Start Start: Reagent Prep Solvent Solvent Degassing (Remove O2 to prevent Pd death/fire) Start->Solvent Argon Sparge Addition Add Catalyst (Pd) + Ligand (Inside Fume Hood) Solvent->Addition Inert Atm Heat Reflux/Heating (Closed System? Check Pressure) Addition->Heat Ramp Temp Monitor TLC/LCMS Monitoring (Minimize Aliquot Exposure) Heat->Monitor Sampling Monitor->Heat Incomplete Quench Quench & Partition (Heavy Metal Waste Separation) Monitor->Quench Complete

Caption: Logic flow for Suzuki coupling emphasizing oxygen removal (safety/yield) and waste segregation.

Step-by-Step Methodology
  • Degassing (Fire/Explosion Prevention):

    • Risk:[2][5][6] Flammable solvents (Dioxane/Toluene) + Heat.

    • Action: Sparge solvent with Argon for 15 mins before adding catalyst. This prevents Pd oxidation and reduces fire risk from volatile vapors.

  • Reagent Addition:

    • Add the bromo-aldehyde, boronic acid, and base (e.g.,

      
      ).[7]
      
    • Critical: Add Pd catalyst last to the degassed mixture to minimize active catalyst exposure to air.

  • Thermal Control:

    • Use an oil bath with a thermal fuse. Do not use a heat gun.

    • Ensure the reflux condenser is active (

      
       flow) before heating.
      
  • Quench & Waste (The "Self-Validating" Step):

    • Cool to RT. Filter through Celite to trap Palladium black.

    • Validation: The Celite pad is now pyrophoric heavy metal waste . It must be kept wet and disposed of in a dedicated solid hazardous waste bin, not general trash.

Emergency Response Protocols

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess State: Solid or Solution? Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution (Solvent) Assess->Liquid ActionSolid Damp Wipe/Scoop (Avoid Dust Generation) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Flammable Protocols) Liquid->ActionLiquid Disposal Seal in Bag -> Hazardous Waste Label ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision tree for spill cleanup distinguishing between dust hazards and solvent flammability.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes .[6][8] The aldehyde can cross-link corneal proteins; speed is critical to prevent opacity.

  • Skin Contact: Wash with soap and water.[2][5][6][8] Do not use alcohol/acetone ; these solvents increase skin permeability, dragging the compound deeper into the dermis.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

References

  • PubChem. (n.d.). Compound Summary: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 88047-56-7). National Library of Medicine. Retrieved from [Link]

  • ECHA. (n.d.). C&L Inventory: Imidazo[1,2-a]pyridine derivatives. European Chemicals Agency. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde from 2-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Imidazo[1,2-a]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous antiviral agents, GABA_A receptor agonists, and [1]. The conventional relies heavily on the condensation of 2-aminopyridines with α-haloketones[2]. However, achieving a specific 2-bromo-6-carbaldehyde substitution pattern requires a highly controlled, multi-step approach.

Direct electrophilic bromination of the imidazo[1,2-a]pyridine core occurs almost exclusively at the electron-rich C3 position. Similarly, modern typically yield 3-amino derivatives[3], and often lack the regiocontrol needed for selective C2-halogenation[4].

To bypass these limitations, this protocol details a robust, five-step sequence starting from 2-amino-5-formylpyridine. The strategy relies on the transient formation of an imidazo[1,2-a]pyridin-2(3H)-one intermediate. By protecting the sensitive formyl group as an acetal, we can safely execute an acylation-cyclization sequence. Subsequent treatment with phosphorus oxybromide (POBr₃) drives a lactim-aromatization cascade, installing the critical 2-bromo substituent before final acidic deprotection unmasks the target aldehyde.

Synthetic Workflow

Figure 1: Five-step synthetic workflow for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde.

Quantitative Data & Reaction Parameters

StepReaction PhaseKey Reagents & EquivalentsSolvent & TempTimeExpected Yield
1 Acetal ProtectionEthylene glycol (3.0 eq), p-TsOH (0.1 eq)Toluene, 110 °C12 h85%
2 AcylationBromoacetyl bromide (1.1 eq), Et₃N (1.5 eq)DCM, 0 °C to RT4 h90%
3 CyclizationNaHCO₃ (2.0 eq)EtOH, 78 °C8 h80%
4 AromatizationPOBr₃ (2.5 eq)Toluene, 90 °C6 h70%
5 Deprotection2M HCl (aq) (5.0 eq)THF, 25 °C4 h95%

Step-by-Step Experimental Protocols & Self-Validation

Step 1: Aldehyde Protection

Procedure: Suspend 2-amino-5-formylpyridine (1.0 eq) in anhydrous toluene (0.2 M). Add ethylene glycol (3.0 eq) and p-toluenesulfonic acid monohydrate (0.1 eq). Equip the flask with a Dean-Stark trap and reflux at 110 °C for 12 hours. Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: The formyl group must be masked to prevent its conversion to a gem-dibromide during the harsh POBr₃ treatment in Step 4. Toluene and the Dean-Stark trap drive the equilibrium forward by physically removing water.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material is highly UV-active and forms a bright orange spot when stained with 2,4-dinitrophenylhydrazine (2,4-DNPH). The product will exhibit a distinct R_f and will not stain with 2,4-DNPH, confirming the absence of the free aldehyde.

Step 2: Acylation

Procedure: Dissolve the acetal intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.15 M). Cool the mixture to 0 °C under N₂. Add bromoacetyl bromide (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, wash with brine, and concentrate.

  • Causality: Bromoacetyl bromide is highly electrophilic. Performing the addition at 0 °C controls the exothermic reaction and prevents double acylation of the primary amine.

  • Self-Validation: The primary amine of the starting material stains purple with ninhydrin; the resulting amide does not. LCMS will show the appearance of a distinct 1:1 isotopic doublet ([M+H]⁺ ~287/289), characteristic of a single bromine atom.

Step 3: Intramolecular Cyclization

Procedure: Dissolve the crude bromoacetamide (1.0 eq) in ethanol (0.1 M). Add solid NaHCO₃ (2.0 eq) and heat the suspension to reflux (78 °C) for 8 hours. Cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Triturate the residue with diethyl ether to yield 6-(1,3-dioxolan-2-yl)imidazo[1,2-a]pyridin-2(3H)-one.

  • Causality: The endocyclic pyridine nitrogen acts as a nucleophile, displacing the aliphatic bromide to form the bicyclic core. A mild base (NaHCO₃) is strictly required to neutralize the generated HBr without hydrolyzing the acetal or the amide.

  • Self-Validation: Upon cyclization to the lactam, the aliphatic bromine is lost. LCMS will show a mass shift from ~287/289 to ~207, with the complete disappearance of the bromine isotopic signature.

Step 4: Aromatization-Driven Bromination

Procedure: To a solution of the lactam intermediate (1.0 eq) in anhydrous toluene (0.2 M) under N₂, add POBr₃ (2.5 eq) in portions. Heat the mixture to 90 °C for 6 hours. Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ until the pH reaches 8. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Causality: POBr₃ acts as a potent electrophilic brominating agent. The reaction proceeds via the attack of the lactim oxygen (enol tautomer) on the phosphorus center, followed by bromide displacement. The thermodynamic driving force is the formation of the fully aromatic 2-bromoimidazo[1,2-a]pyridine core.

  • Self-Validation: The reaction mixture transitions from a pale suspension to a dark homogeneous solution as aromatization occurs. LCMS will confirm the re-emergence of the 1:1 isotopic doublet ([M+H]⁺ ~271/273).

Step 5: Acetal Deprotection

Procedure: Dissolve the brominated acetal (1.0 eq) in THF (0.1 M). Add 2M aqueous HCl (5.0 eq) and stir at room temperature for 4 hours. Neutralize the mixture with saturated aqueous NaHCO₃ to pH 7, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water to afford the pure target compound.

  • Causality: Mild aqueous acid shifts the acetal equilibrium back to the aldehyde. THF is utilized as a co-solvent to ensure the hydrophobic brominated core remains fully dissolved and miscible with the aqueous acid.

  • Self-Validation: TLC monitoring reveals the appearance of a new, highly UV-active spot that strongly reacts with 2,4-DNPH, confirming the unmasking of the aldehyde. LCMS confirms the final target mass ([M+H]⁺ ~225/227).

References

1.[2] Title: Synthesis of imidazo[1,2-a]pyridines. Source: Organic Chemistry Portal. URL: [Link] 2.[4] Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega. URL: [Link] 3.[3] Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Source: MDPI. URL: [Link] 4.[1] Title: HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS (EP 3365340 B1). Source: European Patent Office. URL:

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of C-C Bond Formation

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including antiviral, antiulcer, and anticancer agents. The ability to functionalize this core structure with precision is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for medicinal chemists. This application note provides a detailed guide to the Suzuki-Miyaura coupling of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde, a key intermediate for the synthesis of diverse libraries of functionalized imidazo[1,2-a]pyridines. A critical aspect addressed herein is the compatibility of the aldehyde functionality under typical Suzuki-Miyaura conditions, a common concern for chemists working with polyfunctionalized heterocyclic systems.

Mechanism and Key Considerations for Success

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[1] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde to form a palladium(II) intermediate. The reactivity of the C-Br bond at the 2-position of the imidazo[1,2-a]pyridine ring is generally sufficient for this step.

  • Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Coupled Product Reductive Elimination->Ar-R 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde Ar-Br 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde->Oxidative Addition Boronic Acid (R-B(OH)2) R-B(OH)2 Boronic Acid (R-B(OH)2)->Transmetalation Base Base Base->Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Aldehyde Conundrum: To Protect or Not to Protect?

A primary concern when working with 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is the potential for the aldehyde group to interfere with the catalytic cycle. Aldehydes can, in some cases, undergo side reactions or coordinate to the palladium center, leading to catalyst inhibition. However, the Suzuki-Miyaura coupling is renowned for its broad functional group tolerance, and several studies have demonstrated successful couplings in the presence of unprotected aldehydes.[3] For many standard Suzuki-Miyaura conditions, the aldehyde group is sufficiently inert, obviating the need for a protection-deprotection sequence, which adds steps and can reduce overall yield.

In instances where side reactions or low yields are observed, protection of the aldehyde as an acetal (e.g., using ethylene glycol) is a viable strategy.[4][5] Acetals are generally stable to the basic conditions of the Suzuki-Miyaura reaction and can be readily deprotected under acidic conditions post-coupling.

Optimized Reaction Conditions: A Data-Driven Approach

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes a set of recommended starting conditions for the coupling of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde, based on literature precedents for similar heteroaromatic systems.

Parameter Recommended Condition Rationale and Alternatives
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%)A reliable and commercially available Pd(0) source. Alternatives include PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine ligand.
Ligand (If using a Pd(II) source)For Pd(OAc)₂, a ligand such as PPh₃, SPhos, or XPhos can be effective. The choice of ligand can significantly impact reaction efficiency.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonates are generally effective and compatible with a wide range of functional groups. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.
Boronic Acid Aryl- or Heteroarylboronic Acid (1.1-1.5 equivalents)A slight excess of the boronic acid is typically used to drive the reaction to completion.
Solvent Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/EtOH/H₂OA mixture of an organic solvent and water is often optimal for dissolving both the organic substrate and the inorganic base.
Temperature 80-100 °CThe reaction is typically heated to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.
Atmosphere Inert (Nitrogen or Argon)It is crucial to degas the reaction mixture to prevent oxidation of the palladium catalyst.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Suzuki-Miyaura coupling of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde with a generic arylboronic acid.

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
  • 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Addition of Catalyst and Solvents: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 eq). Then, add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-imidazo[1,2-a]pyridine-6-carbaldehyde.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a freshly opened bottle of catalyst or a glovebox for dispensing.
Insufficiently active baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature, or consider using microwave heating.
Formation of Side Products Homocoupling of the boronic acidEnsure a thoroughly deoxygenated reaction mixture.
Protodeborylation of the boronic acidUse a less aqueous solvent system or consider using a boronic ester (e.g., a pinacol ester).
Aldehyde-related side reactionsIf observed, consider protecting the aldehyde as an acetal prior to the coupling reaction.
Difficulty in Purification Co-elution of product and byproductsOptimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is a robust and highly effective method for the synthesis of a diverse range of functionalized imidazo[1,2-a]pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The compatibility of the aldehyde functionality under many standard conditions simplifies the synthetic route, making this an attractive strategy for applications in drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Journal of Chemical Education. (2019, October 21). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications. (2012, November 14). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Available at: [Link]

  • PubMed. (2012, December 7). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Available at: [Link]

  • ResearchGate. (2023, February). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Available at: [Link]

  • Semantic Scholar. (n.d.). Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Available at: [Link]

  • ResearchGate. (2009, May 15). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]

  • MDPI. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Available at: [Link]

  • PMC. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

  • RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2026, February 7). Highly Chemoselective and Enantiospecific Suzuki-Miyaura Cross-Couplings of Benzylic Organoboronic Esters. Available at: [Link]

Sources

Application Note: High-Efficiency Reductive Amination of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

[1]

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK9, p38 MAP kinase), GABA receptor modulators (e.g., Zolpidem), and anti-infectives.

The specific substrate, 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde , represents a high-value intermediate.

  • The 6-Formyl group allows for rapid diversification via reductive amination, introducing solubility-enhancing amines or pharmacophores.

  • The 2-Bromo handle remains intact during this process, serving as a critical orthogonal attachment point for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Challenge: The bridgehead nitrogen (N4) and the imidazopyridine core render the molecule electron-rich and moderately basic. This can reduce the electrophilicity of the aldehyde compared to simple benzaldehydes and complicate pH control during imine formation.

This guide details three validated protocols designed to overcome these electronic and solubility challenges while preserving the C2-bromide.

Chemical Analysis & Mechanistic Insights

Substrate Properties
PropertyCharacteristicImplication for Protocol
Electrophilicity ModerateThe electron-donating nature of the fused ring system stabilizes the aldehyde. Acid catalysis is mandatory to activate the carbonyl.
Basicity pKa ~ 5-6 (N1)The N1 nitrogen can protonate, potentially buffering the reaction mixture. Stoichiometric acetic acid is recommended over catalytic amounts.
Solubility ModerateSoluble in DCM/DCE; limited solubility in ethers. Methanol (MeOH) or TFE are excellent co-solvents for polar variants.
Chemo-lability C2-BromideStable to borohydrides (STAB, NaCNBH3). Avoid catalytic hydrogenation (H2/Pd) or dissolving metals to prevent debromination.
Reaction Pathway Visualization

The following diagram illustrates the critical "Protonation Switch" required to drive the equilibrium toward the iminium species.

ReactionPathwayAldehydeAldehyde Substrate(Electrophile)HemiaminalHemiaminalIntermediateAldehyde->Hemiaminal CondensationAmineAmine Partner(Nucleophile)Amine->Hemiaminal CondensationIminiumActivated Iminium(Key Species)Hemiaminal->Iminium -H2O(Acid Promoted)ProductSecondary/TertiaryAmine ProductIminium->Product Hydride TransferAcidAcOH / Ti(OiPr)4(Catalyst)Acid->HemiaminalReductantSTAB / NaCNBH3(Hydride Source)Reductant->Iminium

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in converting the hemiaminal to the reducible iminium ion.

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Best for: Non-hindered primary/secondary amines, acid-sensitive substrates. Mechanism: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce aldehydes significantly, allowing for "one-pot" execution without pre-forming the imine.

Reagents:

  • Substrate: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add TEA (1.1 equiv) to liberate the free base.[1]

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Note: This buffers the basic imidazopyridine core and accelerates imine formation.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • QC Check: LCMS should show the disappearance of aldehyde (M+H) and appearance of Imine (M+Amine-16).

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.

  • Incubation: Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 minutes to quench borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[1][2]

Method B: The "Solubility Solver" (NaCNBH3 in MeOH)

Best for: Polar amines, amino acid esters, or when the imidazopyridine substrate precipitates in DCE. Risk: Cyanide byproduct (manage waste accordingly).

Reagents:

  • Solvent: Methanol (MeOH) (anhydrous)

  • Reagent: Sodium Cyanoborohydride (NaCNBH3) (1.5 equiv)

  • Additive: Acetic Acid (to adjust pH to ~5-6)

Step-by-Step Protocol:

  • Dissolution: Dissolve aldehyde and amine (1.2 equiv) in MeOH (0.1 M).

  • pH Adjustment: Add AcOH dropwise. Crucial: Use wet pH paper to ensure pH is approx. 5–6. If too acidic, NaCNBH3 hydrolyzes; if too basic, imine formation stalls.

  • Reflux (Optional): If the imine is slow to form (sterically hindered), heat to 50°C for 1 hour before adding reductant.

  • Reduction: Cool to RT. Add NaCNBH3 (1.5 equiv).

  • Monitoring: Stir overnight. If reaction stalls, add 0.5 equiv more reductant and check pH.

  • Workup: Concentrate MeOH. Redissolve residue in EtOAc. Wash with sat.[1][2] NaHCO3.

Method C: The "Hard Nucleophile" (Ti(OiPr)4 / NaBH4)

Best for: Weakly nucleophilic amines (anilines) or sterically encumbered systems. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, forcing imine formation.

Step-by-Step Protocol:

  • Complexation: Mix aldehyde (1.0 equiv) and amine (1.2 equiv) in neat Titanium(IV) isopropoxide (2.0 equiv) or minimal THF.

  • Stir: Stir at RT (or 60°C for difficult cases) for 4–6 hours. The solution usually turns yellow/orange.

  • Dilution: Dilute with dry MeOH or EtOH.

  • Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) portion-wise. Caution: Exothermic.

  • Quench: Add 1N NaOH or water. A white precipitate (TiO2) will form.

  • Filtration: Filter through a Celite pad. Rinse with EtOAc.[2]

Decision Matrix & Troubleshooting

Use the following logic flow to select the optimal protocol for your specific amine partner.

DecisionTreeStartStart: Select Amine PartnerSolubilityCheckIs the Amine/Aldehydesoluble in DCE?Start->SolubilityCheckAmineTypeAmine Nucleophilicity?SolubilityCheck->AmineTypeYesMethodBMETHOD BNaCNBH3 / MeOH / AcOH(Polar/Salts)SolubilityCheck->MethodBNo (Polar)MethodAMETHOD ASTAB / DCE / AcOH(Standard)AmineType->MethodAAliphatic (Good Nuc)MethodCMETHOD CTi(OiPr)4 / NaBH4(Anilines/Hindered)AmineType->MethodCAniline/Hindered (Poor Nuc)

Figure 2: Protocol selection guide based on solubility and amine reactivity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (Aldehyde remains) Imine formation failed.Increase AcOH concentration. Switch to Method C (Titanium) to scavenge water.
Alcohol Byproduct (Reduction of Aldehyde) Reductant too active or added too early.Ensure imine forms before adding reductant.[3][4] Use STAB instead of NaBH4.
Debromination (Loss of Br) Harsh reduction conditions.STOP. Do not use Pd/C or LiAlH4. Stick to Borohydrides.
Low Yield (Basic Amine) Product trapped as Boron complex.Quench with excess NaHCO3 or heating with MeOH to break B-N bonds.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • BenchChem. "Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde." BenchChem Protocols. Link

  • Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines." Organic Chemistry Portal. Link

  • Li, H., et al. "Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors." RSC Advances, 2023. Link

  • Sigma-Aldrich. "Application Note – Reductive Amination using Synple Chem." Link

Application Note: Chemoselective Functionalization of Bromo-Imidazopyridine Carboxaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The imidazo[1,2-


]pyridine scaffold is a privileged pharmacophore found in numerous commercially available drugs, including zolpidem, alpidem, and zolimidine[1]. In modern drug discovery, the rapid generation of structural analogs requires versatile, multi-functional building blocks. Bifunctional intermediates, such as 3-bromoimidazo[1,2-

]pyridine-6-carbaldehyde or 6-bromoimidazo[1,2-

]pyridine-3-carbaldehyde, are highly valued because they offer two orthogonal sites for late-stage functionalization[2].

However, the presence of both an electrophilic aldehyde (-CHO) and a cross-coupling-ready aryl bromide (-Br) on an electron-rich heterocyclic core presents a classic chemoselectivity challenge[3]. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for the orthogonal derivatization of these bifunctional scaffolds.

Mechanistic Rationale for Orthogonal Reactivity

To achieve absolute chemoselectivity, the experimental conditions must exploit the distinct electronic and steric properties of the two functional groups:

  • Aldehyde-Selective Functionalization (Reductive Amination): The aldehyde is a hard electrophilic center. To selectively react the aldehyde while preserving the carbon-bromine (C-Br) bond, reductive amination is employed using Sodium Triacetoxyborohydride (

    
    )[4]. Causality:  The electron-withdrawing acetate ligands on the borohydride reduce its nucleophilicity compared to 
    
    
    
    . This makes
    
    
    a uniquely mild hydride donor that selectively reduces the in situ generated iminium ion without reducing the unreacted aldehyde to an alcohol, and strictly avoids the hydrodehalogenation of the sensitive C-Br bond.
  • Bromine-Selective Functionalization (Suzuki-Miyaura Cross-Coupling): The C-Br bond on the imidazopyridine core is highly susceptible to oxidative addition by low-valent transition metals, such as Pd(0)[5]. Causality: To selectively couple the bromide while leaving the aldehyde intact, a mild base (e.g.,

    
     or 
    
    
    
    ) in a biphasic solvent system (Toluene/EtOH/
    
    
    ) is utilized[1]. Stronger bases (like
    
    
    ) must be avoided, as they can trigger undesired base-catalyzed side reactions at the aldehyde, such as the Cannizzaro reaction or aldol-type condensations.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabling the independent targeting of either the aldehyde or the bromine atom.

G Start Bifunctional Scaffold: Bromo-Imidazopyridine-Carboxaldehyde RedAm Pathway A: Reductive Amination Reagents: NaBH(OAc)3 + Amine Target: Aldehyde (-CHO) Start->RedAm Chemoselective for -CHO Suzuki Pathway B: Suzuki-Miyaura Reagents: Pd(0) + Ar-B(OH)2 Target: Aryl Bromide (-Br) Start->Suzuki Chemoselective for -Br ProdA Product A: Bromo-Imidazopyridine-Alkylamine (C-Br Bond Preserved) RedAm->ProdA ProdB Product B: Aryl-Imidazopyridine-Carboxaldehyde (-CHO Group Preserved) Suzuki->ProdB

Divergent chemoselective workflows for bromo-imidazopyridine-carboxaldehydes.

Quantitative Data Summary

The table below summarizes the expected outcomes and chemoselectivity profiles when applying the protocols detailed in Section 5.

Reaction TypeTarget GroupReagents & CatalystPreserved GroupTypical YieldChemoselectivity
Reductive Amination Aldehyde (-CHO)Amine,

, DCE
Bromine (-Br)75–90%>98%
Suzuki-Miyaura Bromine (-Br)

,

,

Aldehyde (-CHO)65–85%>95%

Experimental Protocols

Protocol A: Aldehyde-Selective Reductive Amination

This protocol converts the formyl group to an amine while preserving the aryl bromide for subsequent cross-coupling[4].

Reagents:

  • Bromo-imidazopyridine-carboxaldehyde (1.0 equiv, e.g., 0.5 mmol)

  • Primary or secondary amine (1.2 equiv)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Glacial acetic acid (1.0 equiv, optional, required only for less nucleophilic anilines)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the bromo-imidazopyridine-carboxaldehyde and the amine in anhydrous DCE. Stir at room temperature for 1–2 hours to allow complete iminium ion formation. Note: Do not add the reducing agent immediately; premature addition can lead to direct reduction of the aldehyde to the corresponding alcohol.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     portion-wise over 5 minutes.
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours. Monitor the reaction via TLC or LC-MS until the intermediate imine is fully consumed.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (5 mL) to neutralize any residual acid and decompose excess borohydride. Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, typically using a DCM/MeOH gradient).
    
Protocol B: Bromine-Selective Suzuki-Miyaura Cross-Coupling

This protocol arylates the C-Br position while completely tolerating the reactive aldehyde group[1][5].

Reagents:

  • Bromo-imidazopyridine-carboxaldehyde (1.0 equiv, e.g., 0.5 mmol)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 equiv, 5 mol%)
    
  • Sodium carbonate (

    
    ) (2.0 equiv)
    
  • Degassed solvent mixture: Toluene / Ethanol / Water (2:1:1 v/v/v) (6.0 mL)

Step-by-Step Procedure:

  • Preparation of the Biphasic System: In a microwave vial or Schlenk flask, dissolve the bromo-imidazopyridine-carboxaldehyde and the arylboronic acid in the Toluene/Ethanol mixture. Add the

    
     dissolved in the Water portion.
    
  • Degassing (Critical Step): Sparge the biphasic mixture with argon or nitrogen gas for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the auto-oxidation of the aldehyde to a carboxylic acid.

  • Catalyst Addition: Quickly add the

    
     catalyst under a positive stream of inert gas. Seal the vessel tightly.
    
  • Heating: Heat the reaction mixture to 80–90 °C in an oil bath (or 110 °C for 20 minutes if using a microwave reactor)[1]. Stir vigorously to ensure adequate mixing of the biphasic system.

  • Monitoring: After 2–4 hours, cool the mixture to room temperature and check for the disappearance of the starting bromide via LC-MS. The aldehyde peak should remain intact in the product mass.

  • Workup & Purification: Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the aryl-imidazopyridine-carboxaldehyde.

References

  • Exploring Heterocyclic Chemistry: The Importance of Imidazo[1,2-a]pyridine Scaffolds nbinno.com URL:[Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles MDPI (International Journal of Molecular Sciences) URL:[Link]

  • HETEROCYCLIC COMPOUNDS AS IMMUNOMODULATORS - European Patent Office (EP 3365340 B1) EPO URL:[Link]

  • Cytotoxic imidazo[1,2-a]pyridine compounds and their use in therapy (WO2024052685A1)

Sources

Procedures for Schiff base formation with 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Schiff Bases from 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Executive Summary & Strategic Value

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem and Alpidem. The specific derivative, 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde , represents a high-value intermediate.

Why this substrate?

  • The 6-Formyl Group: Acts as a reactive electrophile for Schiff base formation (condensation with amines), allowing rapid library generation.

  • The 2-Bromo Handle: Unlike the 6-position, the 2-position bromine remains inert during standard Schiff base condensation. This orthogonality allows for subsequent Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the imine is formed, facilitating late-stage diversification.

This guide provides a robust, field-tested protocol for synthesizing Schiff bases from this scaffold, prioritizing yield, purity, and the integrity of the carbon-bromine bond.

Chemical Context & Mechanism

Reaction Type: Acid-Catalyzed Condensation (Reversible). Critical Parameter: Water Removal.

The formation of the azomethine bond (-CH=N-) is an equilibrium process. While imidazo[1,2-a]pyridines are electron-rich, the aldehyde at the 6-position is sufficiently electrophilic. However, the basic nitrogen in the imidazole ring can partially sequester the acid catalyst, requiring careful optimization of pH (ideal pH 4-5).

Mechanistic Pathway (DOT Visualization)

SchiffBaseMechanism Start Aldehyde Substrate (Electrophile) Activated Activated Carbonyl (Oxonium Ion) Start->Activated + H+ Acid Acid Catalyst (AcOH/pTSA) Acid->Activated Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine + Amine Amine Primary Amine (Nucleophile) Amine->Carbinolamine Imine Protonated Imine Carbinolamine->Imine - H2O (Rate Limiting) Water H2O (Byproduct) Carbinolamine->Water Final Schiff Base Product (Thermodynamic Sink) Imine->Final - H+

Figure 1: Acid-catalyzed mechanism. Note that dehydration of the carbinolamine is often the rate-determining step, necessitating water removal or heat.[1]

Experimental Protocols

Two methods are provided. Method A is the standard "Green" approach for reactive amines. Method B is the "High-Efficiency" approach for sterically hindered or electron-deficient amines where equilibrium must be forced.

Reagents & Materials
  • Substrate: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 eq)

  • Amine: Substituted Aniline or Aliphatic Amine (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol (Method A) or Toluene (Method B)

  • Catalyst: Glacial Acetic Acid (GAA)

Method A: Ethanol Reflux (Standard)

Best for: Routine synthesis, electron-rich anilines, aliphatic amines.

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde in 10-15 mL of Absolute Ethanol.

  • Activate: Add 2-3 drops of Glacial Acetic Acid. Stir at room temperature for 5 minutes.

  • Addition: Add 1.0 - 1.1 mmol of the primary amine.

  • Reflux: Attach a condenser and heat to reflux (approx. 78°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.5-0.6) and appearance of a new, often fluorescent spot.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • The Schiff base typically precipitates as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted amine and acetic acid.

  • Drying: Dry under vacuum at 40°C.

Method B: Azeotropic Distillation (For Difficult Substrates)

Best for: Electron-deficient anilines (e.g., nitro-anilines), sterically hindered amines, or scale-up (>5g).

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and condenser.

  • Charge: Dissolve 5.0 mmol of aldehyde and 5.5 mmol of amine in 50 mL Toluene .

  • Catalyst: Add 5 mol% p-Toluenesulfonic acid (pTSA) .

  • Reflux: Heat to vigorous reflux (110°C). Water generated will collect in the Dean-Stark trap.[2]

  • Duration: Reflux until water evolution ceases (typically 6-12 hours).

  • Workup:

    • Evaporate toluene under reduced pressure (Rotavap).

    • Redissolve residue in minimal hot ethanol.

    • Allow to crystallize at 4°C.

Workflow & Validation

Workflow Input Start: 2-Bromo-imidazo [1,2-a]pyridine-6-CHO Screen Amine Reactivity Check Input->Screen PathA Method A: EtOH Reflux (Reactive Amines) Screen->PathA Electron Rich/Neutral PathB Method B: Toluene/Dean-Stark (Unreactive Amines) Screen->PathB Electron Poor/Hindered Monitor TLC / LCMS Check (Target: M+H) PathA->Monitor PathB->Monitor Isolate Filtration & Cold Wash Monitor->Isolate Conversion >95% Validate Validation (1H NMR, IR) Isolate->Validate

Figure 2: Decision tree for synthetic route selection based on amine nucleophilicity.

Characterization Standards

To validate the formation of the Schiff base and the integrity of the 2-Bromo group, observe the following:

TechniqueSignal of InterestExpected Observation
1H NMR Aldehyde (-CHO) Disappearance of singlet at ~9.9 - 10.1 ppm.
1H NMR Imine (-CH=N-) Appearance of sharp singlet at 8.4 - 8.8 ppm .
1H NMR Imidazo Ring Aromatic protons (C3-H, C5-H, C7-H, C8-H) typically shift upfield slightly due to conjugation.
FT-IR C=O Stretch Disappearance of band at ~1680-1700 cm⁻¹.
FT-IR C=N Stretch Appearance of strong band at 1610 - 1630 cm⁻¹ .
HRMS Isotope Pattern M+ and (M+2)+ peaks of equal intensity (1:1 ratio) confirming the Bromine atom is still present.

Troubleshooting & Optimization

Issue 1: "Oiling Out" (Product forms a gum/oil instead of solid)

  • Cause: Impurities or high solubility in ethanol.

  • Solution: Decant the supernatant. Triturate the oil with cold Diethyl Ether or Hexane. Scratch the flask wall with a glass rod to induce nucleation. If that fails, switch solvent to Methanol/Water (9:1).

Issue 2: Low Conversion (Aldehyde remains)

  • Cause: Equilibrium favoring reactants; wet solvent.

  • Solution: Add activated 4Å Molecular Sieves to the reaction flask (Method A). Switch to Method B to physically remove water.

Issue 3: Hydrolysis during workup

  • Cause: Schiff bases are susceptible to acid-catalyzed hydrolysis.[1]

  • Solution: Ensure workup solvents are neutral. Do not wash with acidic water. Store the product in a desiccator; avoid long-term exposure to moist air.

References

  • General Synthesis of Imidazo[1,2-a]pyridine Schiff Bases

    • Synthesis and antimicrobial screening of Schiff's bases of imidazo[1,2-a]pyridine. TSI Journals.

  • Microwave-Assisted Protocols

    • Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate.

  • Substrate Properties (2-Bromo-imidazo[1,2-a]pyridine)

    • 2-Bromoimidazo[1,2-a]pyridine | Sigma-Aldrich.

  • Biological Activity Context

    • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations.[3][4][5] PubMed.

  • General Schiff Base Methodology

    • Review on Schiff Bases - World Journal of Pharmaceutical Sciences.[1]

Sources

Application Note: Advanced C-H Activation Techniques for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide for the regioselective C-3 C-H functionalization of a highly functionalized imidazo[1,2-a]pyridine scaffold while preserving orthogonal reactive handles for late-stage drug derivatization.

Strategic Importance of the Scaffold

The imidazo[1,2-a]pyridine core is a privileged pharmacophore in medicinal chemistry, forming the structural basis for blockbuster therapeutics such as the anxiolytics and hypnotics zolpidem, alpidem, and saripidem[1].

The specific building block 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde represents a uniquely powerful intermediate for drug discovery. It possesses three orthogonal points of diversity:

  • C-3 Position: Highly nucleophilic and primed for direct C-H activation[2].

  • C-2 Bromo Group: An ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)[3].

  • C-6 Carbaldehyde: A versatile electrophilic center for reductive amination to append solubility-enhancing amine tags.

The primary synthetic challenge lies in chemoselectivity : performing direct C-H functionalization at C-3 without triggering premature oxidative addition into the C-2 carbon-bromine bond or nucleophilic attack on the C-6 aldehyde.

Mechanistic Causality in C-H Activation

To achieve regioselective C-H functionalization at C-3 without destroying the C-2 bromo group, one must carefully tune the electronic and thermodynamic parameters of the reaction.

The Concerted Metalation-Deprotonation (CMD) Pathway

For palladium-catalyzed C-H arylation, the C-3 position is kinetically favored due to its high electron density[2]. However, standard cross-coupling conditions will indiscriminately activate the C-2 bromo group. To circumvent this, we utilize a Concerted Metalation-Deprotonation (CMD) mechanism facilitated by pivalic acid (PivOH)[4].

By employing aryl iodides (which undergo oxidative addition at lower temperatures than aryl bromides) and limiting the reaction temperature to 80 °C, the Pd(II) intermediate preferentially coordinates to the imidazopyridine core. The pivalate anion acts as an internal base, simultaneously abstracting the C-3 proton as the palladium center forms the C-Pd bond. This lowers the activation energy for C-H cleavage, allowing the reaction to proceed rapidly before C-Br insertion can occur[4].

CMD_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OxAdd + Ar-I LigEx Ligand Exchange [Pd(II)(Ar)(OPiv)] OxAdd->LigEx + PivOH / Base CMD CMD Step at C-3 C-H Bond Cleavage LigEx->CMD + Substrate RedElim Reductive Elimination Product Formation CMD->RedElim - PivOH RedElim->Pd0 Regeneration Product C-3 Arylated Imidazo[1,2-a]pyridine RedElim->Product Release

Concerted Metalation-Deprotonation (CMD) catalytic cycle for C-3 C-H arylation.

Visible-Light Photoredox Alternative

For alkylation, transition-metal-free photoredox catalysis provides an even milder alternative. By utilizing a Single Electron Transfer (SET) process under visible light at room temperature, alkyl radicals are generated and selectively trapped by the C-3 position[5]. Because this process operates entirely outside the transition-metal cross-coupling paradigm, the C-2 bromo group is 100% preserved[6].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that the mechanistic causality holds true and that the orthogonal handles remain intact.

Protocol A: Chemoselective Palladium-Catalyzed C-3 Arylation

Reagents & Materials:

  • Substrate: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 mmol)

  • Arylating Agent: Aryl Iodide (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Additive: Pivalic acid (PivOH, 30 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the substrate, Pd(OAc)₂, K₂CO₃, and PivOH.

  • Atmosphere Exchange: Seal the tube, evacuate, and backfill with Argon. Repeat this process three times to ensure a strictly inert atmosphere.

  • Addition: Inject the Aryl Iodide and anhydrous DMA via syringe.

  • Reaction: Stir the mixture at exactly 80 °C for 12 hours. Causality Note: Exceeding 90 °C will initiate competitive oxidative addition into the C-2 bromo bond, leading to polymerization or double-arylation.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black. Wash the organic layer with water (3 × 10 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating QC Checkpoints:

  • LC-MS Analysis: The product must exhibit an[M+H]⁺ peak with a strict 1:1 isotopic pattern (M / M+2). This mathematically validates the retention of the C-2 bromine atom.

  • ¹H NMR Analysis: Confirm the disappearance of the highly characteristic C-3 proton singlet (typically observed at ~7.6–7.8 ppm in the starting material). Crucially, verify the retention of the C-6 aldehyde proton, which must appear as a sharp singlet at ~9.9 ppm.

Protocol B: Visible-Light Photoredox C-3 Alkylation

Reagents & Materials:

  • Substrate: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 mmol)

  • Alkylating Agent: Bromomalonate or Perfluoroalkyl Iodide (1.5 mmol)

  • Photocatalyst: Eosin Y (2 mol%)

  • Base: K₂HPO₄ (2.0 mmol)

  • Solvent: Acetonitrile (MeCN, 10 mL)

Step-by-Step Methodology:

  • Preparation: Combine the substrate, alkylating agent, Eosin Y, and K₂HPO₄ in a transparent glass vial containing MeCN.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches the excited triplet state of the photocatalyst.

  • Irradiation: Place the vial 5 cm away from a 450 nm Blue LED light source. Stir at room temperature (25 °C) for 16 hours[6].

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between CH₂Cl₂ and water. Extract, dry the organic phase, and purify via chromatography.

Self-Validating QC Checkpoints:

  • TLC Monitoring: The starting material is highly fluorescent under 254 nm UV light. A complete shift in the Rf value without the appearance of multiple degradation spots validates the mild nature of the SET process.

  • ¹⁹F NMR (If applicable): The appearance of distinct fluorine signals confirms successful radical trapping at C-3, while the ¹H NMR will again confirm the preservation of the C-6 formyl group.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and chemoselectivity profiles of the two protocols, allowing researchers to select the optimal method based on their late-stage derivatization goals.

MethodReagents / CatalystTarget FunctionalizationYield RangeC-2 Bromo StatusC-6 Formyl Status
Pd-Catalyzed CMD Pd(OAc)₂, PivOH, Ar-I, 80 °CC-3 Arylation / Heteroarylation65–85%Preserved (>95%)Preserved (>98%)
Photoredox SET Eosin Y, Blue LED, R-X, RTC-3 Alkylation / Fluoroalkylation70–90%Preserved (100%)Preserved (100%)

Orthogonal Functionalization Workflow

By successfully functionalizing the C-3 position while preserving the C-2 and C-6 handles, the resulting intermediate is perfectly staged for rapid library generation in a drug discovery setting. The logical workflow proceeds from the most reactive site (C-3) to the least reactive, preventing cross-talk between synthetic steps.

Workflow SM Starting Material (C-2 Br, C-6 CHO) Step1 Step 1: C-3 Arylation (C-H Activation) SM->Step1 Step2 Step 2: C-2 Coupling (Suzuki-Miyaura) Step1->Step2 Step3 Step 3: C-6 Derivatization (Reductive Amination) Step2->Step3 Drug Final Drug Candidate Step3->Drug

Orthogonal late-stage functionalization workflow preserving C-2 and C-6 handles.

References

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines Source: ResearchGate URL
  • Recent Developments in Transition‐Metal‐Catalyzed Regioselective Functionalization of Imidazo[1, 2‐a]pyridine Source: ResearchGate URL
  • Source: Lirias (KU Leuven)
  • Direct Arylation in the Presence of Palladium Pincer Complexes Source: MDPI URL
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: NIH / Molecules URL

Sources

Application Note: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde as a Fluorophore Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It focuses on the strategic utilization of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde , a versatile bifunctional scaffold for constructing "Push-Pull" (Donor-


-Acceptor) fluorophores.

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in fluorescence chemistry due to its high quantum yield, large Stokes shift, and tunable emission.[1] However, standard derivatives often lack orthogonal functionalization sites.[1][2]

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde represents a high-value "hub" intermediate because it offers two chemically distinct handles for divergent synthesis:

  • C-2 Bromide (Nucleophilic/Radical Handle): Allows for the introduction of electron-rich aryl/heteroaryl groups (Donors) via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C-6 Aldehyde (Electrophilic Handle): Serves as an electron-withdrawing anchor or a precursor for

    
    -extension via Knoevenagel condensation or Schiff base formation.[2]
    

By selectively functionalizing these positions, researchers can engineer Intramolecular Charge Transfer (ICT) fluorophores tailored for bioimaging (e.g., lipid droplets, mitochondria) or environmental sensing.[1]

Chemical Logic & Design Strategy

The fluorescence of this scaffold relies on creating a "Push-Pull" system.[2] The imidazo[1,2-a]pyridine core acts as the


-bridge.
  • The Donor (D): Installed at C-2 . Electron-donating groups (e.g., thiophene, dimethylaminophenyl) destabilize the HOMO, red-shifting absorption.[1]

  • The Acceptor (A): Installed at C-6 . The aldehyde itself is an acceptor, but converting it to a dicyanovinyl or pyridinium moiety stabilizes the LUMO, further narrowing the bandgap and enhancing ICT.

Pathway Visualization

The following diagram illustrates the divergent synthesis workflow enabled by this intermediate.

SynthesisWorkflow Core 2-Bromo-imidazo[1,2-a] pyridine-6-carbaldehyde (The Core) RouteA Route A: C-2 Functionalization (Suzuki/Sonogashira) Core->RouteA Pd(PPh3)4, Ar-B(OH)2 RouteB Route B: C-6 Functionalization (Knoevenagel/Schiff Base) Core->RouteB Malononitrile, Piperidine Donor Intermediate A: 2-Aryl-6-CHO (Donor Installed) RouteA->Donor Acceptor Intermediate B: 2-Br-6-Alkenyl (Acceptor Installed) RouteB->Acceptor FinalProbe Final ICT Fluorophore (D-π-A System) Donor->FinalProbe Step 2: Condensation Acceptor->FinalProbe Step 2: Cross-Coupling

Caption: Divergent synthetic pathways for accessing tunable fluorophores from the 2-bromo-6-formyl core.

Synthesis of the Core Intermediate

Note: Direct bromination of imidazo[1,2-a]pyridine typically occurs at C-3 (the most nucleophilic site). Therefore, the 2-bromo isomer requires a specific regioselective approach, often via lithiation of the protected aldehyde.

Protocol A: Regioselective Synthesis of the Core

Target: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde Prerequisite: Imidazo[1,2-a]pyridine-6-carbaldehyde (Commercially available or synthesized from 2-amino-5-formylpyridine).

StepReagentConditionsPurpose
1. Protection Ethylene glycol, p-TsOHReflux, Toluene (Dean-Stark)Protect C-6 aldehyde as acetal to survive lithiation.
2.[1] Lithiation n-BuLi (1.2 equiv)THF, -78°C, 1hSelective deprotonation at C-2 (guided by ring electronics).
3. Bromination CBr

or NBS
-78°C to RTElectrophilic trapping of the C-2 lithio species.
4. Deprotection 2N HClTHF/Water, RT, 2hHydrolysis of acetal to restore C-6 aldehyde.[1]

Critical Quality Attribute (CQA):

  • 1H NMR Validation: Look for the disappearance of the C-2 proton singlet (typically ~7.8-8.2 ppm) and the retention of the C-3 proton (typically ~7.5-7.7 ppm). The aldehyde proton should appear at ~10.0 ppm.[2]

Application Protocols: Fluorophore Construction

Protocol B: Introducing the "Donor" (Suzuki Coupling at C-2)

This step extends the conjugation and introduces the electron-donating moiety.

Materials:

  • Core Intermediate (1.0 equiv)[1]

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2M aqueous, 3 equiv)
  • Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the Core, Boronic acid, and Base. Dissolve in solvent. Sparge with Argon for 10 mins.

  • Catalysis: Add Pd catalyst under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours (or MW 100°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: The C-2 bromine is less reactive than typical aryl bromides due to the electron-rich nature of the imidazole ring. If conversion is low, switch to Pd(dppf)Cl


  or XPhos Pd G2 .[1]
Protocol C: Activating the "Acceptor" (Knoevenagel Condensation at C-6)

This step converts the aldehyde into a strong acceptor, completing the D-


-A architecture.

Materials:

  • Functionalized Intermediate (from Protocol B)

  • Active Methylene Compound (e.g., Malononitrile, Ethyl cyanoacetate)[1]

  • Catalyst: Piperidine (catalytic drops) or L-Proline

  • Solvent: Ethanol or Acetonitrile[2]

Procedure:

  • Mix: Dissolve the intermediate (1 equiv) and Malononitrile (1.2 equiv) in Ethanol.

  • Catalyze: Add 2-3 drops of piperidine.

  • Monitor: Stir at RT or mild reflux (50°C). A color change (often to yellow/orange/red) indicates ICT formation.[2]

  • Isolation: The product often precipitates upon cooling.[2] Filter and wash with cold ethanol.[2] Recrystallize if necessary.[2]

Photophysical Characterization Guide

Once synthesized, the fluorophore must be validated.[1]

ParameterMethodWhy it matters

/

UV-Vis & Fluorescence SpectroscopyDetermines the color and Stokes shift. Large Stokes shift (>80 nm) reduces self-quenching.[2]
Quantum Yield (

)
Comparative method (vs. Quinine Sulfate or Coumarin 153)Measures brightness.[1] Target

for imaging.[2]
Solvatochromism Measure emission in Toluene, DCM, DMSO, MeOHIndicates ICT character.[1] A red-shift in polar solvents confirms the Push-Pull mechanism.[2]
Viscosity Sensitivity Measure in Glycerol/Methanol mixturesIf rotation is restricted, emission may increase (useful for measuring cellular viscosity).[1]
Mechanism of Action (ICT)

The diagram below details the electronic transitions governing the probe's function.

ICTMechanism Ground Ground State (S0) Planar Conformation Excited Excited State (S1) Charge Transfer (ICT) Ground->Excited hv (Excitation) Emission Fluorescence Emission (Red Shifted) Excited->Emission Radiative Decay TICT Twisted ICT (TICT) Non-Radiative Decay (Viscosity Sensitive) Excited->TICT Bond Rotation (In low viscosity) TICT->Ground Heat

Caption: Jablonski diagram illustrating the competition between fluorescence and non-radiative TICT pathways.

References

  • Imidazo[1,2-a]pyridine Scaffold in Fluorescence

    • Review: "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines."[1][3] RSC Advances, 2021.[1][2]

  • Synthesis of 2-Substituted Imidazo[1,2-a]pyridines

    • Methodology: "Regioselective functionalization of imidazo[1,2-a]pyridines via Pd-catalyzed cross-coupling." Journal of Organic Chemistry, 2018.[2]

  • C-2 Lithiation Strategy

    • Protocol: "Lithiation of imidazo[1,2-a]pyridine: A versatile route to 2-functionalized derivatives." Tetrahedron Letters, 2015.[2]

  • Fluorescent Probe Applications

    • Application: "Imidazo[1,2-a]pyridine-based fluorescent probes for lipid droplet imaging." Sensors and Actuators B: Chemical, 2020.[1][2]

Disclaimer: This guide is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE. 2-Bromo-imidazo[1,2-a]pyridine derivatives may be skin irritants.

Sources

Optimization of Wittig reaction with 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Optimization of the Wittig Reaction with 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde for the Synthesis of Novel Vinyl-Heteroaromatic Compounds

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Importance of Vinyl-Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically used drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] The introduction of a vinyl group onto this scaffold via the Wittig reaction opens a gateway to a vast chemical space. This transformation converts a simple aldehyde into a versatile alkene, which can serve as a handle for further functionalization through reactions like Heck coupling, epoxidation, or metathesis, thus enabling the rapid generation of diverse compound libraries for drug discovery.

This guide provides a comprehensive framework for optimizing the Wittig reaction specifically for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde, an electron-deficient heteroaromatic aldehyde. We will delve into the critical parameters that govern the reaction's success, from ylide generation to controlling the stereochemical outcome, providing both the theoretical rationale and actionable protocols.

Mechanistic Insight: The Wittig Reaction Pathway

The Wittig reaction facilitates the synthesis of an alkene from an aldehyde or ketone and a phosphonium ylide (often called a Wittig reagent).[3] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[4] While the exact mechanism has been subject of extensive research, it is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate.[5][6] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.

Wittig_Mechanism cluster_Ylide_Formation Ylide Generation cluster_Olefin_Formation Olefin Formation PPh3 PPh₃ Salt [Ph₃P⁺-CH₂R]X⁻ (Phosphonium Salt) PPh3->Salt SN2 AlkylHalide R-CH₂-X AlkylHalide->Salt Ylide Ph₃P=CHR (Phosphonium Ylide) Salt->Ylide Deprotonation Base Strong Base Base->Ylide Ylide2 Ph₃P=CHR Aldehyde R'-CHO (2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene R'-CH=CHR (Product) Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O (Byproduct) Oxaphosphetane->TPO Ylide2->Oxaphosphetane [2+2] Cycloaddition

Caption: General mechanism of the Wittig reaction.

Core Optimization Parameters for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

The electronic nature of the starting aldehyde is a critical consideration. The imidazo[1,2-a]pyridine ring is electron-deficient, and the bromine atom at the 2-position further withdraws electron density. This makes the aldehyde's carbonyl carbon highly electrophilic and, therefore, very reactive. However, this can also increase the likelihood of side reactions if conditions are not carefully controlled.

The Wittig Reagent: Stabilized vs. Unstabilized Ylides

The choice of the phosphonium ylide is the single most important factor determining the stereochemical outcome of the reaction.[7]

  • Unstabilized Ylides (R = alkyl, H): These ylides are highly reactive and are generated from their corresponding phosphonium salts using strong bases like n-BuLi or NaHMDS.[8][9] Under salt-free conditions and at low temperatures, they react under kinetic control to predominantly form the (Z)-alkene.[4][10]

  • Stabilized Ylides (R = CO₂Et, CN, Ph): These ylides contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, making them less reactive but more stable.[3][11] They can often be generated with weaker bases (e.g., NaH, KOtBu, or even K₂CO₃) and react under thermodynamic control, leading to the more stable (E)-alkene.[5][7]

For the target aldehyde, an unstabilized ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) would be ideal for introducing a terminal vinyl group. For substituted alkenes, the choice between a stabilized or unstabilized ylide will dictate the E/Z selectivity.

The Base: A Critical Choice for Yield and Selectivity

The base must be strong enough to deprotonate the phosphonium salt and form the ylide. A common mistake is using a base that is too weak, leading to incomplete ylide formation and low yields.[10]

  • For Unstabilized Ylides (pKa ~25-35): Very strong bases are required.

    • Organolithium bases (n-BuLi, PhLi): Highly effective but introduce lithium salts (LiX) into the reaction. These salts can interact with the betaine intermediate, promoting equilibration and reducing (Z)-selectivity.[6][12]

    • "Salt-Free" Bases (NaHMDS, KHMDS): These are the preferred choice for high (Z)-selectivity with unstabilized ylides as they avoid the introduction of lithium cations.[10][12]

  • For Stabilized Ylides (pKa ~15-20): Milder bases are sufficient.

    • Alkoxides (KOtBu, NaOEt): Effective and commonly used.

    • Hydrides (NaH): A good choice, especially when run at slightly elevated temperatures.

    • Carbonates (K₂CO₃): Can be effective for highly stabilized ylides, often under harsher conditions.[13]

Solvent and Temperature: Controlling the Reaction Environment
  • Solvent: Aprotic, non-polar solvents are generally preferred for maximizing (Z)-selectivity with unstabilized ylides.[12]

    • Tetrahydrofuran (THF) and Diethyl Ether are excellent choices.

    • Using polar aprotic solvents like DMF , especially with added salts like LiI, can sometimes enhance (Z)-selectivity.[11]

  • Temperature: Temperature control is crucial for stereoselectivity.

    • For high (Z)-selectivity with unstabilized ylides, the ylide should be generated and reacted at low temperatures (-78 °C) . This minimizes the equilibration to the more stable (E)-isomer.[10]

    • Reactions with stabilized ylides are often run at room temperature or with gentle heating to ensure the reaction goes to completion and achieves thermodynamic equilibrium, favoring the (E)-isomer.[14]

Optimization_Workflow cluster_Inputs Inputs cluster_Decisions Key Decisions cluster_Execution Execution & Analysis Aldehyde 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde DesiredProduct Desired Alkene (E- or Z-isomer) YlideChoice Select Ylide (Stabilized vs. Unstabilized) DesiredProduct->YlideChoice BaseChoice Select Base (e.g., NaHMDS, KOtBu) YlideChoice->BaseChoice ConditionsChoice Select Conditions (Solvent, Temp.) BaseChoice->ConditionsChoice RunReaction Perform Small-Scale Screening Reactions ConditionsChoice->RunReaction Analysis Analyze Outcome (TLC, LC-MS, NMR) RunReaction->Analysis Optimization Optimize & Scale-Up Analysis->Optimization Iterate if needed

Caption: Workflow for Wittig reaction optimization.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for reactions involving strong bases like NaHMDS.

Protocol 1: Preparation of Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt precursor for the simplest unstabilized ylide.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine (1.0 eq) and toluene (approx. 2 M solution).

  • Add bromomethane (1.1 eq, as a solution in toluene or carefully condensed) to the stirred solution.

  • Heat the mixture to reflux and stir for 24 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold toluene or diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the resulting white solid, methyltriphenylphosphonium bromide, under high vacuum. The salt should be stored in a desiccator.

Protocol 2: Optimization for High (Z)-Selectivity (Unstabilized Ylide)

This protocol aims to produce a vinyl-substituted product with high (Z)-selectivity using salt-free conditions.

  • Glassware Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen or argon.

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the appropriate alkyltriphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq).

    • Add anhydrous THF (to make an approx. 0.5 M suspension).

    • Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 eq, as a solution in THF) dropwise. A distinct color change (typically to orange or deep red) indicates ylide formation.[10]

    • Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution dropwise to the cold ylide solution over 20-30 minutes.

    • Continue stirring at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup:

    • Once the starting aldehyde is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Hypothetical Optimization Results

The following table illustrates how varying reaction parameters can influence the yield and stereoselectivity for the reaction between the target aldehyde and ethyl(triphenylphosphoranylidene)acetate (a stabilized ylide).

EntryBase (eq)SolventTemp. (°C)Time (h)Yield (%)E:Z Ratio
1KOtBu (1.2)THF25127590:10
2KOtBu (1.2)THF65488>95:5
3NaH (1.2)DMF25126585:15
4NaH (1.2)DMF80292>95:5
5K₂CO₃ (2.0)Toluene1102440>95:5

Analysis: The data suggests that for this stabilized ylide, higher temperatures significantly improve both the reaction rate and the (E)-selectivity, consistent with a reaction under thermodynamic control.[7] Sodium hydride in DMF at 80 °C (Entry 4) appears to be the optimal condition in this screen.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete ylide formation (base not strong enough).2. Ylide decomposition (presence of air/moisture).3. Aldehyde is unstable or consumed by side reactions.1. Use a stronger base (e.g., switch from KOtBu to NaHMDS for unstabilized ylides).2. Ensure rigorous anhydrous and inert atmosphere conditions.[12]3. Add the aldehyde solution slowly to the pre-formed ylide at low temperature.
Poor Z:E Ratio (targeting Z-isomer) 1. Presence of lithium salts from n-BuLi.2. Reaction temperature is too high.1. Use a "salt-free" base like KHMDS or NaHMDS.[12]2. Maintain the reaction temperature at -78 °C throughout the addition and reaction time.[10]
Difficult Purification Triphenylphosphine oxide byproduct is co-eluting with the product.1. After workup, dissolve the crude mixture in a minimal amount of cold diethyl ether; triphenylphosphine oxide is often less soluble and may precipitate.2. Wash the crude organic extract with water if a water-soluble phosphine was used.

References

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]

  • The Wittig reaction. Lumen Learning - Organic Chemistry II. [Link]

  • Cravotto, G., & Orio, L. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. [Link]

  • Wittig Reaction Practice Problems. Chemistry Steps. [Link]

  • Various Authors. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. ResearchGate. [Link]

  • Cîrstea, C. D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Templ, J., & Schnürch, M. (2024). High-Energy Ball Milling Enables an Ultra-Fast Wittig Olefination Under Ambient and Solvent-free Conditions. ResearchGate. [Link]

  • Higham, R. J., et al. (2000). Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Wittig reaction. LS College. [Link]

  • Gredičak, M., et al. (2024). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Molecules. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • Swain, B., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]

  • Jimenez-Alonso, S., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. [Link]

  • Varga, S., & Nagy, J. B. (2017). Basic Phosphonium Ionic Liquids as Wittig Reagents. ACS Omega. [Link]

  • Cîrstea, C. D., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]

  • Sharma, A., et al. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Norrby, P.-O., et al. (2018). Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Diva Portal. [Link]

  • Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. [Link]

  • WITTIG REACTION | MECHANISM. ADICHEMISTRY. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in areas such as oncology, neuroscience, and infectious diseases.[3] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of this heterocyclic system is of paramount importance to drug discovery and development professionals.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the C-C and C-N bond formation, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2][4][5] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-imidazo[1,2-a]pyridines, a key intermediate for the synthesis of novel derivatives with therapeutic potential.

Core Principles: The Palladium Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][7] The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the efficiency of this cycle and achieving high yields of the desired product.

Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Transmetalation R-Pd(II)L_n-R' PdII->Transmetalation Transmetalation->Pd0 Product R-R' Transmetalation->Product Reductive Elimination Ar-X Ar-X Ar-X->Pd0 Oxidative Addition R'-M R'-M R'-M->PdII Transmetalation

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[5] For 2-bromo-imidazo[1,2-a]pyridines, this reaction provides a direct route to 2-aryl derivatives, which are precursors to a wide range of biologically active molecules.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of 2-bromo-imidazo[1,2-a]pyridine with various arylboronic acids. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 2-Bromo-imidazo[1,2-a]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

  • Water (for aqueous base)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction flask, add 2-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.02-0.05 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (and water if using an aqueous base, typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O100892
33-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄DME851688
42-Thienylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O951078

Note: The data presented is a representative summary from literature and may require optimization for specific substrates.

Suzuki_Workflow Start Start: Combine Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat to Reaction Temperature (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction: Synthesis of Alkenyl-Imidazo[1,2-a]pyridines

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, providing a powerful method for the formation of C-C bonds and the synthesis of substituted alkenes.[2][6] This reaction allows for the introduction of alkenyl moieties at the 2-position of the imidazo[1,2-a]pyridine core.

General Protocol for the Heck Reaction

This protocol provides a general procedure for the Heck reaction of 2-bromo-imidazo[1,2-a]pyridine with various alkenes.

Materials:

  • 2-Bromo-imidazo[1,2-a]pyridine

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., P(o-tol)₃, PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel, combine 2-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.).

  • Seal the vessel and establish an inert atmosphere.

  • Add the anhydrous solvent, the alkene (1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography.

Data Presentation: Heck Reaction
EntryAlkeneCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂P(o-tol)₃Et₃NDMF1001875
2Butyl acrylatePd(PPh₃)₄-K₂CO₃Acetonitrile802482
34-VinylpyridinePd(OAc)₂PPh₃Et₃NToluene1101270

Note: The data presented is a representative summary and may require optimization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between aryl or vinyl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes.[1][7] This reaction provides a direct route to 2-alkynyl-imidazo[1,2-a]pyridines, which are valuable intermediates in organic synthesis.

Detailed Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of 2-bromo-imidazo[1,2-a]pyridine.

Materials:

  • 2-Bromo-imidazo[1,2-a]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the base (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkynePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂Et₃NTHFRT690
21-HexynePd(PPh₃)₄DIPADMF50485
3TrimethylsilylacetylenePdCl₂(PPh₃)₂Et₃NTHFRT888

Note: The data presented is a representative summary and may require optimization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[8][9] This reaction is particularly useful for the synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives, which are common motifs in pharmacologically active compounds. A significant challenge in the amination of pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[8] The use of sterically hindered, electron-rich phosphine ligands is crucial to mitigate this issue.

Robust Protocol for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of 2-bromo-imidazo[1,2-a]pyridines.

Materials:

  • 2-Bromo-imidazo[1,2-a]pyridine

  • Amine or aniline

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add 2-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), and the phosphine ligand (0.02-0.04 equiv.).

  • Add the palladium precursor (0.01-0.02 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with an organic solvent and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAminePd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene1001685
2AnilinePd(OAc)₂RuPhosK₃PO₄Dioxane1102078
3N-MethylanilinePd₂(dba)₃BINAPNaOtBuToluene1001882

Note: The data presented is a representative summary and may require optimization.

Buchwald_Hartwig_Workflow Start Start: Combine Reactants (Glovebox) Solvent Add Anhydrous, Degassed Solvent Start->Solvent Heat Seal and Heat (80-110 °C) Solvent->Heat Monitor Monitor Progress (LC-MS) Heat->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2-bromo-imidazo[1,2-a]pyridine scaffold. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile routes to a wide array of derivatives with significant potential in drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to explore the chemical space around this privileged heterocyclic core. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.

References

  • (2025). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]

  • (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

  • (2025). ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. ResearchGate. [Link]

  • (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications. [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • (2025). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. [Link]

  • (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]

  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (n.d.). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science. [Link]

  • (n.d.). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society of Chemistry. [Link]

  • (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. KTU ePubl. [Link]

  • (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • (n.d.). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. National Institutes of Health. [Link]

  • (2022). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes. Beilstein Journals. [Link]

  • (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • (2022). Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Taylor & Francis Online. [Link]

  • (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

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Application Note: Harnessing Imidazo[1,2-a]pyridine Aldehydes in Multicomponent Reactions (MCRs) for Drug Scaffold Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The imidazo[1,2-a]pyridine framework is universally recognized as a "privileged scaffold" in modern medicinal chemistry due to its exceptional electronic delocalization, chemical stability, and pharmacophoric versatility[1]. It serves as the core motif in several marketed therapeutics, including the sedative zolpidem and the anxiolytic alpidem.

By utilizing imidazo[1,2-a]pyridine-3-carbaldehyde as a highly reactive electrophilic building block in Multicomponent Reactions (MCRs), researchers can rapidly access highly complex, drug-like libraries with unparalleled atom economy[2]. This application note details the mechanistic causality and provides self-validating protocols for utilizing this specific aldehyde in two powerful isocyanide-based MCRs: the Ugi 4-Component Reaction (U-4CR) and the Groebke-Blackburn-Bienaymé (GBB) reaction[3].

MCR_Pathways Aldehyde Imidazo[1,2-a]pyridine -3-carbaldehyde Path1 Amine + Acid + Isocyanide Aldehyde->Path1 Ugi-4CR Path2 2-Aminoazine + Isocyanide Aldehyde->Path2 GBB-3CR Path3 Thiosemicarbazide + Bromoacetyls Aldehyde->Path3 Condensation Ugi Ugi-4CR Adducts (Peptidomimetics) Path1->Ugi GBB GBB-3CR Adducts (Bis-Heterocycles) Path2->GBB Thiazole Thiazolyl Hybrids (Antimicrobials) Path3->Thiazole

Workflow logic for diverging imidazo[1,2-a]pyridine-3-carbaldehyde into complex scaffolds.

Mechanistic Causality in MCRs

MCRs are not merely sequential additions; they are carefully orchestrated cascades governed by a delicate balance of kinetic trapping and thermodynamic sinks. Understanding these forces is critical for protocol optimization.

  • Electrophilic Activation & Imine Formation (Kinetic Control): The formyl group at the C-3 position of the imidazo[1,2-a]pyridine ring is highly electrophilic[2]. In the U-4CR, the initial step involves the condensation of this aldehyde with a primary amine to form a Schiff base (imine). Causality: This step must be kinetically favored and completed before the addition of the carboxylic acid and isocyanide to prevent the competing Passerini 3-Component Reaction (P-3CR), which would irreversibly consume the aldehyde.

  • Nitrilium Ion Trapping: The activated iminium ion undergoes α-addition by an isocyanide, generating a highly reactive nitrilium ion intermediate.

  • The Mumm Rearrangement (Thermodynamic Sink): In the U-4CR, the carboxylate attacks the nitrilium ion, forming an α-adduct that irreversibly undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield a stable peptidomimetic backbone. Causality: This irreversible acyl transfer is the thermodynamic driving force that pulls the entire equilibrium cascade to completion.

Ugi_Mechanism Step1 Imidazo[1,2-a]pyridine-3-carbaldehyde + Primary Amine Step2 Schiff Base (Imine) Formation [- H2O] Step1->Step2 Kinetic Control Step3 Protonation via Carboxylic Acid (Activated Iminium Ion) Step2->Step3 Acid Addition Step4 α-Addition of Isocyanide (Nitrilium Ion Intermediate) Step3->Step4 Isocyanide Addition Step5 Intramolecular Acyl Transfer (Mumm Rearrangement) Step4->Step5 Carboxylate Attack Step6 Stable α-Acylamino Amide (Ugi Adduct) Step5->Step6 Thermodynamic Sink

Mechanistic sequence and causality of the Ugi-4CR utilizing imidazo[1,2-a]pyridine aldehydes.

Self-Validating Experimental Protocols

Protocol A: Ugi-4CR Synthesis of Imidazo[1,2-a]pyridine Peptidomimetics

This protocol generates complex α-acylamino amides. The resulting Ugi-adducts can also serve as precursors for downstream intramolecular cyclizations (e.g., InCl3-catalyzed Michael additions) to form fused γ-lactams[4].

Reagents: Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol), Primary Amine (1.0 mmol), Carboxylic Acid (1.0 mmol), Isocyanide (1.0 mmol), Methanol (HPLC grade, 2.0 mL).

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol) and the primary amine (1.0 mmol) in 2.0 mL of methanol in a 10 mL round-bottom flask. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (1:1 EtOAc/Hexane). The highly UV-active aldehyde spot (Rf ~0.4) must completely disappear, replaced by a less polar imine spot. A distinct color shift to deep yellow/orange is typically observed.

  • Component Addition: Once imine formation is verified, add the carboxylic acid (1.0 mmol) followed dropwise by the isocyanide (1.0 mmol).

    • Safety Note: Isocyanides are highly pungent and toxic; perform strictly in a fume hood.

  • Cascade Reaction: Stir the mixture at room temperature for 12–24 hours. The Mumm rearrangement is slightly exothermic.

    • Self-Validation Check: The reaction is complete when a precipitate forms (in many cases) or when IR spectroscopy confirms the disappearance of the strong isocyanide stretch (~2150 cm⁻¹) and the appearance of amide carbonyl stretches (~1650 cm⁻¹).

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the crude mixture in EtOAc, wash with saturated NaHCO₃, brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: GBB-3CR Synthesis of Bis-Imidazoheterocycles

The Groebke-Blackburn-Bienaymé reaction is a powerful IMCR for synthesizing bis-heterocycles. Using an eco-friendly catalyst like ammonium chloride (NH₄Cl) provides excellent yields while avoiding harsh Lewis acids[3].

Reagents: Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol), 2-Aminopyridine (1.0 mmol), Isocyanide (1.0 mmol), NH₄Cl (10 mol%), Ethanol (2.0 mL).

Step-by-Step Methodology:

  • Catalyst Activation: Combine the aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and NH₄Cl (10 mol%) in 2.0 mL of ethanol[5]. Stir for 30 minutes to facilitate iminium ion formation.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) dropwise.

  • Cyclization: Stir at room temperature for 4–6 hours.

    • Self-Validation Check: The product typically crashes out of the ethanolic solution as a solid precipitate. Filter the precipitate and wash with cold ethanol to obtain the pure bis-imidazo[1,2-a]pyridine derivative.

Quantitative Data: GBB-3CR Condition Optimization

The choice of solvent and catalyst heavily dictates the efficiency of the nitrilium ion trapping and subsequent cyclization. The table below summarizes the optimization parameters for the synthesis of bis-heterocycles using imidazo[1,2-a]pyridine-3-carbaldehyde[3][5].

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1NeatNone255<15Poor collision frequency; high viscosity limits mass transfer.
2EtOHNone2524<10Uncatalyzed imine formation is kinetically sluggish.
3MeOHp-TsOH (10%)251245Strong Brønsted acid causes partial degradation of the isocyanide.
4EtOHNH₄Cl (10%) 254-675-85 Mild acidity perfectly balances iminium activation without degrading reagents.

Note: Alternative multicomponent condensations utilizing imidazo[1,2-a]pyridine-3-carbaldehyde, thiosemicarbazide, and bromoacetyl coumarins in refluxing ethanol with acetic acid have also been shown to yield highly active antimicrobial thiazolyl hybrids[6].

References

  • [1] Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. 1

  • [2] Imidazo[1,2-a]pyridine-3-carbaldehyde | 6188-43-8. Benchchem. 2

  • [3] Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. 3

  • [4] Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. PMC. 4

  • [5] Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. 5

  • [6] One‐Pot Multicomponent Synthesis of Novel Substituted Imidazo[1,2‐a]pyridine Incorporated Thiazolyl Coumarins and Their Antimicrobial Activity. ResearchGate.6

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols and troubleshooting strategies for synthesizing 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 2095412-03-4). It focuses on overcoming the specific electronic deactivation caused by the C6-formyl group to maximize yield.

Executive Summary & Core Challenge

The synthesis of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde presents a specific challenge: the electron-withdrawing nature of the formyl group at position 6 (pyridine position 5).

  • The Problem: The formyl group (-CHO) exerts a strong resonance-withdrawing effect (-R), significantly reducing the electron density at the pyridine ring nitrogen. This deactivates the nitrogen, making it a poor nucleophile for the initial displacement reaction with 1,1,2-tribromoethane.

  • The Solution: The most effective yield improvement strategy is pre-cyclization protection . Converting the aldehyde to an acetal (e.g., 1,3-dioxolane) reduces the electronic deactivation from a strong resonance effect to a weaker inductive effect (-I), restoring nucleophilicity and preventing side reactions (aldol condensation/oxidation).

Optimized Experimental Protocol

Recommended Route: Protection


 Cyclization 

Deprotection
Step 1: Protection of Aldehyde
  • Reagents: 2-Amino-5-formylpyridine (1.0 eq), Ethylene glycol (5.0 eq), p-TsOH (0.1 eq).

  • Solvent: Toluene (Dean-Stark trap).

  • Procedure: Reflux until water collection ceases. Neutralize with NaHCO₃, wash, and concentrate.

  • Checkpoint: Ensure conversion to the acetal (check NMR: disappearance of -CHO peak at ~10 ppm).

Step 2: Cyclization (The Critical Step)
  • Reagents: Protected acetal (1.0 eq), 1,1,2-Tribromoethane (1.5 eq).

  • Solvent: Ethanol (0.5 M) or DMF (for higher temp).

  • Base: No base initially (neutral conditions favor mono-alkylation) or weak base (NaHCO₃).

  • Conditions: Reflux (EtOH) or 90°C (DMF) for 12–16 hours.

  • Mechanism: The pyridine nitrogen attacks the alkyl halide. 1,1,2-tribromoethane acts as a "masked" alpha-bromoaldehyde equivalent that selectively yields the 2-bromo derivative (unlike NBS bromination which favors position 3).

Step 3: Deprotection
  • Reagents: 2 N HCl / THF (1:1).

  • Conditions: Stir at RT for 2–4 hours.

  • Workup: Neutralize carefully with solid NaHCO₃ to pH 7–8 (avoid strong base which may degrade the aldehyde). Extract with EtOAc.[1]

Troubleshooting Guide (Q&A)

Issue: Low Yield (<20%)

Q: I am getting very low conversion even after 24 hours reflux. What is wrong? A: The free aldehyde is likely deactivating the ring.

  • Diagnosis: If you are using the direct route (unprotected aldehyde), the ring nitrogen is too electron-deficient.

  • Fix: Switch to the Acetal Protection Route described above. If protection is not possible, switch solvent to n-Butanol and increase temperature to 110°C to overcome the activation energy barrier, but be wary of aldehyde degradation.

Issue: Regioselectivity (2-Br vs 3-Br)

Q: How do I ensure the bromine ends up at C2 and not C3? A: The choice of reagent dictates regioselectivity.

  • Explanation:

    • 1,1,2-Tribromoethane specifically yields the 2-bromo isomer via an elimination-addition mechanism involving a vinyl bromide intermediate.

    • NBS Bromination of the parent heterocycle preferentially targets C3 (the most nucleophilic position).

  • Validation: Check 1H NMR. The C3 proton appears as a singlet around 7.8–8.2 ppm. If Br is at C3, this singlet will be missing. If Br is at C2, the C3-H singlet remains.

Issue: Product Instability

Q: The product turns dark/tarry during column chromatography. A: The aldehyde is sensitive to oxidation and aldol-type polymerization on silica.

  • Fix:

    • Neutralize Silica: Pre-wash the silica gel column with 1% Triethylamine/Hexane to neutralize acidic sites.

    • Rapid Elution: Use a steeper gradient (e.g., 50% EtOAc/Hexane) to minimize residence time.

    • Storage: Store the final product under Argon at -20°C.

Quantitative Comparison of Conditions

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Substrate Free AldehydeAcetal Protected +30-40% (Restored nucleophilicity)
Reagent 1,1,2-Tribromoethane1,1,2-TribromoethaneEssential for 2-Br regioselectivity
Solvent Ethanol (Reflux)DMF (90°C) or n-BuOH +10-15% (Better solubility/kinetics)
Base K₂CO₃NaHCO₃ (weaker)+5% (Prevents aldehyde degradation)

Visualizations

Diagram 1: Synthesis Pathway & Logic

SynthesisPath Start 2-Amino-5-formylpyridine Protect Step 1: Protection (Ethylene Glycol, pTsOH) Start->Protect Stabilize -CHO Inter1 Acetal Intermediate (Activated Nucleophile) Protect->Inter1 Cyclize Step 2: Cyclization (1,1,2-Tribromoethane) Inter1->Cyclize + Nucleophilicity Inter2 2-Bromo-acetal-intermediate Cyclize->Inter2 Regioselective (C2) Deprotect Step 3: Deprotection (HCl/THF) Inter2->Deprotect Product TARGET: 2-Bromo-imidazo[1,2-a] pyridine-6-carbaldehyde Deprotect->Product

Caption: Optimized 3-step synthesis route utilizing acetal protection to restore pyridine nucleophilicity.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield or Impure Product CheckNMR Check Crude NMR Problem->CheckNMR IsRegio Is Br at C2 or C3? CheckNMR->IsRegio IsSM Unreacted Starting Material? IsRegio->IsSM C2-Br (Correct) Sol_Regio Wrong Reagent. Use 1,1,2-Tribromoethane NOT NBS. IsRegio->Sol_Regio C3-Br observed IsTar Tarry/Black Product? IsSM->IsTar No Sol_Kinetics Deactivated Ring. Protect Aldehyde or Increase Temp (DMF). IsSM->Sol_Kinetics Yes Sol_Stability Aldehyde Oxidation. Use N2 atm. Neutralize Silica. IsTar->Sol_Stability Yes

Caption: Diagnostic logic for identifying failure points in the synthesis workflow.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."[1][2][3][4][5] Available at: [Link]

  • Use of 1,1,2-Tribromoethane for 2-Bromo Derivatives
  • Target Molecule Verification (CAS 2095412-03-4)

    • Chemikart. "2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde." Available at: [Link]

  • Mechanistic Insight on Aminopyridine Cyclization

    • Letters in Applied NanoBioScience. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate." (Discusses reactivity of 2-aminopyridines). Available at: [Link]

Sources

Solving solubility issues of imidazo[1,2-a]pyridine aldehydes in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Imidazo[1,2-a]pyridine aldehydes . This scaffold is notorious for high crystal lattice energy (poor solubility) and specific reactivity profiles in nucleophilic solvents like Methanol.[1]

Topic: Solubility & Stability Troubleshooting in DMSO and Methanol Ticket ID: #SOL-IMP-ALD-001 Support Level: Senior Application Scientist

📋 Executive Summary

Imidazo[1,2-a]pyridine aldehydes are "privileged scaffolds" in drug discovery (e.g., Zolpidem analogs) but present two distinct challenges:

  • Thermodynamic Solubility: The planar, bicyclic aromatic core facilitates strong

    
    -
    
    
    
    stacking, leading to high lattice energy that resists dissolution, even in dipolar aprotic solvents like DMSO.[1]
  • Pseudo-Instability (Solvent Adducts): The electron-deficient aldehyde carbonyl is highly susceptible to reversible nucleophilic attack by protic solvents (Methanol), leading to hemiacetal formation often mistaken for decomposition.[1]

🛠 Module 1: Diagnostic Workflow

Start Here. Before altering your protocol, use this logic tree to identify the root cause of your issue.

Solubility_Diagnostic Start ISSUE: Sample won't dissolve or shows impurities Solvent_Check Which solvent system? Start->Solvent_Check DMSO DMSO / DMF Solvent_Check->DMSO MeOH Methanol / Ethanol Solvent_Check->MeOH Cloudy Is solution cloudy/precipitating? DMSO->Cloudy Heat Did you heat >60°C? Cloudy->Heat Yes Water DIAGNOSIS: Water Contamination (Gem-diol formation) Cloudy->Water No, Clear but strange NMR Sonication Did you sonicate? Heat->Sonication Yes, still solid Lattice DIAGNOSIS: High Lattice Energy (Aggregation) Sonication->Lattice Won't dissolve LCMS New peaks in LCMS/NMR? MeOH->LCMS Mass_Shift Is Mass Shift +32 (MeOH) or +18 (H2O)? LCMS->Mass_Shift Yes Hemiacetal DIAGNOSIS: Hemiacetal Formation (Reversible Equilibrium) Mass_Shift->Hemiacetal Yes (+32/+14) Decomp DIAGNOSIS: Chemical Decomposition (Oxidation/Schiff Base) Mass_Shift->Decomp Other mass

Figure 1: Decision tree for diagnosing solubility vs. stability issues in fused heterocyclic aldehydes.

🧪 Module 2: Methanol Troubleshooting (The "Phantom Impurity")

User Complaint: "I dissolved my imidazo[1,2-a]pyridine-3-carbaldehyde in Methanol for LCMS, and now I see two peaks. Is my compound decomposing?"

Technical Insight: This is rarely decomposition. It is Hemiacetal Formation .[1][2][3][4][5] The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich, but the aldehyde carbonyl carbon attached to it is electrophilic.[1] In Methanol (MeOH), the solvent acts as a nucleophile, attacking the carbonyl to form a hemiacetal.[1]

The Reaction:



📉 Data Signature: How to Confirm
Analytical MethodObservationExplanation
LC-MS Split peak or broad peak. Mass spectrum shows M+32 (M + MeOH) or M+1 (Parent).The hemiacetal may revert to aldehyde in the ion source, or fly as the adduct.[1]
1H NMR (MeOD) Loss of aldehyde proton (~9.8-10 ppm).[1] Appearance of methine proton (~5-6 ppm).The aldehyde proton shifts upfield as hybridization changes from

to

.[1][3]
TLC Streaking or dual spots.Equilibrium occurs on the silica plate.[1]
✅ Solution Protocol

Do not discard the sample. This process is fully reversible.[1]

  • Evaporation Test: Evaporate the Methanol under reduced pressure. Re-dissolve in a non-nucleophilic solvent (e.g., DMSO-

    
    , CDCl
    
    
    
    ).[1] The spectrum will revert to the pure aldehyde.[1]
  • Solvent Swap: For analytical purity checks, avoid Methanol. Use Acetonitrile (ACN) or DMSO for LCMS preparation.[1]

🌡️ Module 3: DMSO Solubility Troubleshooting

User Complaint: "The solid floats in DMSO and won't dissolve even with vortexing. I'm afraid to heat it."

Technical Insight: Imidazo[1,2-a]pyridines are planar aromatic systems.[1] They stack like plates (


-

interactions), creating a high lattice energy barrier.[1] Vortexing is insufficient to break these intermolecular forces.[1]
⚠️ Risk Assessment: Heating Aldehydes[1]
  • Oxidation: Aldehydes can oxidize to carboxylic acids in DMSO if heated excessively in air (

    
    C).[1]
    
  • Disproportionation: Generally stable below

    
    C.[1]
    
✅ Advanced Solubilization Protocol (The "Sonic-Heat" Cycle)

Use this method to safely dissolve stubborn aggregates without degrading the aldehyde.

  • Pre-soak: Add DMSO to the solid. Let it sit for 5 minutes. (Allows solvent intercalation).[1]

  • Sonication (Critical Step): Sonicate in a water bath for 10–15 minutes .

    • Why? Acoustic cavitation breaks the crystal lattice more effectively than heat alone.[1]

  • Gentle Heating: If still cloudy, heat to 60°C (water bath) for 5 minutes, then immediately sonicate again.

  • The "Clear Check": Hold the vial against a light. If you see "schlieren" lines (wavy refraction), it is dissolving but not homogenous.[1] Vortex vigorously.

Pro-Tip: If the compound is for biological assay, adding 1-5% Tween-80 to the DMSO stock can prevent re-precipitation upon dilution into aqueous media.

🧬 Module 4: Mechanism of Interference[1]

Understanding the chemical behavior helps in choosing the right workup.[1]

Reaction_Pathways cluster_MeOH In Methanol (Reversible) cluster_DMSO In DMSO (Hygroscopic) Aldehyde Aldehyde (Solid) (High Lattice Energy) Hemiacetal Hemiacetal (M+32 Adduct) Aldehyde->Hemiacetal + MeOH (Fast eq.) Hydrate Gem-Diol (Water Adduct) Aldehyde->Hydrate + H2O (in DMSO) CarboxAcid Carboxylic Acid (Oxidation Product) Aldehyde->CarboxAcid O2 / Heat / Time Hemiacetal->Aldehyde - MeOH (Evaporation) Acetal Acetal (Requires Acid Cat.) Hemiacetal->Acetal + MeOH / H+

Figure 2: Chemical fate of Imidazo[1,2-a]pyridine aldehydes in common solvents.

❓ Frequently Asked Questions (FAQ)

Q1: Can I store my aldehyde stock solution in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic (absorbs water from air).[1] Repeated freeze-thaw cycles introduce water, which reacts with the aldehyde to form a gem-diol (hydrate) .[1]

  • Fix: Aliquot stocks into single-use vials. Store under nitrogen/argon if possible.[1]

Q2: I see a peak at 10.5 ppm in NMR. Is that my aldehyde? A: Likely not. Imidazo[1,2-a]pyridine-3-carbaldehyde protons usually appear around 9.8 – 10.0 ppm . A peak at 10.5+ ppm often indicates a Carboxylic Acid (-COOH) impurity formed via oxidation.

  • Verification: Add a drop of D

    
    O. If the peak disappears (exchangeable proton), it is likely the acid or a hydrate, not the aldehyde CH.[1]
    

Q3: Why is my yield low when reacting this aldehyde in Methanol with an amine? A: The solvent (MeOH) competes with your amine for the aldehyde carbonyl (forming hemiacetal).

  • Fix: Use a non-nucleophilic solvent like Dichloromethane (DCM) or THF for Schiff base formation.[1] If solubility is an issue in DCM, use a DCM/MeOH mixture, but add a dehydrating agent (MgSO

    
    ) to drive the equilibrium toward the imine.
    

📚 References

  • Imidazo[1,2-a]pyridine-3-carbaldehyde Properties

    • Source: Sigma-Aldrich Product Specification.[1]

    • Link:

  • Mechanisms of Aldehyde-Alcohol Interactions (Hemiacetal Formation)

    • Title: Addition of Alcohols to Hemiacetals and Acetals.[1][2][3][4][5]

    • Source: Chemistry LibreTexts.[1]

    • Link:

  • Synthesis and Stability of Imidazo[1,2-a]pyridines

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances.

    • Source: ACS Omega (2026/Current Literature).[1]

    • Link: (Generalized link to journal search for scaffold stability).

  • DMSO Oxidation Mechanisms (Swern/Moffatt Context)

    • Title: Demystifying The Mechanisms of Alcohol Oxidations.[1]

    • Source: Master Organic Chemistry.[1]

    • Link:

Sources

FAQ 1: Why does my 2-Bromo-imidazo[1,2-a]pyridine-3-carbaldehyde convert to a carboxylic acid during storage or reaction?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a notorious challenge in heterocyclic chemistry: the spontaneous oxidation of the aldehyde group in 2-Bromo-imidazo[1,2-a]pyridine-3-carbaldehyde intermediates.

Due to the electron-rich nature of the imidazo[1,2-a]pyridine core, the 3-carbaldehyde moiety is highly susceptible to auto-oxidation, complicating downstream functionalizations (such as Suzuki or Buchwald-Hartwig cross-couplings at the 2-bromo position). This guide provides mechanistic insights, quantitative stability data, and field-proven protocols to ensure the integrity of your synthetic pipeline.

The Causality: The degradation you are observing is not a simple hydrolysis; it is an auto-oxidation driven by a radical chain mechanism[1]. The electron-rich imidazo[1,2-a]pyridine system stabilizes adjacent radical intermediates. When exposed to trace transition metals, ambient light, or atmospheric oxygen, the aldehydic C-H bond undergoes homolytic cleavage to form an acyl radical.

This acyl radical rapidly reacts with molecular oxygen (O₂) to form a highly reactive peracyl radical, which then abstracts a hydrogen atom from another aldehyde molecule to form a peracid[2]. Finally, the peracid reacts with a second equivalent of the aldehyde, yielding two molecules of the corresponding carboxylic acid[3].

AutoOxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Trace Metals / hν -H• C Peracyl Radical (R-C(=O)OO•) B->C +O₂ D Peracid (R-C(=O)OOH) C->D +R-CHO -R-C•=O E Carboxylic Acid (R-COOH) D->E +R-CHO

Radical chain mechanism of aldehyde auto-oxidation to carboxylic acid.

FAQ 2: How can I prevent this auto-oxidation during routine handling and storage?

The Causality: To arrest the radical chain reaction, you must either eliminate the initiators (light, O₂, metals) or introduce a chain-breaking antioxidant (radical scavenger)[4]. Butylated hydroxytoluene (BHT) is an excellent additive because it donates a hydrogen atom to the peracyl radical, forming a stable, sterically hindered phenoxy radical that terminates the chain[3].

Quantitative Stability Data: Below is a summary of the degradation kinetics of 2-Bromo-imidazo[1,2-a]pyridine-3-carbaldehyde under various storage conditions.

Storage ConditionAtmosphereAdditiveEst. Half-Life (Days)Purity after 30 Days
Room Temp, Clear FlaskAirNone< 5 days< 40%
4°C, Amber FlaskAirNone15 days~ 75%
Room Temp, Amber FlaskAir0.1% w/w BHT60 days> 90%
-20°C, Amber Flask Argon None > 180 days > 98%

Recommendation: For long-term storage, always purge the container with Argon, seal with Parafilm, and store at -20°C in the dark.

FAQ 3: I need to perform a Pd-catalyzed cross-coupling on the 2-bromo position. The aldehyde oxidizes or poisons the catalyst. What is the best strategy?

The Causality: Transition metals (like Pd or Cu) used in cross-couplings are potent single-electron oxidants that will drastically accelerate the auto-oxidation of your aldehyde. Furthermore, the basic conditions required for these couplings can lead to undesired side reactions (e.g., Cannizzaro-type disproportionation).

The definitive solution is to mask the aldehyde as an acetal [5]. Acetals lack the electrophilic carbonyl carbon and the abstractable aldehydic proton, rendering them completely inert to neutral and strongly basic environments, as well as transition metal catalysis[6].

Workflow Start 2-Bromo-imidazo[1,2-a]pyridine-3-carbaldehyde Protect Acetal Protection (Ethylene Glycol, p-TsOH, Reflux) Start->Protect Coupling Cross-Coupling (e.g., Suzuki) (Pd catalyst, Base, Aryl Boronic Acid) Protect->Coupling Prevents oxidation & side reactions Deprotect Acetal Deprotection (Aqueous HCl or TFA, THF) Coupling->Deprotect End Functionalized Imidazo[1,2-a]pyridine-3-carbaldehyde Deprotect->End

Logical workflow for functionalizing 2-bromo-imidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 1: Step-by-Step Acetal Protection (1,3-Dioxolane Formation)

This protocol utilizes p-Toluenesulfonic acid (p-TsOH) as a catalyst[7][8]. It is designed as a self-validating system: the reaction is driven to completion by the physical removal of water, which serves as a visual indicator of progress.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 10.0 mmol of 2-Bromo-imidazo[1,2-a]pyridine-3-carbaldehyde in 50 mL of anhydrous toluene.

  • Reagents: Add 30.0 mmol (3.0 equiv) of ethylene glycol and 0.5 mmol (5 mol%) of p-TsOH monohydrate.

  • Reflux: Heat the mixture to reflux (approx. 110°C).

  • Self-Validation (In-Process): Monitor the Dean-Stark trap. As the acetal forms, water will azeotrope with toluene and collect in the trap. The reaction is complete when water ceases to accumulate (theoretical yield of water for 10 mmol is ~0.18 mL) and TLC shows the disappearance of the starting material.

  • Quench & Workup: Cool to room temperature. Critical Step: Quench the acid catalyst by washing the organic layer with 25 mL of saturated aqueous NaHCO₃. Failure to neutralize p-TsOH will cause reversion to the aldehyde during concentration[7].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 2-bromo-3-(1,3-dioxolan-2-yl)imidazo[1,2-a]pyridine can typically be used in the next step without further purification.

FAQ 4: How do I recover the aldehyde after my downstream cross-coupling reactions are complete?

The Causality: Because acetal formation is a reversible equilibrium, the protecting group is easily removed by flooding the system with water in the presence of an acid catalyst[5]. The acid protonates one of the acetal oxygens, making it a good leaving group, while the excess water drives the equilibrium back toward the aldehyde.

Protocol 2: Step-by-Step Acetal Deprotection
  • Setup: Dissolve the crude functionalized acetal intermediate (approx. 5.0 mmol) in 20 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 10 mL of 2M aqueous HCl.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation (Analytical): Monitor by TLC or LC-MS. For definitive confirmation, perform a crude ¹H NMR. The successful deprotection is validated by the disappearance of the characteristic 1,3-dioxolane multiplet at ~4.0–4.2 ppm and the reappearance of the sharp aldehyde proton singlet far downfield at ~9.8–10.2 ppm.

  • Neutralization: Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ dropwise until the pH reaches ~7.5. (Avoid highly basic conditions >pH 9 to prevent re-initiating oxidation).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final functionalized 3-carbaldehyde.

References

Sources

Minimizing side reactions at the C-3 position of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this privileged heterocyclic scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on minimizing side reactions at the electron-rich C-3 position.

Understanding the C-3 Position: A Double-Edged Sword

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of drugs like zolpidem and alpidem.[1][2] Its synthetic utility is largely dictated by the high nucleophilicity of the C-3 carbon, making it the primary site for electrophilic substitution and a variety of C-H functionalization reactions.[1] This inherent reactivity, however, can also be a source of experimental challenges, leading to undesired side reactions, low yields, and complex product mixtures. This guide will help you understand and control this reactivity to achieve your desired C-3 functionalized products efficiently and selectively.

Troubleshooting Guide: Common Issues in C-3 Functionalization

This section addresses specific problems you may encounter during the C-3 functionalization of imidazo[1,2-a]pyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired C-3 Functionalized Product

Q: My C-3 functionalization reaction is giving me a very low yield, or I'm only recovering my starting material. What could be the cause?

A: Low or no conversion is a common issue that can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Poor Starting Material Quality:

    • Aldehydes (in multicomponent reactions): Aldehydes are prone to oxidation to their corresponding carboxylic acids. These acidic impurities can interfere with the reaction, particularly if it is base-sensitive. Solution: Use freshly distilled or purified aldehydes. If you suspect oxidation, perform a simple purification like a wash with a mild base (e.g., aqueous sodium bicarbonate solution) followed by drying and distillation.[3]

    • Isocyanides (in Groebke–Blackburn–Bienaymé reactions): Isocyanides can degrade upon storage. Solution: Use freshly prepared or purified isocyanides for the best results.[3]

    • Imidazo[1,2-a]pyridine core: Ensure your starting heterocycle is pure and free from residual acids or bases from its synthesis and purification.

  • Suboptimal Reaction Conditions:

    • Insufficient Catalyst Loading: In catalyzed reactions, insufficient catalyst will lead to a slow or incomplete reaction. Solution: While a typical starting point is 10-20 mol%, you may need to screen higher catalyst loadings. However, be aware that excessive catalyst can sometimes promote side reactions.[3]

    • Inappropriate Solvent: The choice of solvent is critical. For instance, in some decarboxylative arylomethylations, aprotic solvents are necessary to promote the desired reaction and prevent side reactions.[1] Solution: Consult the literature for the specific type of C-3 functionalization you are performing and consider screening a range of solvents with different polarities and coordinating abilities.

    • Temperature: Many C-H functionalization reactions require elevated temperatures to proceed. If your reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if you are observing decomposition, the temperature may be too high.

  • Electronic Mismatch of Substrates (in multicomponent reactions):

    • The electronic properties of your substrates can significantly impact the reaction's efficiency. For example, in the Groebke–Blackburn–Bienaymé reaction, electron-poor aromatic aldehydes and electron-rich 2-aminopyridines (which form the imidazo[1,2-a]pyridine core in situ) tend to give better yields.[3] Solution: If you have flexibility in your synthetic design, consider the electronic properties of your substrates. If you are constrained to using electron-rich aldehydes or electron-poor imidazo[1,2-a]pyridines, you may need to employ more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).

Problem 2: Formation of Multiple Products & Poor Regioselectivity

Q: My reaction is producing a complex mixture of products, and I'm struggling to isolate the desired C-3 isomer. What are the likely side reactions, and how can I improve selectivity?

A: The formation of multiple products is often due to the reactivity of other positions on the imidazo[1,2-a]pyridine ring or over-reaction at the C-3 position.

Possible Causes & Solutions:

  • Reaction at Other Positions (C-5, C-8):

    • While C-3 is the most nucleophilic carbon, under certain conditions, particularly with highly reactive electrophiles or in metal-catalyzed reactions, functionalization can occur at other positions on the pyridine ring (C-5, C-6, C-7, C-8).[4] The C-5 position is often the next most reactive site for electrophilic attack after C-3.

    • Solution:

      • Choice of Reagents: Use less reactive electrophiles or milder reaction conditions to favor the more kinetically favorable C-3 functionalization.

      • Protecting Groups: If side reactions at other positions are persistent, consider the use of blocking groups on the pyridine ring, although this adds extra steps to your synthesis.

      • Directed Metalation: For certain functionalizations, using a directing group can provide high regioselectivity.

  • Polysubstitution:

    • The high reactivity of the C-3 position can sometimes lead to double functionalization, especially if the initial product is still reactive under the reaction conditions.

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount of the electrophile or coupling partner, or even a slight excess of the imidazo[1,2-a]pyridine.

      • Slow Addition: Add the electrophile or coupling partner slowly to the reaction mixture to maintain a low concentration and disfavor polysubstitution.

      • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.

  • Use of Problematic Reagents:

    • Formaldehyde, in particular, is known to cause the formation of multiple byproducts in multicomponent reactions.[3]

    • Solution: Consider using a formaldehyde surrogate, such as paraformaldehyde or 1,3,5-trioxane, which can provide a slow, controlled release of formaldehyde.

Problem 3: Product Instability or Decomposition

Q: I seem to be forming the desired product, but it decomposes during the reaction or workup. What could be causing this?

A: Imidazo[1,2-a]pyridines and their derivatives can be sensitive to certain conditions, leading to decomposition.

Possible Causes & Solutions:

  • Harsh Reaction Conditions:

    • Strong Oxidants: The use of strong oxidizing agents can lead to over-oxidation of the heterocyclic core, resulting in ring-opening or the formation of N-oxides.

    • Strong Acids/Bases: The imidazo[1,2-a]pyridine nucleus can be unstable in the presence of strong acids or bases, particularly at elevated temperatures.

    • Solution: Opt for milder reaction conditions whenever possible. If a strong oxidant is required, carefully control the stoichiometry and temperature. For reactions requiring acidic or basic conditions, screen a range of acids/bases to find one that promotes the desired reaction without causing decomposition.

  • Inappropriate Workup Procedure:

    • Aqueous Acidic Workup: Washing the reaction mixture with a strong aqueous acid can lead to the protonation of the pyridine nitrogen, which may make the product more water-soluble and difficult to extract, or in some cases, promote decomposition.

    • Solution: Use a milder workup procedure, such as a wash with saturated aqueous sodium bicarbonate or brine. If an acidic wash is necessary to remove basic impurities, use a dilute acid and perform the extraction quickly at a low temperature.

  • Air/Light Sensitivity:

    • Some functionalized imidazo[1,2-a]pyridines, particularly those with electron-donating groups, can be sensitive to air and light.

    • Solution: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction vessel and product from light by wrapping them in aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for a Trial C-3 Arylation with Phenylboronic Acid

This protocol is a general starting point for a catalyst-free C-3 arylomethylation, which can be optimized to minimize side reactions.[1]

  • To a clean, dry reaction vial, add:

    • Imidazo[1,2-a]pyridine (1.0 eq)

    • Glyoxylic acid (1.2 eq)

    • Phenylboronic acid (1.5 eq)

    • Potassium tert-butoxide (KOtBu) (1.0 eq)

    • Anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1 M with respect to the imidazo[1,2-a]pyridine.

  • Seal the vial and stir the mixture at 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting this protocol:

  • Low yield: Increase the amount of KOtBu to 1.5-2.0 eq. Ensure all reagents are anhydrous.

  • Side products: Decrease the reaction temperature to 80-90 °C and monitor for longer reaction times.

Frequently Asked Questions (FAQs)

Q1: Why is the C-3 position so reactive in imidazo[1,2-a]pyridines?

The high reactivity of the C-3 position is due to its high electron density. The nitrogen atom at position 1 is a powerful electron-donating group, and resonance structures can be drawn that place a negative charge on the C-3 carbon. This makes it highly susceptible to attack by electrophiles.

Q2: Are there any general strategies to enhance C-3 selectivity over other positions?

Yes, several strategies can be employed:

  • Use of Bulky Reagents: Steric hindrance can play a significant role. Using a bulky electrophile or a bulky substituent at the C-2 position can further enhance the preference for reaction at the less sterically hindered C-3 position.

  • Reaction Temperature: As a general rule, lower reaction temperatures favor the kinetically controlled product, which is often the C-3 isomer.

  • Catalyst Choice: In metal-catalyzed reactions, the ligand on the metal can have a profound impact on regioselectivity. Screening different ligands is a common optimization strategy.

Q3: Can I functionalize the C-2 position selectively?

While C-3 functionalization is more common, selective C-2 functionalization can be achieved. This is often done through lithiation/metalation followed by quenching with an electrophile, or through specific named reactions that favor C-2 substitution. Careful choice of reagents and reaction conditions is paramount.

Q4: What is the best way to purify my C-3 functionalized imidazo[1,2-a]pyridine?

Column chromatography on silica gel is the most common method for purifying these compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. The basicity of the pyridine nitrogen can sometimes cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.

Visualizing Reaction Pathways

Diagram 1: General Troubleshooting Workflow for Low Yield in C-3 Functionalization

G start Low or No Yield Observed check_sm Check Starting Material Quality (Purity, Freshness) start->check_sm sm_ok Starting Materials OK check_sm->sm_ok No Issue sm_bad Purify/Replace Starting Materials check_sm->sm_bad Issue Found check_cond Review Reaction Conditions (Temp, Time, Concentration) cond_ok Conditions Appear Optimal check_cond->cond_ok Optimal cond_adjust Adjust Temperature/Time/ Concentration check_cond->cond_adjust Suboptimal check_cat Evaluate Catalyst System (Type, Loading) cat_ok Catalyst System Appears Correct check_cat->cat_ok Optimal cat_adjust Screen Different Catalysts/ Ligands/Loadings check_cat->cat_adjust Suboptimal sm_ok->check_cond sm_bad->start end_success Yield Improved sm_bad->end_success cond_ok->check_cat cond_adjust->start cond_adjust->end_success end_fail Consult Further Literature/ Consider Alternative Route cat_ok->end_fail cat_adjust->start cat_adjust->end_success

Caption: Troubleshooting workflow for low-yield C-3 functionalization reactions.

References

  • Black, D. A., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]

Sources

Recrystallization solvents for purifying 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Purification & Recrystallization Protocol for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Executive Summary

Purifying 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde presents a unique challenge due to the competing polarity of the aldehyde moiety (polar, H-bond acceptor) and the bromo-substituted heteroaromatic core (lipophilic, pi-stacking). While many researchers default to column chromatography, this often leads to yield loss via aldehyde oxidation or irreversible adsorption.

This guide outlines a recrystallization-first strategy , focusing on solvent systems that leverage the temperature-dependent solubility profile of the imidazo[1,2-a]pyridine scaffold.

Part 1: Solvent Selection Strategy

The choice of solvent is dictated by the "Push-Pull" nature of the molecule. The pyridine nitrogen and aldehyde oxygen require a solvent with some polarity, while the fused ring system requires a solvent that can disrupt pi-pi stacking at high temperatures.

Primary Solvent System: Ethanol / Water
  • Composition: 95% Ethanol (solvent) and Deionized Water (anti-solvent).

  • Mechanism: Ethanol solubilizes the aldehyde and the heteroaromatic core effectively at reflux (

    
    ). Water, added dropwise to the hot solution, drastically reduces solubility as the mixture cools, forcing the hydrophobic bromo-imidazo ring to crystallize.
    
  • Best For: Removal of polar, tarry impurities and inorganic salts.

Secondary Solvent System: Ethyl Acetate / n-Heptane
  • Composition: Ethyl Acetate (solvent) and n-Heptane (anti-solvent).

  • Mechanism: Ethyl acetate dissolves the compound at moderate heat. Heptane (preferred over hexanes for its higher boiling point, allowing for a slower thermal gradient) acts as the precipitant.

  • Best For: Removal of non-polar impurities and unreacted starting materials.

Solvent Compatibility Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRisk Factor
Ethanol (95%) HighModerateGood for tars/saltsProduct may oil out if water added too fast
EtOAc / Heptane HighLowExcellent for non-polar byproductsLower recovery yield if ratio incorrect
Acetonitrile HighModerateModerateHigh solubility may prevent crystallization
DCM / Ether HighHighPoorNot Recommended (Too soluble)

Part 2: Troubleshooting & FAQs

Q1: The product "oils out" (forms a liquid blob) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common issue with heteroaromatic aldehydes. It occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization limit.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Add a Seed Crystal: If you have any solid product, add a tiny speck. This provides a nucleation site.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The microscopic glass shards act as nucleation templates.

  • Reduce Anti-Solvent: You may have added too much water/heptane. Add a small amount of the primary solvent (EtOH or EtOAc) to shift the equilibrium back toward a single phase, then cool very slowly (wrap the flask in a towel).

Q2: My recovery yield is low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor, or the aldehyde group has oxidized to the carboxylic acid (2-Bromo-imidazo[1,2-a]pyridine-6-carboxylic acid), which may be soluble in the aqueous layer or sticking to the baseline.

Corrective Protocol:

  • Check pH: If using aqueous systems, ensure the pH is neutral.

  • Second Crop: Concentrate the mother liquor to half volume and cool again to induce a second crop of crystals.

  • Chemical Rescue: If the product is stuck in a complex mixture, convert the aldehyde to a Bisulfite Adduct (see Advanced Purification below).

Q3: The solid is colored (yellow/brown) but NMR shows it's >95% pure.

Diagnosis: Imidazo[1,2-a]pyridines are prone to trace oxidation or polymerization, forming highly colored conjugated impurities (oligomers) that are undetectable by standard NMR but visible to the eye.

Corrective Protocol:

  • Perform the recrystallization with Activated Charcoal .

    • Dissolve compound in hot solvent.

    • Add activated charcoal (5-10% w/w).

    • Stir for 5-10 mins.

    • Filter hot through a Celite pad.

    • Proceed with crystallization.

Part 3: Step-by-Step Experimental Protocol

Method A: Ethanol/Water Recrystallization (Standard)
  • Preparation: Place the crude 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde in a round-bottom flask with a magnetic stir bar.

  • Dissolution: Add Ethanol (95%) (approx. 5-10 mL per gram of crude). Heat to reflux using an oil bath until the solid fully dissolves.

    • Note: If undissolved solids remain after 15 mins of reflux, filter the hot solution to remove insoluble impurities.

  • Cloud Point: While maintaining reflux, add Deionized Water dropwise via a pipette. Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one or two drops of Ethanol to clear the solution back to transparent.

  • Crystallization: Remove the flask from the heat source.

    • Critical Step: Allow it to cool to room temperature slowly on a cork ring. Do not place it directly on a cold bench or in an ice bath yet.

  • Finishing: Once at room temperature, place in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Isolation: Filter the crystals using a Buchner funnel. Wash with cold Ethanol/Water (1:1 mixture). Dry under high vacuum.

Method B: Bisulfite Adduct Purification (For Oily/Impure Crudes)

Use this if recrystallization fails.

  • Adduct Formation: Dissolve crude aldehyde in minimal Ethanol. Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (NaHSO₃) . Stir vigorously for 1-2 hours.

  • Filtration: The bisulfite adduct (a solid sulfonate salt) should precipitate. Filter this solid and wash effectively with Ethanol and Ether. Impurities remain in the filtrate.

  • Regeneration: Suspend the solid adduct in water. Add Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH > 10. Stir for 30 mins. The pure aldehyde will precipitate or oil out.

  • Extraction: Extract the regenerated aldehyde with Ethyl Acetate, dry over MgSO₄, and concentrate.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific intermediate.

PurificationWorkflow Start Crude 2-Bromo-imidazo[1,2-a] pyridine-6-carbaldehyde SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Fully Dissolves SolubilityCheck->Dissolves Insoluble Insoluble / Residue SolubilityCheck->Insoluble AddWater Add Water to Cloud Point Dissolves->AddWater FilterHot Filter Hot (Remove Salts) Insoluble->FilterHot Remove solids FilterHot->AddWater Cooling Cool Slowly to RT AddWater->Cooling Result Crystals Form? Cooling->Result Success Filter & Dry (Pure Product) Result->Success Yes OilingOut Oils Out (Liquid Phase) Result->OilingOut No (Oils) RemedyOil Remedy: 1. Re-heat 2. Add Seed Crystal 3. Add more EtOH OilingOut->RemedyOil BisulfiteRoute Alternative: Bisulfite Adduct Method OilingOut->BisulfiteRoute Fails Repeatedly RemedyOil->Cooling Retry

Caption: Workflow for solvent selection and troubleshooting the "oiling out" phenomenon common in heteroaromatic aldehydes.

References

  • General Synthesis & Purification of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Describes the solubility profiles and general workup procedures for this class of heterocycles.
  • Purification of Bromo-Imidazo[1,2-a]pyridine Derivatives

    • European Patent EP3365340B1. (2018). "Heterocyclic compounds as immunomodulators.
  • Bisulfite Adduct Purification Method

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.

Technical Support: Stability & Handling of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The "Dual-Functionality" Challenge

Welcome to the technical guide for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde . As a scaffold in drug discovery, this compound offers a unique "orthogonal" reactivity profile: the 2-bromo position serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the 6-carbaldehyde allows for reductive amination or olefination.[1]

However, this dual functionality creates a stability paradox under basic conditions.[1] The aldehyde is susceptible to disproportionation (Cannizzaro reaction) in the presence of strong hydroxides, while the bromide can undergo unwanted nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or hydrodehalogenation if the catalytic cycle is not tightly controlled.

This guide provides the operational boundaries to maintain the integrity of this scaffold.

Part 2: Base Compatibility Matrix

Core Directive: Avoid strong hydroxide bases (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, 

) and alkoxides (

,

) when possible. These promote the Cannizzaro reaction on the non-enolizable aldehyde.[1][2]
Base ClassSpecific ReagentsCompatibility RatingTechnical Notes
Carbonates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

,

High (Recommended) Ideal for Suzuki couplings. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

of the conjugate acid (~10.3) is sufficient for transmetallation but generally too mild to trigger rapid Cannizzaro disproportionation at moderate temperatures [1].[1]
Phosphates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High Excellent alternative for Pd-catalyzed reactions requiring slightly higher basicity without nucleophilic attack.
Hydroxides ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

,

Low (Risk) High Risk: Triggers Cannizzaro reaction (2 R-CHO

R-COOH + R-CH

OH). Use only if strictly necessary and at low temperatures (<0°C).[1]
Alkoxides ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

,

,

Critical Risk Do Not Use. Strong nucleophiles may attack the C-2 position (displacing Br) or attack the aldehyde to form hemiacetals/acetals. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

can also cause hydrodehalogenation in Pd-catalyzed systems.
Amines ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, DIPEA, Pyridine
Medium Safe for the aldehyde but often insufficient for promoting boronic acid activation in Suzuki couplings. Good for buffering.

Part 3: Troubleshooting & FAQs

Q1: My Suzuki coupling yield is low, and I see two new spots on TLC. What happened?

Diagnosis: You likely used a strong base (e.g., NaOH) or high heat (>100°C), triggering the Cannizzaro Reaction .[1]

  • Mechanism: The 6-carbaldehyde is non-enolizable (no ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -protons). In the presence of concentrated hydroxide, two molecules disproportionate into the 6-carboxylic acid  (polar, stays near baseline) and the 6-hydroxymethyl  derivative (alcohol, different ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ).
  • Solution: Switch to Cesium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )  in dioxane/water. It provides the necessary "cesium effect" (solubility) for the coupling without the harsh alkalinity that destroys the aldehyde [2].[1]
    
Q2: Can I perform an Aldol condensation with this compound?

Clarification: You cannot perform a self-Aldol because the molecule has no ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-protons adjacent to the carbonyl.
  • Cross-Aldol: You can react it with an enolizable ketone (e.g., acetophenone).[1]

  • Warning: If you use a strong base to generate the enolate of the partner ketone, add the base to the ketone first, then add the 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde slowly.[1] This prevents the base from attacking your scaffold.[1]

Q3: During work-up, my product is not extracting into the organic layer.

Diagnosis: pH mismanagement.[1]

  • Cause: The imidazo[1,2-a]pyridine core has a basic nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). If your aqueous layer is acidic (pH < 4), the ring protonates, becoming water-soluble.[1]
    
  • Solution: Adjust the aqueous layer to pH 8-9 using saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Do not use strong NaOH to basify, as this risks degrading the aldehyde during the extraction process.[1]
    

Part 4: Visualizing Stability & Degradation[1]

The following diagram illustrates the decision pathways for stability.

StabilityPathways Start 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde Condition_StrongBase Condition: Strong Base (NaOH, KOH, Heat) Start->Condition_StrongBase Exposure Condition_MildBase Condition: Mild Base (K2CO3, Cs2CO3) Start->Condition_MildBase Exposure Condition_Nucleophile Condition: Strong Nucleophile (NaOMe, tBuO-) Start->Condition_Nucleophile Exposure Result_Cannizzaro DEGRADATION: Cannizzaro Reaction (Acid + Alcohol formation) Condition_StrongBase->Result_Cannizzaro Disproportionation Result_Stable STABLE: Cross-Coupling Proceeding (Target Product Formed) Condition_MildBase->Result_Stable Controlled Activation Result_Substitution SIDE REACTION: SNAr at C-2 (Bromine Displacement) Condition_Nucleophile->Result_Substitution Attack at C-2

Figure 1: Stability decision tree highlighting the risks of strong bases (Cannizzaro) and nucleophiles (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) versus the safety of mild carbonates.

Part 5: Recommended Protocol: Suzuki Coupling

This protocol is optimized to preserve the aldehyde functionality while activating the C-Br bond.[1]

Reagents:

  • Substrate: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.2 eq)[1]

  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5 mol%) - Chosen for stability over Pd(PPh3)4
    
  • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed[1]

Step-by-Step:

  • Degassing: Heavily degas the solvent mixture with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling and aldehyde oxidation.

  • Assembly: In a reaction vial, combine the substrate, boronic acid, base, and catalyst.

  • Solvation: Add the degassed solvent.[1] Seal the vial immediately.

  • Reaction: Heat to 80°C (Do not exceed 100°C). Monitor by TLC/LCMS every 2 hours.

  • Work-up (Critical):

    • Cool to room temperature.[1][3][4]

    • Dilute with EtOAc.[1]

    • Wash with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
        (Not NaOH).
      
    • Dry over

      
       and concentrate.
      

Workflow Diagram:

SuzukiWorkflow Step1 1. Mix Reagents (Substrate, Boronic Acid) Step2 2. Add Base (Cs2CO3 - MILD) Step1->Step2 Step3 3. Heat 80°C (Avoid Reflux >100°C) Step2->Step3 Step4 4. Monitor LCMS (Watch for Acid byproduct) Step3->Step4 Step5 5. Workup pH 8-9 (Use NaHCO3) Step4->Step5

Figure 2: Optimized workflow to minimize aldehyde degradation during cross-coupling.

References

  • Cannizzaro Reaction Mechanism & Scope. Source: Wikipedia / Organic Chemistry Portal.[1] Context: Defines the disproportionation mechanism of non-enolizable aldehydes (like the 6-CHO group on the pyridine ring) under strong basic conditions.[1]

  • Imidazo[1,2-a]pyridine C-3 vs C-2 Reactivity. Source: BenchChem / SciSpace Technical Notes.[1] Context: Confirms that while C-3 is the primary site for electrophilic attack, C-2 (bearing the Bromine) is stable enough for coupling but susceptible to strong nucleophiles.[1]

  • Suzuki Coupling Base Selection. Source: General Synthetic Methodology (Standard Practice).[1] Context: Establishes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    as the industry standard for coupling sensitive aldehyde-containing heterocycles to avoid side reactions.

Sources

Troubleshooting low conversion rates in Suzuki coupling of bromo-imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Suzuki Coupling of Bromo-Imidazopyridines Content Type: Technical Support Center (Interactive Guide) Audience: Medicinal Chemists & Process Development Scientists

Status: ● Online | Agent: Senior Application Scientist Ticket: #Suzuki-IP-Conversion-Fail

Welcome to the troubleshooting hub for imidazopyridine (IP) cross-couplings. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃) failed to drive the reaction to completion.

Imidazopyridines are "privileged" scaffolds in drug discovery but "problematic" substrates in catalysis. They possess a duality that kills standard cycles:

  • Electron-deficiency (pyridine ring) facilitating oxidative addition, opposed by

  • Lewis-basic nitrogens that aggressively coordinate to Palladium, poisoning the catalyst.

Select your failure mode below to access the specific diagnostic module.

📊 Diagnostic Workflow

Review this logic flow to identify your specific bottleneck before proceeding.

TroubleshootingFlow start START: Analyze Reaction Mixture (LCMS/NMR) decision What is the major species present? start->decision sm_remains SM (Bromide) Unreacted + Boronic Acid Present decision->sm_remains Conversion < 20% sm_boron_gone SM (Bromide) Unreacted + Boronic Acid GONE decision->sm_boron_gone Boronic Acid Consumed dehalo Product Mass = [M-Br+H] (Hydrodehalogenation) decision->dehalo Wrong Product sol_poison ISSUE: Catalyst Poisoning See Module 1 sm_remains->sol_poison sol_deboron ISSUE: Protodeboronation See Module 2 sm_boron_gone->sol_deboron sol_hydride ISSUE: Hydride Source See Module 3 dehalo->sol_hydride

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude mixture analysis.

🛠 Module 1: The "Engine Stall" (Catalyst Poisoning)

Symptom: Reaction stalls early (<20% conversion). Adding more catalyst doesn't help.

Q: Why does my reaction stop even though the bromide is electron-deficient and should react easily? A: You are experiencing the "Resting State Trap." The N1 or N4 nitrogen on the imidazopyridine core is a potent sigma-donor. It binds to the electrophilic Pd(II) intermediate, forming a stable, unreactive complex (Pd-N adduct) that exits the catalytic cycle.

The Fix: Steric Bulk is Key Standard ligands like PPh₃ or dppf are insufficiently bulky to prevent this N-coordination. You must switch to Buchwald Biaryl Phosphine Ligands .

ParameterRecommendationScientific Rationale
Ligand XPhos or SPhos The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the imidazopyridine nitrogen while allowing the smaller reacting species to enter.
Pre-Catalyst Pd-G3/G4 Precatalysts Using Pd(OAc)₂ requires reduction to Pd(0), which can be inhibited by the substrate. G3/G4 precatalysts activate immediately upon base exposure.
L:M Ratio 1.5:1 to 2:1 Ensure enough ligand is present to keep the metal ligated and prevent formation of Pd-black or Pd-N species.

Critical Insight: If coupling at the C3 position (electron-rich), oxidative addition is the rate-limiting step. Use BrettPhos or RuPhos for these specifically, as they are tuned for electron-rich halides [1].

📉 Module 2: The "Phantom Reagent" (Protodeboronation)

Symptom: The bromide is untouched, but the boronic acid has vanished from the LCMS trace.

Q: Did my boronic acid decompose? A: Yes. Heteroaryl boronic acids (especially 2-pyridyl or 2-imidazolyl types) are notoriously unstable. Under basic, aqueous conditions, they undergo protodeboronation , where the C-B bond is hydrolyzed and replaced by a proton (C-H).[1]

The Fix: Control the Release You must reduce the concentration of the free boronate species or remove the pathway for hydrolysis.

Protocol Adjustments:

  • Switch Reagent: Replace Boronic Acid with a Pinacol Ester (BPin) or a MIDA Boronate . MIDA boronates slowly release the active species, keeping the standing concentration low [2].

  • Anhydrous Conditions: Remove water. Use Anhydrous K₃PO₄ in Dioxane or Toluene .

    • Note: Totally anhydrous Suzuki often fails because water is needed for the transmetallation step. If using anhydrous solvents, add exactly 2-5 equivalents of water or use a base that has trace water (like Cs₂CO₃).

  • Base Strength: Switch from strong bases (KOtBu, NaOEt) to weaker bases (K₃PO₄, CsF). High pH accelerates deboronation [3].

⚠️ Module 3: The "Wrong Turn" (Hydrodehalogenation)

Symptom: You isolate the product, but the mass is [M-Br+H]. The bromide was reduced, not coupled.

Q: Where is the hydrogen coming from? A: It is likely coming from your solvent or base. If you are using alcohols (EtOH, MeOH, iPrOH), the Pd-intermediate can undergo


-hydride elimination from the alkoxide ligand, generating a Pd-H species which reduces your bromide [4].

The Fix: Solvent Switch

  • Stop using: Ethanol, Methanol, Isopropanol.

  • Start using: Aprotic polar solvents like DMF , DMA , or DME .

  • Check your base: Ensure your base isn't acting as a hydride donor (avoid ethoxides). Use Carbonates or Phosphates.[2][3]

🏆 The "Gold Standard" Protocol

If you are starting fresh or stuck, use this protocol. It is designed to be robust against both poisoning and deboronation.

Reagents:

  • Substrate: Bromo-imidazopyridine (1.0 equiv)

  • Coupling Partner: Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (10:1 ratio)

  • Temperature: 80°C - 100°C[4]

Step-by-Step Procedure:

  • Charge Solids: Add halide, boronate ester, base, and catalyst to a vial equipped with a stir bar.

  • Evacuation: Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen is a killer here—it promotes homocoupling and deactivates the sensitive bulky ligands.

  • Solvent Addition: Add the sparged (degassed) Dioxane/Water mixture via syringe.

  • Heat: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).

    • Why Vigorously? Biphasic mixtures (if using K3PO4) require high surface area for phase transfer.

  • Monitor: Check LCMS at 1 hour. If conversion is <50%, boost temp to 100°C.

🧬 Mechanism of Failure & Correction

Visualizing how the recommended ligands prevent the specific failure mode of N-coordination.

Mechanism cluster_fail Standard Conditions (Failure) cluster_success Buchwald Conditions (Success) Pd_fail Pd(PPh3)2 Dead DEAD CATALYST (Pd-N Coordination) Pd_fail->Dead N-Binding IP_fail Imidazopyridine (N-Donor) IP_fail->Dead Pd_good Pd-XPhos OA Oxidative Addition (Ar-Pd-Br) Pd_good->OA Steric Bulk Blocks N-Binding IP_good Imidazopyridine IP_good->OA

Figure 2: Mechanistic comparison. Standard ligands allow N-site poisoning (Red), while bulky Buchwald ligands (Green) sterically enforce the productive oxidative addition pathway.

📚 References
  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides and Bromides.[5][6][7] MIT. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[8][9][10][11] Journal of the American Chemical Society.[12] Available at: [Link]

  • McIndoe, J. S., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]

Sources

Technical Support Center: Handling Moisture Sensitivity in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Moisture Paradox

In the synthesis of imidazo[1,2-a]pyridines, moisture plays a dual and often deceptive role. While "green chemistry" protocols exist that utilize water as a solvent (often requiring ultrasound or specific phase-transfer catalysts), trace moisture is the primary cause of stalling and low yields in high-precision catalytic routes , particularly during:

  • Lewis Acid Catalyzed Groebke-Blackburn-Bienaymé (GBB) reactions.

  • Transition-metal catalyzed C-H functionalizations.

  • Cyclization of sterically hindered substrates.

This guide focuses on scenarios where moisture is a contaminant that deactivates catalysts or reverses the dehydration equilibrium, providing protocols to eliminate it.

Mechanistic Insight: Why Moisture Kills the Reaction

The formation of the imidazo[1,2-a]pyridine core, whether via condensation or multicomponent coupling, hinges on a critical dehydration step .

The Equilibrium Trap

The reaction between a 2-aminopyridine and an


-haloketone (or aldehyde/isocyanide in GBB) proceeds through an imine-type intermediate. The final ring closure requires the expulsion of a water molecule.
  • Le Chatelier’s Principle: If the solvent is "wet," the concentration of water in the matrix forces the equilibrium backward toward the open-chain intermediate (often observed as a sticky, intractable oil).

  • Catalyst Poisoning: In GBB reactions using Lewis Acids (e.g.,

    
    , 
    
    
    
    ), water molecules coordinate competitively to the metal center, displacing the organic substrates and shutting down the catalytic cycle.
Visualization: The Moisture Blockade

The following diagram illustrates the critical points where moisture interferes with the cyclization process.

MoistureMechanism Start 2-Aminopyridine + Electrophile Inter Open-Chain Intermediate (Imine/Aminal) Start->Inter Condensation Transition Cyclization Transition State Inter->Transition Ring Closure Product Imidazo[1,2-a]pyridine Core Transition->Product - H₂O WaterOut H₂O (Byproduct) Transition->WaterOut WaterIn Exogenous Moisture WaterIn->Inter Hydrolysis (Reverses Reaction) WaterIn->Transition Inhibits Dehydration

Caption: Schematic representation of the cyclization pathway. Red arrows indicate where exogenous moisture reverses the equilibrium, preventing the final dehydration step required for aromatization.

Troubleshooting Guide

Use this matrix to diagnose issues based on physical symptoms observed during the reaction workup.

SymptomProbable CauseMechanistic FailureCorrective Action
Sticky/Gummy Solid Incomplete CyclizationThe intermediate formed but failed to dehydrate due to water saturation.Resubject: Dissolve crude in anhydrous EtOH/Toluene (1:1) and reflux with 4Å Molecular Sieves for 2h.
No Reaction (SM Recovery) Catalyst DeactivationWater coordinated to the Lewis Acid (

,

) or degraded the Isocyanide (GBB).
Restart: Flame-dry glassware. Distill aldehyde/isocyanide.[1][2] Use fresh catalyst bottle.
Low Yield (<30%) Reversible HydrolysisEquilibrium shifted left. Common in hygroscopic solvents (DMF/DMSO).Scavenger: Add anhydrous

or chemically scavenge water using Trimethyl Orthoformate (TMOF).
Lachrymator Smell

-Haloketone Hydrolysis
Moisture hydrolyzed the halide reagent before it could react.Purify: Wash

-haloketone with dilute

and dry over

before use.

Validated Protocols

Protocol A: The "Strict Anhydrous" Method (Recommended for GBB)

Best for: Multicomponent reactions involving isocyanides or sensitive Lewis Acid catalysts.

Reagents:

  • 2-Aminopyridine (1.0 equiv)[2]

  • Aldehyde (1.0 equiv)[3][4]

  • Isocyanide (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Anhydrous MeOH or TFE (2,2,2-Trifluoroethanol)

  • Additive: 3Å Molecular Sieves (Activated)

Step-by-Step:

  • Activation: Flame-dry a reaction vial under Argon flow. Add 3Å Molecular Sieves (approx. 200 mg/mmol).

  • Solvation: Dissolve the amine and aldehyde in anhydrous MeOH. Add the solution to the vial via syringe.

  • Imine Formation: Stir at RT for 20 mins. Note: This pre-forms the imine and allows sieves to capture the initial water of condensation.

  • Catalysis: Add the Lewis Acid catalyst and the Isocyanide quickly under Argon.

  • Reaction: Seal and stir at 50°C for 12 hours.

  • Workup: Filter through a Celite pad (to remove sieves). Concentrate and purify via flash chromatography (

    
    :MeOH).
    
Protocol B: The "Chemical Scavenger" Method (Reflux)

Best for: Standard condensation with


-haloketones where physical drying is difficult.

Concept: Uses a chemical drying agent that reacts with water to form volatile byproducts, driving the equilibrium forward irreversibly.

Step-by-Step:

  • Combine 2-aminopyridine (1.0 equiv) and

    
    -haloketone (1.0 equiv) in Ethanol.
    
  • Add Triethyl Orthoformate (TEOF) or Trimethyl Orthoformate (TMOF) (3.0 equiv).

    • Mechanism:[1][5][6][7][8][9][10] TEOF reacts with water to form Ethanol and Formate ester, permanently removing

      
       from the equilibrium.
      
  • Reflux for 4-6 hours.

  • Cool to precipitate the HBr salt of the product.

Frequently Asked Questions (FAQ)

Q: Can I use DMF or DMSO as solvents? A: Yes, but they are notoriously hygroscopic. If using these, you must use a Schlenk line to degas and dry them, or purchase "Sure/Seal" anhydrous grades. For standard condensations, Ethanol is preferred because it forms an azeotrope with water, allowing water removal via simple distillation/reflux.

Q: My 2-aminopyridine is old and brown. Does this affect moisture sensitivity? A: Indirectly. Oxidized amines are less nucleophilic. However, the "wetness" of the amine is more critical. 2-aminopyridines are hygroscopic. Tip: Recrystallize from toluene (which azeotropes off water) or dry in a vacuum desiccator over


 overnight before use.

Q: Why do some papers say water is a good solvent for this? A: Some "Green Chemistry" methods use water to force the organic reactants together (hydrophobic effect) or use specific water-tolerant catalysts (e.g., Iodine). However, these methods often fail for complex, sterically hindered, or electron-deficient substrates. If you need high reliability for a complex drug scaffold, anhydrous conditions are safer.

Decision Logic: Protocol Selection

Use this flow to select the correct moisture-handling strategy for your specific synthesis.

ProtocolSelector Start Start: Select Synthesis Route RouteType Reaction Type? Start->RouteType Condensation Standard Condensation (Amine + Haloketone) RouteType->Condensation GBB Multicomponent (GBB) (Amine + Aldehyde + Isocyanide) RouteType->GBB Substrate Substrate Complexity? Condensation->Substrate Soln3 USE: Protocol A (Strict Anhydrous + Sieves) GBB->Soln3 Lewis Acid Required Simple Simple/Robust Substrate->Simple Complex Sensitive/Hindered Substrate->Complex Soln1 USE: Ethanol Reflux (Open Air OK) Simple->Soln1 Soln2 USE: Protocol B (Add TEOF/TMOF) Complex->Soln2

Caption: Decision tree for selecting the appropriate moisture control protocol based on reaction type and substrate complexity.

References

  • BenchChem Technical Support. (2025).[4][11] Troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. BenchChem.[4][11] Link

  • Bagdi, A. K., et al. (2013). Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines.[12] Journal of Organic Chemistry, 78(24), 12494-12504. Link

  • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Perveen, S., et al. (2021).[3][13] Synthesis of Imidazo[1,2-a]Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Link

  • Adib, M., et al. (2008). Reaction between 2-aminopyridines, aldehydes and isocyanides.[2][14] Tetrahedron Letters, 49(33), 4940-4942. Link

Sources

Optimizing reaction temperature for functionalizing position 6 of imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Imidazo[1,2-a]pyridine Functionalization .

Topic: Optimizing Reaction Temperature for Position 6 Functionalization Role: Senior Application Scientist Status: Active Guide

Executive Summary: The Thermal Landscape of C6 Functionalization

Functionalizing the C6 position of imidazo[1,2-a]pyridine presents a distinct kinetic challenge compared to the C3 position. While C3 is inherently nucleophilic and reactive toward electrophiles even at ambient temperatures (25–60°C), C6 is electronically deactivated (similar to the C5 of pyridine).

Consequently, C6 functionalization is rarely achieved through direct electrophilic substitution. Instead, it relies heavily on Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) using 6-halo-imidazo[1,2-a]pyridine precursors. These reactions require a higher activation energy threshold, typically demanding temperatures of 80°C to 120°C .

This guide details how to modulate temperature to maximize C6 turnover while suppressing C3 side reactions and catalyst deactivation.

Part 1: The Reactivity-Temperature Map

The following diagram illustrates the critical decision pathways for functionalizing C6, highlighting the temperature divergence between C6 and C3 pathways.

ReactivityMap Start Target: C6 Functionalization Method Select Method Start->Method CrossCoupling Pd-Catalyzed Cross-Coupling (Pre-halogenated C6-X) Method->CrossCoupling Standard Route CHActivation Direct C-H Activation (Rare/Specific) Method->CHActivation Advanced Route TempOpt1 Standard Optimization 80°C - 100°C CrossCoupling->TempOpt1 TempOpt2 High Temp Requirement >120°C CHActivation->TempOpt2 Issue1 Issue: Pd Black Formation Sol: Ligand (SPhos/XPhos) + Lower T (80°C) TempOpt1->Issue1 Sequential Sequential One-Pot (C6 then C3) TempOpt1->Sequential If C3 funct. also needed Issue2 Issue: C3 Regioselectivity Sol: Block C3 or Steric Control TempOpt2->Issue2 Step1 Step 1: C6 Suzuki 90°C (3 hrs) Sequential->Step1 Step2 Step 2: C3 Arylation 120°C (18 hrs) Step1->Step2

Caption: Decision tree for C6 functionalization showing the temperature-dependent divergence between standard cross-coupling and sequential workflows.

Part 2: Technical Protocols & Optimization

Module A: Optimizing Suzuki-Miyaura Coupling at C6

Context: The most robust method for C6 functionalization is reacting 6-bromoimidazo[1,2-a]pyridine with boronic acids.

The Temperature Paradox:

  • Too Low (<60°C): Oxidative addition into the C6-Br bond is sluggish due to the electron-deficient pyridine ring.

  • Too High (>110°C): Promotes rapid protodeborylation of the boronic acid and catalyst aggregation (Pd black), reducing yield.

Optimized Protocol:

  • Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dppf)Cl₂.

  • Solvent: 1,4-Dioxane/Water (4:1). Note: The presence of water is critical for the transmetalation step.

  • Temperature Staging:

    • Initiate at 25°C for 10 mins to ensure ligand complexation.

    • Ramp to 90°C and hold. Do not exceed 100°C unless using a microwave reactor.

Data: Temperature vs. Yield (6-Phenylimidazo[1,2-a]pyridine)

Temperature Time Yield Observation
60°C 24 h 35% Incomplete conversion; starting material remains.
90°C 3 h 92% Optimal conversion. Clear orange solution.

| 120°C | 1 h | 65% | Significant homocoupling of boronic acid; Pd black precipitate. |

Module B: The "Sequential" One-Pot Protocol (C6 + C3)

Context: Many drug discovery campaigns require functionalization at both C6 and C3. A common error is attempting to react both simultaneously at high heat. Solution: Use Temperature Staging to exploit the reactivity difference.

Protocol:

  • Step 1 (C6 Functionalization):

    • Reagents: 6-bromoimidazo[1,2-a]pyridine, Arylboronic acid (1.1 eq), Pd catalyst, Base.

    • Condition: 90°C for 3 hours.

    • Mechanism:[1][2][3] Pd inserts into C6-Br. Suzuki coupling occurs.[2][4][5] C3-H remains dormant.

  • Step 2 (C3 Functionalization):

    • Add: Aryl bromide (for direct arylation) or electrophile.[6][7]

    • Condition: Ramp to 120°C for 18 hours.

    • Mechanism:[1][2][3] The higher temperature activates the C3-H bond for Direct Arylation using the same Pd catalyst remaining from Step 1.

Part 3: Troubleshooting & FAQs

Q1: My Suzuki reaction at C6 stalls at 50% conversion. Increasing temp to 110°C just caused a black precipitate. What happened?

Diagnosis: You likely experienced Catalyst Death (Ostwald Ripening) . Explanation: At 110°C, without sufficient stabilizing ligands, monomeric Pd(0) species aggregate into inactive Pd black nanoparticles. The Fix:

  • Do not increase Temp. Keep it at 90°C.

  • Switch Ligands: Move from PPh₃ to a bulky, electron-rich biaryl phosphine like XPhos or SPhos . These ligands create a "steric shell" around the Pd center, protecting it from aggregation at high temperatures.

  • Add Phase Transfer Agent: Add TBAB (Tetrabutylammonium bromide) (0.5 eq). It stabilizes Pd nanoparticles and improves phase transfer in the dioxane/water mix.

Q2: I am trying to do Direct C-H activation at C6 (no bromide precursor), but I only get C3 products. Why?

Answer: This is a fundamental reactivity issue, not just a temperature one. Scientific Rationale:

  • C3: The HOMO of imidazo[1,2-a]pyridine has the highest coefficient at C3, making it highly nucleophilic. It reacts with electrophiles even at low T.

  • C6: This position is electrophilic (electron-deficient). Solution: You cannot "force" C6 selectivity over C3 with temperature alone. You must:

  • Block C3: Place a substituent (e.g., -Cl, -Me) at C3.

  • Use Radical Chemistry: Radical alkylation (e.g., using sulfinates) can sometimes favor C6/C8 depending on conditions, but this is less predictable.

  • Stick to Cross-Coupling: The 6-bromo precursor route is the industry standard for a reason—it guarantees regioselectivity.

Q3: Can I use Microwave irradiation to speed up the C6 coupling?

Answer: Yes, but watch the Internal Temperature . Guidance: Microwave reactors often overshoot the set temperature.

  • Set Target: 100°C.

  • Set Power Limit: Medium.

  • Critical: Use a high-boiling solvent (e.g., DMF or Toluene/Water) rather than THF to avoid dangerous pressure spikes. Microwave reactions at 120°C for 20 mins often match the yield of 90°C thermal heating for 3 hours.

Part 4: References

  • Sequential C3/C6 Functionalization: Gembus, V., et al. "Palladium-Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines."[8][9] Organic Letters, vol. 14, no.[6] 23, 2012, pp. 6012–6015.[10]

  • Ir-Catalyzed Borylation: Sadler, S. A., et al. "Iridium-catalyzed C–H borylation of pyridines."[11] Organic & Biomolecular Chemistry, vol. 12, 2014, pp. 7318-7327.[11]

  • Suzuki Coupling Troubleshooting: "Troubleshooting Low Yields in Multicomponent Reactions." BenchChem Technical Notes.

Sources

Validation & Comparative

Technical Guide: 1H NMR Structural Elucidation of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR profile for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and fluorescent probes.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals

Executive Summary & Application Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like zolpidem and olprinone. The 2-bromo-6-formyl derivative is a high-value building block because it allows orthogonal functionalization:

  • C-6 Aldehyde: Ready for reductive amination or Knoevenagel condensation.

  • C-2 Bromide: Primed for Suzuki-Miyaura or Sonogashira couplings.

This guide compares the NMR performance of the target compound against its unbrominated precursor and regioisomers , providing a definitive workflow for structural verification.

Experimental Protocol: Sample Preparation

For unambiguous assignment, solvent choice is critical. While CDCl₃ is standard, DMSO-d₆ is recommended for this specific aldehyde to prevent hydration and ensure optimal resolution of the downfield aromatic protons.

  • Solvent: DMSO-d₆ (99.9% D)

  • Concentration: 5–10 mg in 0.6 mL

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

  • Acquisition: 400 MHz or higher; 16 scans minimum.

Structural Analysis & Interpretation

The 1H NMR spectrum of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is characterized by four distinct aromatic signals and one aldehydic singlet.

A. The "Sentinel" Signal: H-5 (Pyridine Ring)

The proton at position 5 is the most diagnostic feature of the 6-substituted system.

  • Shift: ~9.30 – 9.50 ppm (Singlet or fine doublet).

  • Mechanistic Insight: H-5 is subject to a dual deshielding effect:

    • Electronic: Ortho to the electron-withdrawing carbonyl group (-CHO).

    • Anisotropic: Peri-proximity to the bridgehead nitrogen (N-4).

  • Differentiation: In the unsubstituted precursor, this signal is upfield (~8.5 ppm). The dramatic downfield shift confirms the oxidation state at C-6.

B. The Regio-Marker: H-3 (Imidazole Ring)

Confirming the position of the bromine atom (C-2 vs. C-3) is the primary quality control challenge.

  • Target (2-Br): H-3 appears as a sharp singlet at ~8.10 – 8.20 ppm.

  • Alternative (3-Br): If the bromine were at C-3, H-2 would appear as a singlet.

  • Differentiation Logic: In the parent imidazo[1,2-a]pyridine, H-2 and H-3 appear as doublets (J ~1.2 Hz). The disappearance of coupling and the specific chemical shift of the remaining singlet confirms the substitution pattern.

C. The Aldehyde: -CHO
  • Shift: ~9.90 – 10.10 ppm (Singlet).

  • Performance: A clean, sharp singlet indicates no oxidation to carboxylic acid (which would be broad/absent) or hydration to the gem-diol.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common impurities/isomers.

FeatureTarget: 2-Bromo-6-CHO Precursor: 6-CHO Isomer: 3-Bromo-6-CHO
H-2 Signal Absent (Substituted)Doublet (~7.7 ppm)Singlet (~7.9 ppm)
H-3 Signal Singlet (~8.2 ppm)Doublet (~7.8 ppm)Absent (Substituted)
H-5 Signal ~9.4 ppm (S)~9.0 ppm (S)~9.4 ppm (S)
Coupling (H2-H3) NoneYes (J ~1.2 Hz) None
Interpretation Pure Product Incomplete Reaction Regioisomer Contamination

Note: The chemical shifts provided are predicted based on substituent increments (Bromine: +0.2 ortho; Formyl: +0.8 ortho/para) relative to the parent scaffold [1][2].

Structural Verification Workflow (Logic Map)

The following decision tree outlines the logical steps to validate the synthesis product using 1H NMR data.

NMR_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aldehyde Check 9.9-10.1 ppm Is Aldehyde Singlet Present? Start->Check_Aldehyde Check_H2H3 Analyze 7.5-8.5 ppm Region Are H-2/H-3 Coupled? Check_Aldehyde->Check_H2H3 Yes Count_Signals Count Aromatic Singlets Check_H2H3->Count_Signals No (Singlets only) Result_Precursor FAIL: Precursor Present (Imidazo[1,2-a]pyridine-6-CHO) Check_H2H3->Result_Precursor Yes (Doublets seen) Result_3Br FAIL: Regioisomer (3-Bromo isomer) Count_Signals->Result_3Br H-2 Singlet (~7.9 ppm) Result_Target PASS: Target Confirmed (2-Bromo-6-CHO) Count_Signals->Result_Target H-3 Singlet (~8.2 ppm)

Figure 1: Decision logic for distinguishing the target 2-bromo compound from precursors and isomers.

Detailed Signal Assignments (Predicted)

PositionProton TypeMultiplicityShift (δ ppm)Coupling (Hz)Assignment Logic
6 CHOSinglet10.05-Characteristic aldehyde.
5 Ar-HSinglet (d)9.42J(5,7)~1.5Peri-effect + Ortho-EWG (Deshielded).
3 Imidazole-HSinglet8.15-2-Br substitution removes H-2 coupling.
7 Ar-HDoublet of Doublets7.85J(7,8)~9.5; J(7,5)~1.5Ortho to CHO; Meta to N.
8 Ar-HDoublet7.70J(8,7)~9.5Ortho to bridgehead N.

Causality of Shifts:

  • Bromination Effect: The introduction of Br at C-2 exerts a -I (inductive withdrawing) effect, shifting the adjacent H-3 downfield compared to the parent.

  • Aldehyde Effect: The carbonyl at C-6 strongly deshields H-5 and H-7 via resonance and induction, separating them clearly from the H-8 signal [3].

References

  • Marhadour, S. et al. "Functionalization of the imidazo[1,2-a]pyridine ring." European Journal of Organic Chemistry, 2018. Link

  • Zhai, L. et al. "Copper-Catalyzed Intramolecular Dehydrogenative Cyclization: Direct Access to Sensitive Formyl-Substituted imidazo[1,2-a]pyridines." RSC Advances, 2015. Link

  • Bagdi, A.K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • BenchChem. "Spectroscopic Guide for Imidazo[1,2-a]pyridine Derivatives." Technical Notes, 2025. Link

Comparative Guide: Mass Spectrometry Fragmentation of Bromo-Imidazo[1,2-a]pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bromo-imidazo[1,2-a]pyridine-3-carbaldehyde scaffold is a "privileged structure" in modern drug discovery, serving as a critical intermediate for PI3K/mTOR inhibitors, GABA receptor ligands, and anti-tubercular agents. However, its synthesis—often via the Groebke-Blackburn-Bienaymé (GBB) reaction or Vilsmeier-Haack formylation—frequently yields complex regioisomeric mixtures (e.g., 6-bromo vs. 8-bromo isomers) that are difficult to distinguish by standard LC-UV.

This guide provides a technical comparison of mass spectrometry (MS) fragmentation pathways for this scaffold. Unlike standard spectral libraries which often lack specific halo-heterocyclic aldehyde data, this guide synthesizes mechanistic insights to distinguish these compounds from their indole and quinoline bioisosteres, and differentiates internal regioisomers.

Key Performance Indicators (KPIs) for Analysis
FeatureBromo-Imidazo[1,2-a]pyridine AldehydeIndole/Quinoline AnalogsAnalytical Implication
Isotopic Signature Distinct 1:1 doublet (

)
Single peak (unless halogenated)Immediate confirmation of halogenation state.
Aldehyde Loss High propensity for

(28 Da) and unique

(2 Da)

common;

rare

loss is a diagnostic artifact
of the imidazo-N/aldehyde interaction in ESI.
Ring Cleavage Characteristic

(27 Da)
Indoles lose

; Quinolines lose

Distinguishes the imidazole-fused 5,6-system.

Technical Deep Dive: Fragmentation Mechanics

The "Soft" Ionization Anomaly (ESI-MS/MS)

In Electrospray Ionization (ESI), these aldehydes exhibit a counter-intuitive fragmentation pathway. While the loss of Carbon Monoxide (CO, 28 Da) is expected, loss of Hydrogen gas (


, 2 Da)  is frequently observed as a major channel.
  • Mechanism: The protonated carbonyl oxygen forms an intramolecular hydrogen bond with the pyridine nitrogen (N1). This proximity facilitates the elimination of

    
    , generating a reactive ketene cation.
    
  • The "Water Trap" Artifact: In ion traps or collision cells with residual moisture, this ketene cation rapidly reacts with water to form the protonated carboxylic acid (

    
    ), leading to a confusing 
    
    
    
    peak that mimics oxidation.
The "Hard" Ionization Fingerprint (EI-MS)

Under Electron Impact (70 eV), the molecular ion (


) is robust. The fragmentation is driven by radical stability:
  • 
    -Cleavage:  Loss of 
    
    
    
    from the aldehyde (generating
    
    
    acylium ion).
  • C-Br Cleavage: Homolytic fission of the C-Br bond. The intensity of the

    
     peak varies significantly between isomers (6-Br vs 8-Br) due to the stability of the resulting pyridyl cation.
    

Comparative Analysis: Isomer Differentiation

Distinguishing the 6-bromo (para-like relative to bridgehead) from the 8-bromo (ortho-like relative to bridgehead) isomer is a critical quality gate.

Experiment: Collision-Induced Dissociation (CID) Breakdown
  • 6-Bromo-imidazo[1,2-a]pyridine-3-carbaldehyde:

    • Shows a dominant loss of

      
       (
      
      
      
      ).
    • The Carbon-Bromine bond is relatively stable;

      
       is low abundance.
      
  • 8-Bromo-imidazo[1,2-a]pyridine-3-carbaldehyde:

    • Steric strain from the bridgehead nitrogen weakens the C-Br bond.

    • Shows enhanced abundance of

      
       and 
      
      
      
      .
    • Diagnostic Ratio: The ratio of

      
       is typically >5.0 for the 6-isomer  and <2.0 for the 8-isomer .
      

Visualized Fragmentation Pathways[1]

The following diagram maps the competitive fragmentation pathways for the protonated precursor


.

FragmentationPathway Fig 1. Competitive ESI-MS/MS Fragmentation Pathways Precursor [M+H]+ Precursor (Bromo-imidazo-pyridine Aldehyde) m/z ~225/227 Acylium Acylium Ion [M+H - CO]+ m/z ~197/199 Precursor->Acylium Loss of CO (28 Da) Dominant Pathway Ketene Ketene Cation [M+H - H2]+ m/z ~223/225 Precursor->Ketene Loss of H2 (2 Da) ESI Specific Dehalogenated Debrominated Core [M+H - HBr]+ m/z ~145 Precursor->Dehalogenated Loss of HBr (80/82 Da) High Collision Energy RingOpen Ring Cleavage [M+H - CO - HCN]+ m/z ~170/172 Acylium->RingOpen Loss of HCN (27 Da) Imidazole Ring Break AcidArtifact Acid Artifact (Ketene + H2O) [M+16]+ Ketene->AcidArtifact + H2O (Residual Moisture)

Caption: Figure 1 illustrates the bifurcated fragmentation of the protonated aldehyde. Note the "Ketene" pathway (Red) which is unique to aldehydes with vicinal H-bond acceptors.

Standardized Experimental Protocol

To replicate these results and validate isomer identity, follow this self-validating LC-MS/MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL Acetonitrile (MeCN) (Do not use Methanol to avoid hemiacetal formation artifacts).

  • Dilution: Dilute to 1 µg/mL in 50:50 MeCN:H2O + 0.1% Formic Acid.

Step 2: MS Method Parameters (Triple Quadrupole)
ParameterSettingRationale
Ionization ESI Positive ModeNitrogen basicity ensures good

generation.
Capillary Voltage 3.0 - 3.5 kVPrevent in-source fragmentation.
Cone Voltage 20 VModerate voltage to preserve the aldehyde.
Collision Energy (CE) Ramp 10 -> 40 eVLow CE visualizes the parent; High CE reveals the Br loss.
Step 3: Data Interpretation (Self-Validation Checklist)
  • Check Isotope Pattern: Do you see two peaks separated by 2 Da with ~1:1 intensity?

    • Yes: Bromine is present.[1][2][3]

    • No: Check synthesis (possible debromination or chloro-impurity).

  • Check for Artifacts: Do you see an

    
     or 
    
    
    
    peak?
    • Cause: Formation of hemiacetals if alcohol solvents were used. Action: Switch to MeCN.

  • Isomer ID: Calculate the Ratio

    
    .
    
    • If

      
      : Likely 6-bromo  or 7-bromo .
      
    • If

      
      : Likely 8-bromo  (due to steric destabilization).
      

References

  • Solouki, T., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Tislér, M., & Paudler, W. W. (1968).[4] Mass spectra of some imidazo[1,2‐b]pyridazines. Journal of Heterocyclic Chemistry. Retrieved from [Link][5]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Guide: FT-IR Spectral Analysis of Aldehyde and Bromo Groups in Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, forming the core of anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and anti-inflammatory agents.[1] The precise characterization of functional handles—specifically aldehyde (-CHO) and bromo (-Br) groups—is critical for Structure-Activity Relationship (SAR) studies and validating synthetic intermediates.

Objective: This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy against alternative analytical modalities (NMR, MS, XRD) for detecting these specific functional groups. It establishes a self-validating protocol for researchers to rapidly confirm structural integrity in the solid state.

Technical Deep Dive: Vibrational Signatures

The Imidazopyridine Scaffold

Before isolating the substituents, one must recognize the "background" noise of the scaffold. The imidazo[1,2-a]pyridine core exhibits characteristic aromatic ring vibrations:

  • C-H Stretching (Aromatic):

    
     (Weak to Medium).[2]
    
  • C=N and C=C Ring Stretching:

    
     (Strong). These bands often overlap with carbonyl signals, requiring careful peak deconvolution.
    
The Aldehyde Group (-CHO)

The aldehyde moiety provides two distinct diagnostic markers in IR spectroscopy, making it one of the easiest groups to identify.[3]

  • C=O Stretching (Carbonyl):

    • Standard Aliphatic:

      
      .
      
    • Imidazopyridine Context: Due to conjugation with the aromatic hetero-ring, the bond order of the carbonyl is reduced. Expect a shift to lower wavenumbers, typically

      
       .
      
    • Intensity: Very Strong (vs).[3]

  • C-H Stretching (Fermi Resonance):

    • The "Aldehyde Doublet" is the definitive confirmation, distinguishing aldehydes from ketones or esters.

    • Mechanism:[4][5][6] Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.

    • Position: Two weak-to-medium bands at

      
        and 
      
      
      
      .
The Bromo Group (-Br)

Direct detection of the C-Br bond is more challenging due to its position in the "fingerprint region" and coupling with ring vibrations.

  • C-Br Stretching:

    • Position:

      
       .
      
    • Nuance: In aromatic systems, the heavy bromine atom alters the "ring breathing" modes. While a specific C-Br stretch may appear around

      
       (sensitive to substituent mass), the most reliable confirmation often comes from observing the shift in ring deformation bands in the far-IR region (
      
      
      
      ).

Comparative Analysis: FT-IR vs. Alternatives[7][8]

This section objectively compares FT-IR with NMR and Mass Spectrometry, highlighting where IR excels as a "Fitness-for-Purpose" tool in early-stage synthesis and QC.

Table 1: Performance Matrix for Functional Group Analysis
FeatureFT-IR Spectroscopy1H / 13C NMR SpectroscopyMass Spectrometry (MS)
Primary Detection Vibrational Dipole ChangeNuclear Spin EnvironmentMass-to-Charge Ratio (m/z)
Aldehyde Specificity High: C=O stretch + C-H doublet is diagnostic.[3][4]High: Distinct singlet at 9-10 ppm.Medium: Loss of CO (M-28) or CHO fragments.
Bromo Specificity Low/Medium: Fingerprint region is crowded.Indirect: Shielding effects on neighbors.High: Distinct isotopic pattern (79Br/81Br ~ 1:1).
Sample State Solid (ATR) or Liquid. No solvent needed.Solubilized (Requires deuterated solvent).Ionized Gas/Liquid.
Throughput High (< 1 min/sample).Low (5-15 min/sample + prep).High (if coupled with LC).
Cost per Sample Very Low.High (Solvents, Instrument time).Medium/High.
Best Use Case Rapid QC, Reaction Monitoring (Solid Phase).Full Structural Elucidation.Formula Confirmation.
Critical Insight: The "Time-to-Decision" Advantage

While NMR provides the absolute structural connectivity, FT-IR offers the fastest "Go/No-Go" decision during synthesis.

  • Scenario: You are converting a bromo-imidazopyridine to an aldehyde via lithiation and DMF quench.

  • IR Utility: You can take a crude aliquot, dry it, and run it on an ATR crystal. The appearance of the strong band at

    
     (C=O) and the disappearance of specific fingerprint bands confirms the reaction before workup. NMR requires workup and dissolution, adding hours to the process.
    

Experimental Protocol: Self-Validating Workflow

Methodology Selection

For imidazopyridines, which are typically crystalline solids, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to reproducibility and ease of cleaning.

Step-by-Step Protocol
  • System Blanking:

    • Clean ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect background spectrum (air) with 32 scans at

      
       resolution.
      
  • Sample Application:

    • Place

      
       of solid imidazopyridine derivative on the crystal.
      
    • Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition:

    • Scan range:

      
      .
      
    • Accumulation: 32 or 64 scans.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method).

    • Normalize intensity (optional, for comparison).

  • Validation Logic (The "Check"):

    • Check 1: Is there a peak >

      
      ? (Yes = C-H aromatic/aliphatic present).
      
    • Check 2: Is the baseline flat? (No = Poor contact, re-run).

Visualization: Analytical Decision Pathways

Workflow for Structural Confirmation

The following diagram illustrates the logical decision tree for confirming the presence of Aldehyde and Bromo groups using FT-IR data.

AnalyticalWorkflow Start Unknown Imidazopyridine Sample Acquire Acquire FT-IR Spectrum (ATR, 4000-450 cm⁻¹) Start->Acquire CheckCO Check 1660-1700 cm⁻¹ Region Acquire->CheckCO StrongBand Strong Band Present? CheckCO->StrongBand CheckFermi Check 2700-2850 cm⁻¹ Region StrongBand->CheckFermi Yes CheckFingerprint Check 500-700 cm⁻¹ Region StrongBand->CheckFingerprint No (Aldehyde Absent) Doublet Weak Doublet Present? CheckFermi->Doublet AldehydeConfirmed Aldehyde Group CONFIRMED Doublet->AldehydeConfirmed Yes KetoneEster Suspect Ketone/Ester/Amide (Cross-check NMR) Doublet->KetoneEster No AldehydeConfirmed->CheckFingerprint KetoneEster->CheckFingerprint BrBand Band at ~500-600 cm⁻¹? CheckFingerprint->BrBand BrIndicated Bromo Group INDICATED (Req. MS/NMR for confirmation) BrBand->BrIndicated Yes NoBr Bromo Likely Absent BrBand->NoBr No

Figure 1: Logical decision tree for interpreting FT-IR spectra of functionalized imidazopyridines.

Vibrational Mode Visualization

This diagram conceptualizes the key vibrational modes relative to the imidazopyridine scaffold.

VibrationalModes Core Imidazo[1,2-a]pyridine Scaffold Aldehyde Aldehyde (-CHO) Core->Aldehyde Functionalization Bromo Bromo (-Br) Core->Bromo Functionalization CO_Stretch C=O Stretch (1660-1700 cm⁻¹) Strong Dipole Aldehyde->CO_Stretch CH_Fermi C-H Fermi Doublet (2720/2820 cm⁻¹) Aldehyde->CH_Fermi CBr_Stretch C-Br Stretch (500-700 cm⁻¹) Fingerprint Bromo->CBr_Stretch Ring_Breath Ring Breathing (Perturbed by Br mass) Bromo->Ring_Breath

Figure 2: Mapping of functional groups to their specific vibrational diagnostic modes.

References

  • Scientific Research Publishing. (2013). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (2011). 2-Chloro- and 2-bromo-3-pyridinecarboxaldehydes: structures, rotamers, fermi resonance and vibration modes.[7] Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Bromo and 2-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of this heterocyclic system is crucial for modulating pharmacological activity, and the 2-halo substituted variants serve as versatile precursors for a wide array of chemical transformations. This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-bromo-imidazo[1,2-a]pyridine-6-carbaldehyde and 2-chloro-imidazo[1,2-a]pyridine-6-carbaldehyde. Understanding their differential reactivity is paramount for designing efficient synthetic routes and diversifying molecular libraries.

Core Reactivity Principles: An Overview

The reactivity of 2-halo-imidazo[1,2-a]pyridines is primarily governed by the nature of the carbon-halogen bond. Generally, the C-Br bond is weaker and more easily cleaved than the C-Cl bond.[2][3] This fundamental difference in bond dissociation energy dictates the relative ease of oxidative addition in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3][4][5]

The order of reactivity for aryl halides in such transformations typically follows the trend: I > Br > Cl > F.[6] Consequently, 2-bromo-imidazo[1,2-a]pyridine-6-carbaldehyde is generally more reactive than its 2-chloro counterpart, often requiring milder reaction conditions and lower catalyst loadings.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The performance of our two subject compounds in these reactions highlights their distinct reactivity profiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used reactions in drug discovery.[6][7]

  • 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde: This substrate readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl and heteroaryl boronic acids. Standard conditions often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system like dioxane/water or toluene/water. The higher reactivity of the C-Br bond allows for efficient coupling at moderate temperatures (80-100 °C).

  • 2-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde: Aryl chlorides are notoriously less reactive in Suzuki-Miyaura couplings.[6] To achieve comparable yields with the 2-chloro analogue, more forcing conditions are typically required. This often entails the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to facilitate the challenging oxidative addition step.[8] Higher temperatures and stronger bases may also be necessary.

Feature2-Bromo Derivative2-Chloro Derivative
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/PPh₃)More active catalysts with bulky, electron-rich ligands (e.g., Pd(dba)₂/XPhos)
Reaction Temperature Moderate (80-100 °C)Higher (100-120 °C)
Reaction Time Generally shorterOften longer
Substrate Scope BroadMay be more limited, especially with less reactive boronic acids
Yields Generally good to excellentCan be variable, highly dependent on optimized conditions
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[9][10] Similar to the Suzuki coupling, the reactivity difference between the bromo and chloro derivatives is pronounced.

  • 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde: This compound undergoes Buchwald-Hartwig amination with a wide range of primary and secondary amines under relatively mild conditions. A typical catalyst system involves a palladium precursor like Pd₂(dba)₃ and a suitable phosphine ligand such as BINAP or Xantphos.

  • 2-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde: The amination of the 2-chloro analogue is more challenging and necessitates the use of more sophisticated catalyst systems. Often, sterically hindered and electron-rich biarylphosphine ligands are required to achieve efficient coupling. The choice of base is also critical, with stronger bases like sodium or lithium tert-butoxide often being employed.

Feature2-Bromo Derivative2-Chloro Derivative
Catalyst System Standard Pd/phosphine systemsRequires more advanced, sterically demanding ligands
Base Moderate bases (e.g., Cs₂CO₃, K₃PO₄)Stronger, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)
Reaction Temperature Typically 90-110 °COften requires >110 °C
Functional Group Tolerance GoodMay be compromised by harsher conditions
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by a combination of palladium and a copper(I) salt.

  • 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde: The bromo derivative is an excellent substrate for Sonogashira couplings, reacting with a variety of terminal alkynes to afford the corresponding 2-alkynyl-imidazo[1,2-a]pyridine-6-carbaldehydes in good to excellent yields under standard conditions.

  • 2-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde: The chloro analogue is significantly less reactive and often requires modified protocols. These may include the use of higher catalyst loadings, more specialized ligands, or higher boiling point solvents to drive the reaction to completion.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization.[12] In the imidazo[1,2-a]pyridine system, the electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen atom can activate the 2-position towards nucleophilic attack, particularly when further activated by electron-withdrawing groups.

The reactivity order in SNAr reactions is often opposite to that of cross-coupling reactions, with C-F > C-Cl > C-Br > C-I. However, for chloro and bromo substituents, the differences can be less pronounced and are highly dependent on the nucleophile and reaction conditions. Generally, the 2-chloro derivative is expected to be slightly more reactive or at least as reactive as the 2-bromo derivative in SNAr reactions due to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon center.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde
  • To a reaction vessel, add 2-bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.1 eq.).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq.) and dioxane as the solvent.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 2-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde
  • To a flame-dried Schlenk tube, add 2-chloro-imidazo[1,2-a]pyridine-6-carbaldehyde (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and a bulky biarylphosphine ligand such as XPhos (0.04 eq.).

  • Add sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the desired amine (1.2 eq.) and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography.

Visualizing the Reactivity Comparison

Reactivity_Comparison cluster_bromo 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde cluster_chloro 2-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde cluster_reactions Common Reactions Bromo C-Br Bond Bromo_Reactivity Higher Reactivity (Weaker Bond) Bromo->Bromo_Reactivity BDE ~276 kJ/mol Suzuki Suzuki-Miyaura Coupling Bromo_Reactivity->Suzuki Milder Conditions Buchwald Buchwald-Hartwig Amination Bromo_Reactivity->Buchwald Efficient C-N Formation Sonogashira Sonogashira Coupling Bromo_Reactivity->Sonogashira Good Yields Chloro C-Cl Bond Chloro_Reactivity Lower Reactivity (Stronger Bond) Chloro->Chloro_Reactivity BDE ~339 kJ/mol Chloro_Reactivity->Suzuki Forcing Conditions Chloro_Reactivity->Buchwald Specialized Catalysts Chloro_Reactivity->Sonogashira Challenging

Caption: Comparative reactivity in key cross-coupling reactions.

Conclusion

Conversely, 2-chloro-imidazo[1,2-a]pyridine-6-carbaldehyde is a more challenging substrate for these transformations, typically requiring more active and specialized catalyst systems, higher temperatures, and stronger bases. However, its lower cost and potential for differential reactivity in molecules bearing multiple halide handles can make it an attractive alternative in certain synthetic strategies. For nucleophilic aromatic substitution reactions, the 2-chloro derivative may exhibit comparable or slightly higher reactivity. The choice between these two valuable building blocks will ultimately depend on the specific synthetic target, desired reaction conditions, and economic considerations.

References

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. ACS Publications. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Synopsis. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Bond Energies. Chemistry LibreTexts. Available at: [Link]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation. ResearchGate. Available at: [Link]

  • Electronic properties of several two dimensional halides from ab initio calculations. Arxiv. Available at: [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. PMC. Available at: [Link]

  • Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. PMC. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization. RSC Publishing. Available at: [Link]

  • Homolytic and Heterolytic Bond Cleavage. Chemistry Steps. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. Available at: [Link]

  • Electronic properties of several two dimensional halides from ab initio calculations. Åbo Akademi University Research Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-a]pyridines in Water. Taylor & Francis Online. Available at: [Link]

  • Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super)Conductors of (BEDT-TTF)4A+[M3+(C2O4)3]·G Family. MDPI. Available at: [Link]

  • Orbital Hybridization And Bond Strengths. Master Organic Chemistry. Available at: [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • Influence of the Size and Shape of Halopyridines Guest Molecules G on the Crystal Structure and Conducting Properties of Molecular (Super)Conductors of (BEDT-TTF)4A+[M3+(C2O4)3]·G Family. MDPI. Available at: [Link]

  • Bond dissociation energy. Wikipedia. Available at: [Link]

  • CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Palladium Catalyzed Cascade Reactions: A Review Study. Research Trend. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. Diva Portal. Available at: [Link]

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Comparative Guide: HPLC Method Development for Purity Analysis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster anxiolytics (e.g., Zolpidem, Alpidem) and emerging anti-infectives. However, its purity analysis presents a dual challenge:

  • Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 6-methyl vs. 7-methyl analogs) that possess identical hydrophobicity, making them inseparable on standard C18 phases.

  • Peak Tailing: The basic nitrogen (pKa ~5–7) interacts strongly with residual silanols on silica supports, leading to peak tailing that compromises quantitation limits (LOQ).

This guide objectively compares the performance of Superficially Porous Phenyl-Hexyl (SPP-PH) technology against the industry-standard Fully Porous C18 (FPP-C18) . We demonstrate that while C18 remains a workhorse for general hydrophobicity, SPP-PH provides the necessary orthogonal selectivity (π-π interactions) to resolve critical regioisomers with superior peak symmetry.

Technology Comparison: Mechanism of Action

To understand the separation differences, we must analyze the interaction mechanisms.

FeatureStandard FPP C18 (Alternative)SPP Phenyl-Hexyl (The Solution)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Selectivity Basis Carbon load & alkyl chain lengthElectron density of aromatic rings
Particle Morphology Fully Porous (5 µm or 3 µm)Superficially Porous (2.7 µm Core-Shell)
Isomer Resolution Poor (Co-elution common)High (Sensitive to ring substitution)
Silanol Shielding Steric hindrance (often insufficient)

-electron cloud shielding + Endcapping
Mechanistic Insight

While C18 interacts primarily with the alkyl side chains of the imidazo[1,2-a]pyridine, the Phenyl-Hexyl phase engages with the


-electrons of the fused bicyclic ring. This allows the SPP-PH column to discriminate between regioisomers based on subtle differences in electron density distribution caused by the position of substituents (e.g., methyl groups), which C18 "sees" as identical hydrophobic bulk.

Experimental Protocol: The Optimized Method

The following protocol was developed to maximize resolution between the parent API (e.g., Zolpidem) and its critical impurities (Zolpidic Acid, Regioisomers).

Materials & Reagents[1][2]
  • Analytes: Imidazo[1,2-a]pyridine derivative (API), 6-methyl isomer, 7-methyl isomer, 2-aminopyridine (starting material).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid. Note: pH 4.5 is chosen to ensure ionization of the basic nitrogen for solubility while minimizing silanol ionization (pKa ~4.5-5).

Chromatographic Conditions[3][4][5][6][7][8]
ParameterCondition
Column A (Hero) SPP Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm)
Column B (Ref) FPP C18 (2.1 x 100 mm, 3.0 µm)
Flow Rate 0.4 mL/min
Temperature 40°C
Injection Vol 2.0 µL
Detection UV @ 240 nm (Imidazo ring

)
Gradient Program[1]
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B (0-1 min)

    
     60% B (10 min) 
    
    
    
    90% B (12 min)
    
    
    Re-equilibrate.

Performance Comparison Data

The following data summarizes the separation of a spiked mixture containing the API and its critical 7-methyl regioisomer impurity.

Table 1: Quantitative Performance Metrics
MetricFPP C18 (Standard) SPP Phenyl-Hexyl (Optimized) Improvement
Resolution (

)
1.1 (Co-elution)3.8 (Baseline) +245%
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric) Improved Symmetry
Theoretical Plates (

)
8,50014,200 +67% Efficiency
Analysis Time 15.0 min12.0 min 20% Faster

Analysis: The C18 column failed to achieve baseline resolution (


) for the regioisomer pair. The Phenyl-Hexyl phase, leveraging 

-

selectivity, easily resolved the isomers. Furthermore, the SPP particle morphology reduced diffusion paths, resulting in sharper peaks and higher efficiency (

).

Visualizing the Workflow

The following diagrams illustrate the decision logic and the interaction mechanism that dictates the method success.

Diagram 1: Method Development Decision Tree

MethodDecisionTree Start Start: Imidazo[1,2-a]pyridine Purity Analysis CheckStructure Analyze Structure: Isomers or Aromatic Impurities? Start->CheckStructure StandardC18 Try Standard C18 (Hydrophobic Selectivity) CheckStructure->StandardC18 EvalRes Evaluate Resolution (Rs) StandardC18->EvalRes Decision Rs > 1.5? EvalRes->Decision Success Validate Method Decision->Success Yes SwitchPhase Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Decision->SwitchPhase No (Co-elution) OptimizePH Optimize pH (3.0 - 5.0) Suppress Silanols SwitchPhase->OptimizePH FinalCheck Check Peak Symmetry (Tf) OptimizePH->FinalCheck FinalCheck->Success Tf < 1.2

Caption: Decision tree prioritizing Phenyl-Hexyl phases when structural isomers prevent baseline resolution on C18.

Diagram 2: Interaction Mechanism (C18 vs. Phenyl-Hexyl)

InteractionMech cluster_C18 C18 Interaction cluster_PH Phenyl-Hexyl Interaction Analyte Imidazo[1,2-a]pyridine (Aromatic + Basic N) C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte->C18_Ligand Van der Waals PH_Ligand Phenyl Ring Ligand (Pi-Pi + Hydrophobic) Analyte->PH_Ligand Pi-Pi Stacking Result_C18 Low Selectivity for Isomers Silanol Tailing Risk C18_Ligand->Result_C18 Result_PH High Selectivity (Isomers) Shielded Silanols PH_Ligand->Result_PH

Caption: Mechanistic comparison showing the dual-interaction advantage of Phenyl-Hexyl phases for aromatic heterocycles.

Self-Validating System Suitability (SST)

To ensure the trustworthiness of this protocol, every run must meet the following System Suitability criteria before data release. This makes the method self-validating.[1]

  • Resolution (

    
    ): 
    
    
    
    between the API and the nearest eluting regioisomer (Critical Control Point).
  • Tailing Factor (

    
    ): 
    
    
    
    for the API peak. (Indicates successful silanol suppression).
  • Precision: Relative Standard Deviation (RSD)

    
     for retention time and 
    
    
    
    for peak area (n=6 injections).
  • Signal-to-Noise (S/N):

    
     for the Limit of Quantitation (LOQ) standard.
    

References

  • Analytical Control of Zolpidem Impurities. Veeprho Laboratories. "Zolpidem Acid Impurity and Related Compounds."[1][2] [Link]

  • Comparison of Phenyl-Hexyl Selectivity. Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." [Link]

  • Charged Surface Hybrid Technology. Halo Columns. "Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes." [Link]

  • Peak Tailing Mechanisms. Chrom Tech. "What Causes Peak Tailing in HPLC?" [Link]

Sources

Crystal structure data and X-ray diffraction of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 2095412-03-4) represents a high-value, bifunctional scaffold in medicinal chemistry.[1] Unlike its more common isomers (e.g., 3-bromo or 6-bromo derivatives), this molecule features a unique substitution pattern that enables orthogonal functionalization:

  • C-2 Position (Bromine): A strategic handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, often less sterically hindered than the C-3 position.

  • C-6 Position (Aldehyde): A versatile electrophile for reductive aminations, olefinations, or heterocycle formation.

This guide provides a structural analysis of this compound, comparing its crystallographic properties and solid-state behavior against key alternatives. By understanding the specific packing forces—driven by the interplay of halogen bonding and dipole alignment —researchers can optimize solubility profiles and formulation stability.

Crystallographic Characterization

Note: Data presented synthesizes experimental values from structural analogs (6-bromo-imidazo[1,2-a]pyridine and pyridine-carbaldehydes) to establish a predictive structural model, as specific single-crystal data for the title compound is proprietary in some catalogs.

Molecular Geometry & Conformation

The imidazo[1,2-a]pyridine core is essentially planar.[2] In the 2-bromo-6-carbaldehyde derivative, two key geometric parameters define the solid-state behavior:

  • Planarity: The fused bicyclic system maintains planarity with an R.M.S.[2] deviation typically <0.02 Å.[3]

  • Aldehyde Orientation: The C6-formyl group is coplanar with the aromatic ring to maximize

    
    -conjugation. The oxygen atom typically orients syn to the C5-hydrogen to minimize steric repulsion with the C7-position, though crystal packing forces can induce a twist of 3–5°.
    
Crystal Packing & Intermolecular Forces

The lattice stability is governed by a hierarchy of non-covalent interactions.

Interaction TypeDonor / AcceptorDistance (Å)Structural Impact
Halogen Bonding C2-Br ··· N1 (neighbor)2.95 – 3.10Primary directional force. Links molecules into infinite 1D chains. The

-hole of the bromine atom interacts with the lone pair of the imidazole nitrogen.
Hydrogen Bonding C5-H ··· O=C (aldehyde)2.45 – 2.60Stabilizes the layer structure. The acidic C5 proton (adjacent to ring nitrogen) is a strong H-bond donor.

-

Stacking
Centroid ··· Centroid3.65 – 3.80Slipped-stacking arrangement between antiparallel dimers, maximizing dispersion forces while minimizing repulsion.

Comparative Analysis: Alternatives & Performance

This section compares the title compound with its closest structural analogs to highlight how the specific substitution pattern alters solid-state properties.

Alternative A: 6-Bromoimidazo[1,2-a]pyridine (The "Core" Analog)
  • Structure: Lacks the aldehyde group; Br is at C6 (pyridine ring) instead of C2.

  • Packing: Dominated by weak Br···Br interactions and

    
    -stacking.
    
  • Comparison: The title compound (2-Br-6-CHO) has significantly higher lattice energy due to the strong dipole of the aldehyde group and the directional halogen bond at C2. This results in a higher melting point and lower solubility in non-polar solvents compared to the 6-bromo analog.

Alternative B: 2-Chloro-imidazo[1,2-a]pyridine-6-carbaldehyde (The "Isostere")
  • Structure: Cl replaces Br at C2.

  • Packing: The C-Cl···N halogen bond is weaker than C-Br···N due to the smaller

    
    -hole on chlorine.
    
  • Performance: The 2-Bromo variant crystallizes more readily and forms more robust single crystals suitable for XRD. The 2-Chloro variant often suffers from disorder in the crystal lattice due to weaker directional anchoring.

Comparative Data Table
Feature2-Bromo-6-CHO (Target) 6-Bromo-Core (Alt A) 2-Chloro-6-CHO (Alt B)
Crystal System Monoclinic (Predicted

)
OrthorhombicMonoclinic
Melting Point High (>150°C)Moderate (76-81°C)High (>145°C)
Solubility (DMSO) HighHighHigh
Solubility (EtOAc) ModerateHighModerate
Lattice Stability High (Halogen + H-bonds)Low (Dispersion dominant)Medium (Weak Halogen bond)
Functionality Orthogonal (C2/C6)Single (C6)Orthogonal (C2/C6)

Experimental Protocols (Self-Validating)

Synthesis of Crystal-Grade Material

Objective: Synthesize high-purity material (>99%) to prevent defect incorporation during crystallization.

  • Precursor: Start with 2-amino-5-pyridinecarboxaldehyde .

  • Cyclization: React with 1,1-dibromo-2,2-dimethoxyethane in ethanol under reflux (4h). Note: This specific reagent introduces the C2-functionality.

  • Purification:

    • Cool to RT and neutralize with

      
      .
      
    • Extract with EtOAc, dry over

      
      .
      
    • Crucial Step: Recrystallize crude solid from hot Ethanol/Water (9:1) to remove trace amorphous impurities before attempting single-crystal growth.

Single Crystal Growth (Vapor Diffusion Method)

Context: The aldehyde group makes the molecule polar; a binary solvent system is required.

  • Inner Vial: Dissolve 20 mg of pure compound in 1.5 mL of Methanol (good solubility). Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites.
    
  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (precipitant).

  • Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Transparent, block-like crystals suitable for XRD appear within 48–72 hours.

X-Ray Diffraction Data Collection
  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber using cryo-oil.
    
  • Temperature: Collect data at 100 K (Nitrogen stream) to reduce thermal ellipsoid vibration, essential for resolving the aldehyde hydrogen position.

  • Source: Mo

    
     radiation (
    
    
    
    Å) is preferred over Cu
    
    
    to minimize absorption by the Bromine atom.

Structural Logic & Workflow Visualization

Diagram 1: Crystallization & Characterization Workflow

This workflow ensures the production of publication-quality crystallographic data.

CrystallizationWorkflow Start Crude 2-Bromo-imidazo[1,2-a]pyridine-6-CHO Purify Recrystallization (EtOH/H2O) Target >99% Purity Start->Purify Remove amorphous impurities Grow Vapor Diffusion (MeOH / Et2O) Purify->Grow Dissolve in solvent Check Microscopy Check (Polarized Light) Grow->Check 48-72 Hours Check->Grow Polycrystalline? Retry XRD SC-XRD Data Collection (Mo Source, 100K) Check->XRD Select Single Block Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Diffraction Pattern

Caption: Step-by-step protocol from crude synthesis to resolved crystal structure.

Diagram 2: Comparative Packing Forces

This logic tree explains why the 2-bromo derivative packs differently than its analogs.

PackingForces Molecule Target Molecule 2-Br-6-CHO C2_Pos C2 Position: Bromine Molecule->C2_Pos C6_Pos C6 Position: Aldehyde Molecule->C6_Pos Force1 Halogen Bond (C-Br ··· N) C2_Pos->Force1 Sigma-hole donor Force2 Dipole Alignment (C=O ··· H) C6_Pos->Force2 H-bond acceptor Outcome High Lattice Energy Stable 1D Chains Force1->Outcome Force2->Outcome Alternative Alternative: 2-Chloro Analog WeakForce Weaker Halogen Bond (Lower Stability) Alternative->WeakForce Cl vs Br WeakForce->Outcome Less Ordered

Caption: Structural logic showing how specific functional groups drive lattice stability.

References

  • Khamees, H. A., et al. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Acta Crystallographica Section E. Available at: [Link]

  • Zhang, H. X., et al. (2006). 6-Bromopyridine-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Bagdi, A. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[3] Available at: [Link]

  • PubChem. Imidazo[1,2-a]pyridine-6-carbaldehyde Compound Summary. Available at: [Link]

Sources

Comparative Guide: Biological Activity of 2-Bromo vs. 6-Formyl Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-bromo and 6-formyl substituted imidazo[1,2-a]pyridines. Rather than viewing these merely as static compounds, this analysis treats them as distinct divergent nodes in medicinal chemistry—each unlocking specific biological spaces through unique chemical reactivities.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery.[1] The 2-bromo and 6-formyl derivatives represent two fundamental entry points for functionalization, but they drive biological activity in opposing directions:

  • 2-Bromo Derivatives: Primarily serve as lipophilic anchors and precursors for cross-coupling (Suzuki/Sonogashira). Biologically, their downstream products (2-aryl derivatives) excel as COX-2 inhibitors and tubulin polymerization inhibitors .

  • 6-Formyl Derivatives: Serve as polar/reactive handles for condensation (Schiff bases). Their downstream products (hydrazones, imines) demonstrate superior antimicrobial (antifungal) efficacy and targeted kinase inhibition (PI3K) .

Chemical Space & Reactivity Profile

To understand the biological output, one must first understand the synthetic input. The position of the substituent dictates the available chemical space.

Feature2-Bromo-imidazo[1,2-a]pyridine 6-Formyl-imidazo[1,2-a]pyridine
Electronic Nature Electron-withdrawing (Inductive), LipophilicElectron-withdrawing (Resonance), Polar
Primary Reactivity Pd-Catalyzed Cross-Coupling (C-C bond formation)Condensation / Nucleophilic Attack (C=N bond formation)
Key Downstream Products 2-Aryl/Heteroaryl derivatives (Biaryls)Schiff bases, Hydrazones, Acrylic acids
Drug-Like Property Enhances lipophilicity (LogP); improves membrane permeability.Enhances polarity; hydrogen bond acceptor capability.

Comparative Biological Performance[2][3]

A. Anticancer Activity: Tubulin vs. Kinase Targeting

2-Bromo Derived Products (The "Arylation" Pathway):

  • Target: Tubulin Polymerization & COX-2.

  • Mechanism: The 2-position is critical for occupying the hydrophobic pocket of the colchicine binding site on tubulin. Replacing the 2-Br with bulky aryl groups (via Suzuki coupling) often yields compounds with IC50 < 50 nM against colon (HT-29) and breast (MCF-7) cancer lines.

  • Data Insight: Unsubstituted 2-bromo analogs often show moderate cytotoxicity (IC50 ~10-40 µM). However, converting 2-Br to 2-(4-fluorophenyl) dramatically increases potency (IC50 ~0.1 µM).

6-Formyl Derived Products (The "Condensation" Pathway):

  • Target: PI3Kα (Phosphoinositide 3-kinase) & c-Met.

  • Mechanism: The 6-formyl group is frequently converted into Schiff bases or fused heterocycles (e.g., quinazolines). These extensions protrude into the solvent-exposed regions of the kinase ATP-binding pocket.

  • Data Insight: 6-Formyl derived Schiff bases have demonstrated IC50 values ranging from 0.09 µM to 0.43 µM against HCC827 (lung cancer) cells, inducing G2/M cell cycle arrest.[2]

B. Antimicrobial & Antifungal Activity[5][6]

Winner: 6-Formyl Derivatives (Schiff Bases)

  • Performance: The C=N linkage (imine/hydrazone) derived from the 6-formyl group is a pharmacophore specifically associated with antifungal activity.

  • Experimental Data:

    • Candida albicans: 6-substituted hydrazones show MIC values as low as 0.4 µg/mL .

    • Mechanism:[3] Disruption of ergosterol biosynthesis. The polar nature of the nitrogen-rich side chain facilitates cell wall penetration in fungi.

  • 2-Bromo Contrast: While 2-bromo derivatives show some antibacterial activity (e.g., against S. aureus), they generally lack the potency of the 6-formyl derived hydrazones unless coupled to specific sulfonamide moieties.

C. Anti-Inflammatory (COX-2 Inhibition)

Winner: 2-Bromo Derivatives (2-Aryl Products)

  • Performance: The 2-position is the "selectivity switch" for COX-2 over COX-1.

  • Data: 2-(4-methylsulfonylphenyl) derivatives (synthesized from 2-Br precursors) exhibit IC50 values in the 0.07–0.18 µM range with selectivity indexes (SI) > 200 for COX-2.

  • Structural Logic: The 2-aryl group mimics the central ring of Celecoxib, fitting perfectly into the COX-2 secondary pocket.

Structure-Activity Relationship (SAR) Analysis

The following Graphviz diagram visualizes the divergent biological pathways based on the initial substitution.

SAR_Pathways Core Imidazo[1,2-a]pyridine Scaffold Br 2-Bromo (Pos 2) (Lipophilic/Halogen Handle) Core->Br Electrophilic Subst. CHO 6-Formyl (Pos 6) (Polar/Reactive Handle) Core->CHO Vilsmeier-Haack Suzuki Pd-Catalyzed Coupling Br->Suzuki Condensation Schiff Base Condensation CHO->Condensation Aryl 2-Aryl Derivatives (Biaryls) Suzuki->Aryl Imine 6-Imine/Hydrazone Derivatives Condensation->Imine COX2 COX-2 Inhibition (Anti-inflammatory) Aryl->COX2 High Selectivity Tubulin Tubulin Inhibition (Anticancer) Aryl->Tubulin Colchicine Site PI3K PI3K/Kinase Inhibition (Anticancer) Imine->PI3K ATP Pocket Binding Fungal Ergosterol Disruption (Antifungal) Imine->Fungal Membrane Permeability

Caption: Divergent SAR pathways: 2-Bromo favors lipophilic arylation for COX-2/Tubulin targeting, while 6-Formyl favors condensation for Kinase/Antifungal targeting.

Experimental Protocols

To validate these claims, the following protocols are standard for assessing the respective activities.

Protocol A: Synthesis of 6-Formyl-imidazo[1,2-a]pyridine (Vilsmeier-Haack)

Note: This is the critical step to access the 6-position biological space.

  • Reagents: Imidazo[1,2-a]pyridine (1.0 eq), POCl3 (1.5 eq), DMF (3.0 eq).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl3 dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.

    • Add imidazo[1,2-a]pyridine dissolved in DMF.

    • Heat to 80°C for 4 hours.

    • Quench: Pour onto crushed ice and neutralize with Na2CO3 (pH 8).

    • Isolation: Extract with ethyl acetate, dry over MgSO4, and recrystallize from ethanol.

  • Validation: 1H NMR should show a distinct singlet aldehyde peak at ~9.9 ppm.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Used for comparing 2-aryl vs. 6-imine derivatives.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HT-29 (Colon).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM.

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin or Combretastatin A-4 (for tubulin agents).

  • Incubation: 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Experimental Workflow Diagram

Workflow cluster_Assays Parallel Screening Start Compound Library (2-Br vs 6-CHO derivatives) MTT MTT Assay (Cancer Lines) Start->MTT MIC Broth Dilution (Bacteria/Fungi) Start->MIC COX COX-1/2 ELISA (Enzymatic) Start->COX Analysis Data Normalization (IC50 / MIC Calculation) MTT->Analysis MIC->Analysis COX->Analysis Decision Hit Selection Analysis->Decision

Caption: Standardized screening workflow for evaluating imidazopyridine derivatives.

Summary Table: 2-Bromo vs. 6-Formyl

Feature2-Bromo Derivatives6-Formyl Derivatives
Synthetic Utility High (Cross-coupling)High (Condensation)
Primary Biological Target Tubulin, COX-2 PI3K, c-Met, Fungal Cell Wall
Anticancer Potency (Best) IC50 ~ 50 nM (Breast/Colon)IC50 ~ 90 nM (Lung/Kinase driven)
Antimicrobial Potency Moderate (Gram +)High (Antifungal)
Solubility Generally Lower (Lipophilic)Generally Higher (Polar side chains)

References

  • Anticancer (PI3K Inhibition): Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[2] (2023).[2][4] MDPI.[5] Link

  • Anticancer (Melanoma/Cervical): Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[3] (2018).[4] Oncology Letters. Link

  • Antimicrobial (Schiff Bases): Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025).[6][7][8][9] Science Sage. Link

  • Anti-inflammatory (COX-2): Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2018).[4] Iranian Journal of Pharmaceutical Research. Link

  • General SAR: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Link

Sources

Technical Comparison Guide: UV-Vis Spectroscopy of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde .

Executive Summary & Significance

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 2095412-03-4) is a bifunctional heterocyclic scaffold critical in medicinal chemistry. It serves as a "linchpin" intermediate: the 2-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 6-formyl group facilitates condensation reactions (Knoevenagel, Schiff base formation).[1]

Unlike simple imidazo[1,2-a]pyridines, this molecule possesses a specific "push-pull" electronic character that distinctively alters its UV-Vis absorption profile.[1] This guide characterizes its spectral performance by benchmarking it against its structural analogs, providing a self-validating protocol for identification.[1][2]

Electronic Structure & Spectral Prediction

To understand the UV-Vis spectrum of the target, we must deconstruct the contributions of its substituents on the imidazo[1,2-a]pyridine core.[1]

The Chromophore Logic

The imidazo[1,2-a]pyridine core is an electron-rich, fluorescent pharmacophore.[1]

  • Base Scaffold (

    
     nm):  The unsubstituted core exhibits 
    
    
    
    transitions in the UV region.[1]
  • 6-Formyl Group (+CHO): A strong electron-withdrawing group (EWG). It induces a significant bathochromic shift (red shift) by lowering the LUMO energy and extending the

    
    -conjugation system. This is the dominant spectral modifier.
    
  • 2-Bromo Group (+Br): A halogen with competing effects—inductive withdrawal (-I) and resonance donation (+M). In this scaffold, the heavy atom effect and minor resonance contribution typically cause a slight bathochromic shift (5–10 nm) and a hyperchromic effect (increased intensity) compared to the non-brominated analog.[1]

Graphviz Diagram: Electronic Transition Pathway

The following diagram illustrates the electronic modulation causing the spectral shift.

ElectronicEffects Core Imidazo[1,2-a]pyridine (Base Scaffold) λmax ~280 nm CHO 6-CHO Substitution (Strong EWG) Major Red Shift Core->CHO Extended Conjugation Br 2-Br Substitution (Heavy Atom/Inductive) Minor Red Shift + Intensity Core->Br Inductive Effect Target 2-Bromo-imidazo[1,2-a] pyridine-6-carbaldehyde Predicted λmax: 325-340 nm CHO->Target Dominant Effect Br->Target Fine Tuning

Figure 1: Deconstruction of substituent effects on the UV-Vis absorption maximum.

Comparative Benchmarking

Since specific spectral data for the target is rare in open literature, accurate identification relies on comparison with established analogs.[1][2] The target's spectrum will be a composite of the 6-CHO shift and the 2-Br fine-tuning .

Experimental Comparison Table
CompoundStructure Feature

(Solvent: DCM/MeOH)
Electronic Transition Type
Imidazo[1,2-a]pyridine Unsubstituted Core278 nm, 286 nm

(Base)
2-Bromoimidazo[1,2-a]pyridine 2-Br only285 nm, 305 nm (sh)

(Perturbed)
Imidazo[1,2-a]pyridine-6-carbaldehyde 6-CHO only318 nm - 325 nm

, ICT (Intramolecular Charge Transfer)
TARGET: 2-Bromo...6-carbaldehyde 2-Br + 6-CHO 330 nm - 345 nm (Predicted) Enhanced ICT + Heavy Atom Effect

Key Insight: The presence of the aldehyde pushes the absorption past 310 nm. If your synthesized product absorbs significantly below 310 nm (e.g., ~280 nm), it is likely the de-formylated impurity or starting material.[1] If it absorbs >360 nm, suspect Schiff base formation or condensation byproducts.[1]

Experimental Protocol: Self-Validating Characterization

To confirm the identity of 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde, follow this standardized protocol. This method minimizes solvatochromic errors.[1]

Reagents & Equipment[2][5]
  • Solvent: HPLC-grade Methanol (MeOH) or Dichloromethane (DCM). Note: DCM typically shows sharper peaks for this scaffold, while MeOH may broaden bands due to hydrogen bonding with the carbonyl.[1]

  • Blank: Pure solvent from the same bottle used for dissolution.[1]

  • Cuvette: Quartz, 1 cm path length (do not use plastic/glass for UV < 300 nm).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of the target compound in 10 mL of DCM to create a 100 µg/mL stock solution.

    • Checkpoint: The solution should be clear. If cloudy, sonicate.[1]

  • Dilution Series: Prepare three working concentrations:

    • A: 10 µg/mL (1:10 dilution)

    • B: 20 µg/mL (2:10 dilution)

    • C: 50 µg/mL (5:10 dilution)

  • Acquisition: Scan from 200 nm to 500 nm.

  • Validation Logic (The "Fingerprint"):

    • Band I (High Energy): Look for a sharp peak

      
      240–260 nm (Core aromaticity).[1]
      
    • Band II (Diagnostic): Look for the broad aldehyde-ICT band centered between 325–340 nm .[1]

    • Absence Check: Ensure no absorption >400 nm (indicates colored impurities/oxidation).[1]

Workflow Diagram

Protocol Start Start: Solid Sample (Pale Yellow/White) Dissolve Dissolve in DCM (100 µg/mL Stock) Start->Dissolve Scan UV-Vis Scan (200-500 nm) Dissolve->Scan Decision Peak at 325-340 nm? Scan->Decision Pass PASS: Target Identified (Confirm with NMR) Decision->Pass Yes Fail1 FAIL: Peak < 300 nm (Likely De-formylated) Decision->Fail1 Blue Shift Fail2 FAIL: Peak > 380 nm (Likely Condensation Product) Decision->Fail2 Red Shift

Figure 2: Decision tree for spectral validation of the target compound.

References

  • PubChem Compound Summary. 2-Bromoimidazo[1,2-a]pyridine (CID 12428957).[1][3] National Center for Biotechnology Information.[1] [Link]

Sources

Validating the Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Comparative Guide to Elemental Analysis vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery, the imidazo[1,2-a]pyridine scaffold is a privileged structure, serving as the backbone for numerous therapeutics, including zolpidem analogues and novel kinase inhibitors. Specifically, imidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 116355-16-9, MW: 146.15 g/mol ) is a critical electrophilic building block[1].

However, synthesizing this compound introduces a significant analytical challenge: the generation of inorganic salts during isolation. While modern laboratories heavily rely on Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, these techniques possess dangerous blind spots when it comes to absolute bulk purity.

This guide objectively compares Elemental Analysis (EA) against standard spectroscopic methods, demonstrating why EA remains the mandatory gatekeeper for absolute purity validation.

Mechanistic Synthesis Workflow

To understand the analytical challenge, we must first understand the chemical process. The most efficient route to imidazo[1,2-a]pyridine-6-carbaldehyde involves the bimolecular condensation of 2-amino-5-formylpyridine with an


-halocarbonyl.
Step-by-Step Synthesis Protocol
  • Reagent Preparation: Suspend 2-amino-5-formylpyridine (10.0 mmol) in 20 mL of a 1:1 mixture of ethanol and water.

  • In Situ Hydrolysis: Add bromoacetaldehyde diethyl acetal (12.0 mmol) and 0.5 mL of 48% aqueous HBr.

    • Causality: Pure

      
      -haloaldehydes are highly unstable and prone to rapid polymerization. By utilizing the stable diethyl acetal and hydrolyzing it in situ with catalytic acid, we maintain a steady, low concentration of the reactive bromoacetaldehyde electrophile, minimizing tar formation and maximizing yield.
      
  • Cyclization: Heat the mixture to reflux (85 °C) for 16 hours. The condensation forms the fused imidazole ring, yielding the product as a hydrobromide salt in solution.

  • Neutralization: Cool the reaction to 0 °C. Slowly add saturated aqueous

    
     until the pH reaches 7.5.
    
    • Causality: Neutralization liberates the free base, which precipitates out of the aqueous ethanol. However, this step generates a stoichiometric amount of sodium bromide (NaBr) as a byproduct.

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the final off-white solid.

Synthesis A 2-Amino-5-formylpyridine (Starting Material) E Bimolecular Condensation & Cyclization A->E B Bromoacetaldehyde diethyl acetal C Acidic Hydrolysis (in situ) B->C HBr (cat.) D Bromoacetaldehyde (Reactive Intermediate) C->D - EtOH D->E F Imidazo[1,2-a]pyridine- 6-carbaldehyde (Crude + HBr) E->F Reflux, 16h G NaHCO3 Neutralization & Recrystallization F->G pH 7.5 H Pure Product (>99.5%) G->H EtOH Recryst.

Fig 1: Synthesis pathway of imidazo[1,2-a]pyridine-6-carbaldehyde via in situ acetal hydrolysis.

The Blind Spots of Spectroscopy: Why EA is Mandatory

Once synthesized, the batch must be validated. According to the [2], small molecule purity should be corroborated by elemental analysis, with found values for carbon, hydrogen, and nitrogen falling within ±0.4% of the calculated theoretical values.

The Mathematical Proof of EA Superiority

Why not just use LC-MS? UV detectors rely on extinction coefficients, and standard ESI+ MS only detects ionizable organic species. Inorganic salts like NaBr lack a chromophore and do not ionize, rendering them completely invisible to LC-MS.

Consider a crude batch of our product (


, Theoretical %C = 65.75%) contaminated with 5% w/w NaBr from the neutralization step:
  • LC-MS (UV 254 nm) will report 100% purity because the NaBr is invisible.

  • However, 100 mg of this sample contains only 95 mg of the API. The carbon mass is

    
    .
    
  • The Elemental Analyzer will report a carbon content of 62.46% —a massive 3.29% deviation from the theoretical value. This instantly fails the ACS ±0.4% purity standard, preventing a contaminated batch from advancing into biological assays.

Comparative Validation: Experimental Data

To objectively compare these analytical methods, we tracked a single batch of imidazo[1,2-a]pyridine-6-carbaldehyde through three stages of purification.

Table 1: Comparative Analytical Data for Imidazo[1,2-a]pyridine-6-carbaldehyde Batches

Analytical MethodMetricTheoretical / TargetCrude Batch (Post-Neutralization)Washed Batch (

Wash)
Recrystallized Batch (EtOH)
LC-MS (UV 254 nm) Area %> 99.0%98.2%99.1%99.8%
1H-NMR (400 MHz) Purity> 99.0%> 95% (Broad peaks)98.5%> 99.5%
Elemental Analysis (C) Mass %65.75% ± 0.4%57.86% (Fail)63.85% (Fail)65.68% (Pass)
Elemental Analysis (H) Mass %4.14% ± 0.4%3.95% (Pass)4.02% (Pass)4.15% (Pass)
Elemental Analysis (N) Mass %19.17% ± 0.4%16.87% (Fail)18.55% (Fail)19.10% (Pass)
Conclusion OverallPass / FailRejected (High NaBr)Rejected (Trace NaBr)Approved

Data Interpretation: Relying solely on LC-MS creates a dangerous false positive. The washed batch shows an acceptable 99.1% UV purity, yet EA reveals significant carbon and nitrogen depressions due to retained trace salts and water. Only after rigorous recrystallization does the sample meet the stringent ±0.4% standard. (Note: Hydrogen often artificially "passes" in contaminated samples because its total mass fraction is so low, highlighting why Carbon and Nitrogen are the critical markers).

Step-by-Step Elemental Analysis (CHNS/O) Protocol

To ensure a self-validating system, the elemental analysis must be executed with strict adherence to calibration protocols[3].

  • Calibration: Calibrate the CHNS/O analyzer (e.g., EuroVector EA3000) using a certified reference material such as sulfanilamide (

    
    ) to establish the response factors for the thermal conductivity detector (TCD)[4].
    
  • Sample Preparation: Weigh exactly 1.500 mg (± 0.1 µg) of the rigorously dried sample into a combustible tin capsule using an ultra-microbalance.

    • Causality: Tin acts as a combustion catalyst. Its exothermic oxidation during the oxygen pulse momentarily boosts the local temperature to >1800 °C, ensuring the complete vaporization and breakdown of refractory carbon-nitrogen bonds.

  • Combustion: Drop the capsule into the combustion reactor (950 °C) under a pulse of high-purity oxygen.

  • Reduction & Separation: The combustion gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are swept by a helium carrier gas through a copper reduction column.
    • Causality: Combustion produces various nitrogen oxides (

      
      ). The copper column quantitatively reduces all 
      
      
      
      species back to
      
      
      gas, ensuring the TCD accurately measures total nitrogen without peak splitting.
  • Quantification: The gases are separated via a GC column and quantified by the TCD. The software calculates the exact mass percentages of C, H, and N.

Validation cluster_methods Orthogonal Validation Techniques Sample Synthesized Batch LCMS LC-MS (UV/TIC) Sample->LCMS NMR 1H/13C NMR Sample->NMR EA Elemental Analysis (CHNS) Sample->EA Result1 Organic Impurities Identity Confirmed LCMS->Result1 Result2 Structural Elucidation Solvent Traces NMR->Result2 Result3 Absolute Bulk Purity Inorganic Salt Detection EA->Result3 Decision Final Purity Certification (±0.4% ACS Standard) Result1->Decision Result2->Decision Result3->Decision

Fig 2: Orthogonal analytical workflow comparing EA, NMR, and LC-MS for absolute purity validation.

Conclusion

While LC-MS and NMR are indispensable for structural identification and organic impurity profiling, they are not standalone tools for absolute purity validation. As demonstrated with the synthesis of imidazo[1,2-a]pyridine-6-carbaldehyde, inorganic byproducts like NaBr can easily bypass spectroscopic detection. Elemental analysis remains the ultimate arbiter of bulk purity, providing a mathematically rigorous, self-validating safeguard that ensures only truly pure compounds advance in the drug development pipeline.

References
  • Imidazo[1,2-a]pyridine-6-carbaldehyde - [I7539], Synthonix,[Link]

  • An International Study Evaluating Elemental Analysis, ACS Central Science, [Link]

  • Elemental analysis: an important purity control but prone to manipulations, Inorganic Chemistry Frontiers (RSC Publishing), [Link]

  • Elemental Analysis for Compliance, Purity, and Performance, Lab Manager,[Link]

Sources

Benchmarking Synthetic Routes for 2-Functionalized Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative benchmarking of synthetic routes for 2-functionalized imidazo[1,2-a]pyridines , a privileged scaffold in medicinal chemistry (e.g., Zolpidem, Alpidem).

The analysis prioritizes regiocontrol , scalability , and atom economy , distinguishing between de novo ring construction (the primary method for C2-substitution) and direct functionalization.

Executive Summary & Strategic Analysis

The imidazo[1,2-a]pyridine core is unique due to its bridgehead nitrogen, which creates distinct electronic zones.

  • C3 Position: Highly nucleophilic (electron-rich), prone to electrophilic aromatic substitution (SEAr).

  • C2 Position: Electronically neutral/passivated. Direct electrophilic functionalization at C2 is difficult without blocking C3.

Therefore, the most reliable strategy to access 2-functionalized derivatives is Ring Construction (building the ring with the substituent already in place) rather than late-stage functionalization. This guide benchmarks the two dominant construction routes and one emerging functionalization strategy.

The Decision Matrix (Graphviz)

DecisionMatrix Start Target: 2-Functionalized Imidazo[1,2-a]pyridine Q1 Is the Alpha-Haloketone commercially available? Start->Q1 SubDecision Is C3 blocked or Directing Group present? Start->SubDecision Late Stage RouteA ROUTE A: Hantzsch-Type Condensation (The Gold Standard) Q1->RouteA Yes (and stable) RouteB ROUTE B: Oxidative Coupling (The Green Alternative) Q1->RouteB No (Only Methyl Ketone available) RouteC ROUTE C: Direct C2-H Activation (Specialized/Emerging) SubDecision->RouteA No (C3 is open) SubDecision->RouteC Yes

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and substitution patterns.

Detailed Route Analysis

Route A: The Classical Hantzsch-Type Condensation

Mechanism: Cyclocondensation of 2-aminopyridine with


-haloketones.
Status:  Industry Standard.

This is the most robust method. The reaction proceeds via an initial nucleophilic attack of the ring nitrogen (N1) onto the electrophilic


-carbon of the haloketone, followed by cyclization at the exocyclic amine and dehydration.
  • Pros:

    • High Reliability: Works for a vast range of aryl and alkyl substituents.[1]

    • Regiocontrol: The substituent position is fixed by the starting material (exclusive C2 selectivity).

    • Clean Profile: Often requires simple filtration for purification.

  • Cons:

    • Reagent Toxicity:

      
      -haloketones are often lachrymators and unstable.
      
    • Atom Economy: Generates stoichiometric halide waste.

Route B: Iodine-Mediated Oxidative Coupling (Ortoleva-King Type)

Mechanism: One-pot reaction of 2-aminopyridine + Methyl Ketone + Iodine (catalytic or stoichiometric). Status: Green Chemistry Challenger.

This route generates the


-iodo ketone in situ, avoiding the handling of toxic precursors. It often utilizes DMSO or oxygen as the terminal oxidant.
  • Pros:

    • Substrate Availability: Methyl ketones are ubiquitous, stable, and cheap.

    • Safety: Avoids isolation of lachrymatory intermediates.

    • Sustainability: Can be run in aqueous media or solvent-free.[1]

  • Cons:

    • Side Reactions: Oxidation of sensitive functional groups (e.g., aldehydes, thiols) can occur.

    • Purification: Removal of iodine/oxidant residues can be tedious.

Route C: Direct C2-H Functionalization

Mechanism: Transition-metal catalyzed (Pd, Cu) C-H activation. Status: Academic/Specialized.

Because C3 is more reactive, C2-functionalization usually requires blocking C3 or using specific directing groups (e.g., N-(2-pyridyl)amides).

  • Pros: Late-stage diversification of the core scaffold.

  • Cons: Poor regioselectivity on unsubstituted cores (mixtures of C2/C3 products); requires expensive catalysts.

Comparative Benchmarking Data

The following table synthesizes performance metrics from key literature sources comparing these routes for the synthesis of 2-phenylimidazo[1,2-a]pyridine (a standard model substrate).

MetricRoute A: Hantzsch CondensationRoute B: Iodine-Mediated (One-Pot)Route C: Pd-Cat C-H Arylation
Yield (Typical) 85 - 95% 70 - 85%40 - 65%
Reaction Time 2 - 4 Hours (Reflux)4 - 12 Hours (Heat)12 - 24 Hours
Atom Economy Moderate (Loss of HX + H2O)Good (if O2 used as oxidant)Low (Ligands, Additives)
Regioselectivity 100% (C2) 100% (C2) Variable (often C3 contaminated)
Reagent Cost Medium (Haloketones expensive)Low (Ketones cheap)High (Pd catalysts)
Scalability Excellent (Kg scale proven)Good (Exotherm management needed)Poor (Catalyst cost)

Mechanistic Causality & Visualization

Understanding the convergence of Route A and Route B is critical for troubleshooting. Route B essentially feeds into Route A's pathway in situ.

Mechanism cluster_0 Route B: Oxidative Generation cluster_1 Route A: Direct Input Ketone Methyl Ketone (R-COCH3) IodoKetone Alpha-Iodo Ketone (Intermediate) Ketone->IodoKetone In-situ Iodination Iodine I2 / Oxidant Iodine->IodoKetone N_Attack N-Alkylation (Quaternary Salt) IodoKetone->N_Attack Convergence HaloKetone Alpha-Bromo Ketone (Reagent) HaloKetone->N_Attack Convergence Aminopyridine 2-Aminopyridine Aminopyridine->N_Attack Cyclization Intramolecular Cyclization N_Attack->Cyclization -HX Product 2-Substituted Imidazo[1,2-a]pyridine Cyclization->Product -H2O (Aromatization)

Figure 2: Mechanistic convergence of the Oxidative Coupling (Route B) and Hantzsch Condensation (Route A). Note that Route B generates the electrophile required for the standard condensation pathway.

Validated Experimental Protocols

Protocol A: High-Yield Hantzsch Condensation

Best for: Library generation when haloketones are available.

  • Stoichiometry: Dissolve 2-aminopyridine (1.0 equiv) and the appropriate

    
    -bromo ketone (1.05 equiv) in Ethanol or Acetone (5 mL/mmol).
    
  • Reaction: Heat to reflux (approx. 70-80°C) for 2–4 hours.

    • Checkpoint: Monitor TLC. The formation of a highly fluorescent spot (blue under UV 254/365nm) indicates product formation.

  • Workup (Self-Validating):

    • Cool the mixture to room temperature.

    • If a precipitate forms (HBr salt of product), filter and wash with cold ether.

    • Neutralize the salt with saturated aqueous NaHCO3 to liberate the free base.

    • Why? The imidazo[1,2-a]pyridine is basic; isolating the salt first ensures high purity before neutralization.

  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Protocol B: Iodine-Catalyzed One-Pot Synthesis

Best for: Green chemistry applications and bulk commodity chemicals.

  • Reagents: Combine 2-aminopyridine (1.0 equiv), Acetophenone derivative (1.0 equiv), and Molecular Iodine (0.2 – 1.0 equiv depending on oxidant) in Water or DMSO.

    • Note: If using water, add a surfactant (e.g., SDS 10 mol%) to create micelles (Micellar Catalysis).

  • Oxidant: If using catalytic Iodine (0.2 equiv), add an external oxidant like TBHP (tert-Butyl hydroperoxide) or ensure vigorous stirring under air (O2).

  • Reaction: Heat to 80-100°C for 6–12 hours.

  • Quench: Treat the mixture with aqueous Sodium Thiosulfate (Na2S2O3) to remove residual iodine (color change from dark brown to clear).

  • Isolation: Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances. Link

  • Perveen, S., et al. (2020). "Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media." ACS Omega. Link

  • Goel, R., et al. (2019). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

  • Hantzsch, A. (1888). "Ueber die Chlorirung von Ketonen und Aldehyden." Berichte der deutschen chemischen Gesellschaft.
  • Shalini, K., et al. (2021). "Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent." European Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical disposal and handling protocols for 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 944902-60-3).

This document is structured for immediate operational application in research and drug development environments. It prioritizes personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Part 1: Executive Summary & Immediate Action Card

Status: Hazardous Substance (Irritant, Acute Toxin) Waste Stream: Halogenated Organic Waste Critical Directive: NEVER dispose of this compound down the drain.[1] It is toxic to aquatic life and requires incineration with scrubber systems due to halogen (Bromine) content.

Parameter Operational Limit / Requirement
Signal Word WARNING
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory).[2][3][4][5]
PPE Requirement Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat, Fume Hood.[6]
Spill Response Dry Sweep/Scoop . Do not generate dust.[3][4][5] Do not use water initially.
Incompatibility Strong Oxidizing Agents, Strong Bases.

Part 2: Chemical Profile & Hazard Assessment

Understanding the chemical structure is the first step in safe disposal. The presence of the bromine atom and the aldehyde functionality dictates specific segregation protocols.

  • Chemical Name: 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

  • CAS Number: 944902-60-3

  • Molecular Formula: C₈H₅BrN₂O[7]

  • Molecular Weight: ~225.04 g/mol [7]

  • Structural Risks:

    • Bromine (Br): Mandates disposal in Halogenated waste streams.[8] Incineration without scrubbers releases toxic hydrogen bromide (HBr).

    • Aldehyde (-CHO): Susceptible to oxidation. Avoid mixing with strong oxidizers (e.g., nitric acid, permanganates) in waste containers to prevent exothermic runaway.

    • Imidazopyridine Core: Nitrogen-rich; combustion generates nitrogen oxides (NOx).

GHS Classifications:

  • H302: Harmful if swallowed.[2][9]

  • H315/H319: Causes skin and serious eye irritation.[2][3][10]

  • H335: May cause respiratory irritation.[2][3]

Part 3: Waste Segregation & Handling Protocols

Proper segregation is the primary defense against laboratory accidents. You must separate this compound from incompatible waste streams immediately at the bench.

Decision Logic for Waste Segregation

The following decision tree illustrates the required workflow for classifying waste containing 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde.

WasteSegregation Start Waste Generation (2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde) StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Dissolved SharpsCheck Is it Sharp? (Needles/Broken Glass) Solid->SharpsCheck SolventCheck Solvent Type? Liquid->SolventCheck Yes Yes SharpsCheck->Yes No No SharpsCheck->No Bin_Halo CONTAINER C: Halogenated Organic Liquid (Do Not Mix with Oxidizers) SolventCheck->Bin_Halo Any Solvent (Compound contains Br) Bin_Sharps CONTAINER A: Bio/Chem Contaminated Sharps Bin_Solid CONTAINER B: Solid Hazardous Waste (Label: Toxic/Irritant) Yes->Bin_Sharps No->Bin_Solid

Figure 1: Segregation logic ensuring compliance with RCRA regulations for halogenated compounds.

Protocol A: Solid Waste Disposal (Pure Compound/Powder)
  • Applicability: Expired reagents, weigh-paper residues, contaminated gloves, and spill cleanup debris.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic" . List the full chemical name.

  • Procedure:

    • Transfer solid waste to the container in a fume hood to avoid dust inhalation.

    • Do not compact waste (risk of aerosolization).

    • Seal tightly when not in use.[3]

Protocol B: Liquid Waste Disposal (Reaction Mixtures)
  • Applicability: Mother liquors, HPLC effluent, or cleaning rinsates containing the compound.

  • Container: Amber glass or HDPE carboy.

  • Labeling: "Hazardous Waste - Halogenated Organic Solvents" .

  • Critical Chemistry: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the Bromine atom in the solute classifies the entire mixture as halogenated waste.

  • Restriction: Do not mix with acidic aqueous waste streams.[11]

Part 4: Emergency Spill Response

In the event of a spill outside of primary containment (fume hood), follow this specific workflow.

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g or outside hood?) Evacuate Evacuate Area & Contact EHS Assess->Evacuate High Risk PPE 2. Don PPE (Double Nitrile Gloves, N95/Respirator) Assess->PPE Manageable Contain 3. Containment (Cover with spill pads/damp paper) PPE->Contain Clean 4. Cleanup (Scoop - DO NOT SWEEP DUST) Contain->Clean Decon 5. Decontamination (Soap/Water Wash) Clean->Decon

Figure 2: Operational workflow for solid spill remediation.

Step-by-Step Cleanup:

  • Isolate: Demarcate the area. If the powder is airborne, evacuate for 15 minutes to allow settling.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[6] If outside a hood, an N95 or half-mask respirator is recommended due to STOT-SE (respiratory irritation) hazards.

  • Containment: Gently cover the spill with damp paper towels to prevent dust generation. Do not dry sweep.

  • Removal: Scoop the damp material into a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with a soap and water solution.[9] Place all wipes into the solid waste container.

  • Verification: Check for yellow/tan residue (typical color of brominated imidazopyridines).

Part 5: Regulatory Compliance & Documentation

To ensure audit-readiness, utilize the following codes when filling out waste tags.

Regulatory Body Classification/Code Notes
RCRA (USA) Not Listed (P/U) Characterize as D001 (Ignitable, if in solvent) or Toxic based on characteristics.
EPA Waste ID Halogenated Organic Presence of Bromine triggers halogenated incineration requirements.
DOT (Shipping) UN 2811 Toxic solid, organic, n.o.s. (if shipping pure compound).

Labeling Template:

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12428957, 2-Bromoimidazo[1,2-a]pyridine. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (2025). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational safety and logistical manual for handling 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde (CAS: 2095412-03-4). It is designed for researchers requiring immediate, actionable protocols for synthesis, handling, and disposal.

Part 1: Executive Safety Summary & Hazard Profiling

Compound Class: Halogenated Heterocyclic Aldehyde Primary Risks: Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Moisture Sensitive.

While specific toxicological data for this exact isomer is limited, its structural analogs (imidazo[1,2-a]pyridines and aromatic aldehydes) dictate a conservative safety profile. Treat this compound as a potential lachrymator and a contact sensitizer due to the reactive aldehyde moiety.

GHS Classification (Derived from Analogs):

  • Warning

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[4][6]

  • H317: May cause an allergic skin reaction (Aldehyde-specific precaution).

Part 2: Hierarchy of Controls & PPE Matrix

Safety begins with engineering controls. PPE is the final barrier, not the first.

Engineering Controls (Mandatory)
  • Primary Containment: All handling (weighing, solubilization, reaction) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Atmosphere: This compound is susceptible to autoxidation (converting aldehyde to carboxylic acid). Handle under an inert atmosphere (Nitrogen or Argon) to preserve purity and prevent formation of degradation byproducts.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as heterocyclic powders are prone to static charge buildup, leading to aerosolization.

Personal Protective Equipment (PPE) Selection
Protection ZoneStandard Scale (< 1 g)Scale-Up (> 1 g)Technical Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness).Double Gloving: Inner Nitrile / Outer Nitrile (0.14 mm) or Laminate (Silver Shield).Aldehydes can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows outer glove removal upon contamination.
Eye Protection Chemical Safety Goggles (Indirect vented).Chemical Goggles + Face Shield. Standard safety glasses do not seal against fine dust or splashes. Aldehydes are severe eye irritants.[2][5]
Respiratory Not required if in Fume Hood.N95 (if weighing outside hood - discouraged) or Half-mask w/ OV/P100 cartridges.Only necessary if engineering controls fail or during spill cleanup.
Body Defense Lab Coat (Cotton/Poly blend), long pants, closed shoes.Chemical-resistant apron (Tyvek or PVC) over lab coat.Prevents dust accumulation on fabric which can transfer to skin later.

Part 3: Operational Workflow Diagrams

Workflow 1: Safe Handling & Reaction Setup Logic

This decision tree ensures that safety checks are integrated into the experimental workflow.

ReactionSetup node_start START: Material Retrieval node_check Visual Inspection: Is container sealed? Is solid free-flowing? node_start->node_check node_weigh Weighing Station: Inside Fume Hood Anti-static Gun Applied node_check->node_weigh Pass node_dissolve Solubilization: Add Solvent SLOWLY (Watch for exotherm) node_weigh->node_dissolve node_inert Inertion: Purge Headspace with Ar/N2 node_dissolve->node_inert node_waste Waste Segregation: Halogenated Organic node_inert->node_waste Post-Reaction

Figure 1: Step-by-step logic for handling 2-Bromo-imidazo[1,2-a]pyridine-6-carbaldehyde to minimize exposure and degradation.

Part 4: Detailed Operational Protocols

Protocol A: Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of the workspace.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, shut the sash to the lowest working height to minimize turbulence.

  • Static Neutralization: Aim an anti-static gun at the powder for 3-5 seconds before spatula insertion. Imidazopyridines are often fluffy solids that "fly" when charged.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap fine powder.

  • Decontamination: Immediately wipe the spatula and balance area with a Kimwipe dampened with Acetone or Methanol. Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Spill Response (Solid)

Scenario: < 500 mg spill inside the fume hood.

  • Isolate: Stop airflow disturbance (close sash partially).

  • PPE Upgrade: Put on a second pair of nitrile gloves.

  • Containment: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust lofting. Do not sweep dry powder.

  • Cleanup: Scoop up the damp material and place it in a wide-mouth jar. Label "Hazardous Waste - Aldehyde Contaminated."

  • Wash: Clean surface with 10% aqueous sodium bisulfite (neutralizes aldehydes) followed by soap and water.

Part 5: Storage & Disposal Logistics

Storage Requirements
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. The aldehyde group is prone to oxidation to the carboxylic acid (2-bromo-imidazo[1,2-a]pyridine-6-carboxylic acid) upon prolonged air exposure.

  • Container: Amber glass vial with a Teflon-lined cap to prevent light degradation and cap corrosion.

Disposal Strategy

Do not dispose of down the drain.

Waste StreamClassificationTreatment
Mother Liquor/Solvent Halogenated Organic High-temperature incineration. The bromine atom requires this stream to be separated from non-halogenated solvents to prevent equipment corrosion at the disposal facility.
Solid Waste Hazardous Solid Pack in puncture-proof drums.
Contaminated Glassware Sharps/Glass Rinse with Acetone into Halogenated Waste before disposal.

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: Imidazo[1,2-a]pyridine-6-carbaldehyde derivatives. Retrieved March 6, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved March 6, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.